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  • Product: N-methylquinolin-8-amine
  • CAS: 14148-44-8

Core Science & Biosynthesis

Foundational

The Physicochemical and Catalytic Profile of N-Methylquinolin-8-amine: A Technical Guide

Executive Summary In the landscape of organometallic chemistry and drug discovery, 8-aminoquinoline derivatives serve as privileged scaffolds due to their robust bidentate chelation capabilities. N-methylquinolin-8-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organometallic chemistry and drug discovery, 8-aminoquinoline derivatives serve as privileged scaffolds due to their robust bidentate chelation capabilities. N-methylquinolin-8-amine (CAS: 14148-44-8) represents a critical structural evolution from the primary amine counterpart. By introducing a methyl group to the exocyclic nitrogen, this molecule alters the steric bite angle and electronic density of the coordination sphere, making it an indispensable building block for advanced transition-metal ligands and pharmaceutical intermediates.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. We will dissect the physicochemical properties of N-methylquinolin-8-amine, explore the mechanistic causality behind its reactivity, and provide a self-validating protocol for its application in ligand synthesis.

Quantitative Physicochemical Properties

Understanding the baseline physical and chemical parameters of N-methylquinolin-8-amine is critical for predicting its behavior in biphasic extractions, chromatographic purifications, and biological systems. The table below synthesizes the core quantitative data[1][2][3].

ParameterValueMechanistic Implication
CAS Number 14148-44-8Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₀N₂Defines the baseline stoichiometry for synthetic equivalents.
Molecular Weight 158.20 g/mol Low molecular weight ensures high atom economy in ligand design[2].
LogP 1.60Indicates moderate lipophilicity, ideal for crossing lipid membranes in drug design[2].
TPSA 24.92 ŲLow topological polar surface area suggests excellent membrane permeability[4].
Fraction sp³ (Fsp³) 0.1High aromaticity (sp² dominance) provides structural rigidity[2].
H-Bond Donors 1The secondary amine (N-H) allows for hydrogen bonding and metal-ligand cooperativity[2][5].
H-Bond Acceptors 2Both the quinoline nitrogen and the amine nitrogen can accept hydrogen bonds[2].
Physical State Yellow LiquidRequires careful handling; easily dispensed via volumetric techniques[3].
Storage Conditions 4°C, protect from lightPrevents photo-oxidation of the electron-rich amine.

Structural & Electronic Profile: Mechanistic Causality

The Bidentate Coordination Paradigm

N-methylquinolin-8-amine acts as a powerful bidentate (N,N) ligand. The quinoline nitrogen acts as a strong σ-donor and moderate π-acceptor, while the secondary amine acts as a pure, electron-rich σ-donor. The addition of the methyl group on the amine serves two causal purposes:

  • Inductive Electron Donation: The methyl group pushes electron density onto the amine nitrogen, increasing its nucleophilicity and strengthening the metal-nitrogen bond compared to standard 8-aminoquinoline.

  • Steric Tuning: The steric bulk of the methyl group restricts the rotational degrees of freedom upon metal coordination, enforcing a highly specific bite angle that can dictate the stereochemical outcome of catalytic reactions.

Metal-Ligand Cooperativity (MLC)

A defining feature of N-methylquinolin-8-amine in modern catalysis is its role in Metal-Ligand Cooperativity (MLC) [5]. When coordinated to a transition metal (e.g., Manganese(II)), the remaining N-H proton becomes highly acidic. In the presence of a base, this proton is abstracted, generating an amido-metal complex. This system can dynamically accept and donate protons during a reaction (such as hydrogen-borrowing alkylation), acting as a "proton shuttle" that lowers the overall activation energy of the catalytic cycle[5].

G A N-methylquinolin-8-amine B Quinoline N (σ-donor) A->B C Amine -NHMe (σ-donor) A->C D Transition Metal Core B->D Chelation C->D Chelation E Metal-Ligand Cooperativity C->E Deprotonation E->D Catalytic Cycle

Bidentate coordination and metal-ligand cooperativity of N-methylquinolin-8-amine.

Self-Validating Experimental Protocol: Ligand Synthesis

To harness the properties of N-methylquinolin-8-amine, researchers frequently alkylate the secondary amine to create tridentate or tetradentate ligands. The following protocol details the synthesis of N-methyl-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)quinolin-8-amine, a highly effective ligand for Manganese-catalyzed synthesis of N-heterocycles[5][6].

This protocol is designed as a self-validating system , ensuring that intermediate chemical physics are verified before proceeding.

Reagents Required
  • N-methylquinolin-8-amine (1.0 mmol, 158.2 mg)[6]

  • 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 180.6 mg)[6]

  • Potassium Iodide (KI) (1.0 mmol, 166 mg)[6]

  • Potassium Hydroxide (KOH) (1.0 mmol, 56 mg)[6]

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology & Causality

Step 1: Finkelstein Activation

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the alkyl chloride, N-methylquinolin-8-amine, and KI in 10 mL of ethanol[6].

  • Causality: The secondary amine of N-methylquinolin-8-amine is sterically hindered. The alkyl chloride is a relatively poor electrophile. By adding KI, an in situ Finkelstein reaction occurs, converting the alkyl chloride to an alkyl iodide. Iodide is a superior leaving group, which drastically lowers the activation energy for the subsequent Sₙ2 nucleophilic attack.

Step 2: Thermal Alkylation

  • Action: Reflux the mixture at 80°C for 8 hours under a nitrogen atmosphere[6]. Monitor via TLC (Thin Layer Chromatography) using a 5% Ethyl Acetate in Hexanes system.

  • Causality: Thermal energy is required to overcome the steric repulsion between the bulky quinoline system and the benzimidazole ring. The disappearance of the yellow liquid starting material (Rf ≈ 0.44) validates the progression of the reaction[3].

Step 3: Base Neutralization & Maturation

  • Action: Cool the reaction to room temperature. Add KOH (56 mg, 1 mmol) and reflux for an additional 3 hours[6].

  • Causality: The initial Sₙ2 attack generates hydroiodic acid (HI), which protonates the newly formed tertiary amine, stalling the reaction equilibrium. The delayed addition of KOH neutralizes the acid, driving the reaction to absolute completion without causing premature base-catalyzed side reactions (such as ether formation with ethanol).

Step 4: Extraction and Validation

  • Action: Quench with water, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm the structure via ¹H NMR. The disappearance of the secondary amine N-H peak and the integration of the newly formed methylene bridge protons validate the success of the synthesis.

Workflow S1 1. Reagent Mixing Amine + Electrophile + KI S2 2. Finkelstein Activation In situ Alkyl Iodide Formation S1->S2 S3 3. Thermal Alkylation Reflux in EtOH (8h) S2->S3 S4 4. Base Neutralization KOH Addition & Reflux (3h) S3->S4 S5 5. Validation NMR / HRMS Confirmation S4->S5

Self-validating synthetic workflow for N-methylquinolin-8-amine alkylation.

Safety and Handling

Due to its specific physicochemical profile, N-methylquinolin-8-amine must be handled with strict adherence to safety protocols. It is classified under GHS as an irritant, carrying hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2].

Because it is a lipophilic liquid (LogP 1.60)[2], it can easily penetrate nitrile gloves upon prolonged exposure. All handling should be conducted in a certified fume hood using double-gloving techniques and protective eyewear.

References

  • Title: Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Geometry of N-methylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals Abstract N-methylquinolin-8-amine, a derivative of the privileged 8-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylquinolin-8-amine, a derivative of the privileged 8-aminoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its molecular structure and geometry, underpinned by a synthesis of theoretical principles and experimental data from closely related analogues. A plausible and detailed synthetic protocol is presented, alongside an in-depth characterization based on predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR). The guide delves into the nuanced conformational landscape of the molecule, highlighting key intramolecular interactions that dictate its three-dimensional architecture. This document is intended to serve as an essential resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the quinoline framework.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a well-established pharmacophore, most notably recognized for its role in the development of antimalarial drugs such as primaquine and tafenoquine.[1][2] The strategic placement of the amino group at the 8-position facilitates bidentate chelation with metal ions, a property that is believed to be integral to its mechanism of action in various biological systems.[3] This chelating ability can induce oxidative stress within parasitic cells, offering a pathway for therapeutic intervention.[1] Beyond its antimalarial applications, the 8-aminoquinoline scaffold has been explored for a range of other therapeutic uses, including anticancer and antimicrobial agents.[4][5]

The methylation of the 8-amino group to form N-methylquinolin-8-amine introduces a subtle yet significant modification to the parent structure. This substitution can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, basicity, and hydrogen bonding capacity. These alterations, in turn, can modulate its pharmacokinetic and pharmacodynamic profile, potentially leading to improved efficacy, altered metabolic stability, or novel biological activities. Understanding the precise molecular structure and geometry of N-methylquinolin-8-amine is therefore paramount for the rational design of next-generation 8-aminoquinoline-based compounds.

Physicochemical Properties

A summary of the key physicochemical properties of N-methylquinolin-8-amine is provided in the table below. These values are a combination of available data and computationally predicted properties for closely related molecules.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
CAS Number 14148-44-8[7]
Appearance Liquid-
Predicted Boiling Point ~316 °C[8]
Predicted Density ~1.17 g/cm³[8]
Predicted pKa ~5.0 (for the quinoline nitrogen)[9]
Predicted LogP ~2.1[10]

Synthesis and Characterization

While multiple synthetic routes to 8-aminoquinoline derivatives exist, a common and effective method for the N-methylation of 8-aminoquinoline involves reductive amination.

Synthetic Protocol: Reductive Amination

This protocol describes a plausible and widely applicable method for the synthesis of N-methylquinolin-8-amine from 8-aminoquinoline and formaldehyde.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up and Purification A Dissolve 8-aminoquinoline in methanol B Add formaldehyde (37% aq. solution) A->B Step 1 C Stir at room temperature for 1-2 hours B->C Step 2 D Cool to 0°C C->D Step 3 E Add sodium borohydride portion-wise D->E Step 4 F Stir for 2-4 hours, allowing to warm to room temperature E->F Step 5 G Quench with water F->G Step 6 H Extract with ethyl acetate G->H Step 7 I Dry organic layer and concentrate H->I Step 8 J Purify by column chromatography I->J Step 9

Caption: Workflow for the synthesis of N-methylquinolin-8-amine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in methanol.

  • Imine Formation: To the stirred solution, add an aqueous solution of formaldehyde (1.1 eq). Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir for an additional 2-4 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-methylquinolin-8-amine.

Spectroscopic Characterization

The identity and purity of the synthesized N-methylquinolin-8-amine can be confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.0-8.8 ppm. A singlet corresponding to the N-methyl protons would likely appear around 2.5-3.0 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet. The specific chemical shifts and coupling constants can be influenced by the solvent and concentration.[11]

    Predicted ¹H NMR Data
    Chemical Shift (δ, ppm) Multiplicity
    ~8.7dd
    ~8.1dd
    ~7.4-7.6m
    ~7.0-7.2m
    ~5.0br s (N-H)
    ~2.9s (N-CH₃)
  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and one for the methyl group. The aromatic carbons are expected to resonate in the region of 110-150 ppm, while the N-methyl carbon should appear further upfield, likely in the 30-40 ppm range.[12]

    Predicted ¹³C NMR Data
    Chemical Shift (δ, ppm)
    ~148, 145, 136, 134, 129, 128, 122, 115, 110 (aromatic carbons)
    ~35 (N-CH₃)

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3350-3310 (weak-medium)N-H stretch (secondary amine)
3100-3000 (medium)Aromatic C-H stretch
~1600, ~1500, ~1470C=C and C=N stretching (aromatic rings)
1335-1250 (strong)Aromatic C-N stretch

Molecular Structure and Geometry

While a crystal structure for N-methylquinolin-8-amine is not publicly available, its molecular geometry can be reliably inferred from the crystal structure of the parent 8-aminoquinoline and computational modeling studies of related compounds.[13]

The Quinoline Ring System

The quinoline ring is an aromatic, bicyclic heterocycle and is expected to be largely planar. The bond lengths and angles within the quinoline core will be characteristic of aromatic systems, with C-C bond lengths intermediate between single and double bonds.

The N-methylamino Substituent

The geometry of the N-methylamino group and its orientation relative to the quinoline ring are of particular interest. The nitrogen atom is sp² hybridized, and the methyl group and the hydrogen atom will lie in the same plane as the amino nitrogen.

4.2.1. Conformational Analysis

The rotation around the C8-N bond will determine the overall conformation of the molecule. The presence of the peri-hydrogen at the C7 position will likely introduce some steric hindrance, influencing the preferred dihedral angle. It is anticipated that the N-methyl group will orient itself to minimize steric clash with the quinoline ring.

4.2.2. Intramolecular Hydrogen Bonding

A key feature of the molecular geometry of N-methylquinolin-8-amine is the potential for an intramolecular hydrogen bond between the amino proton (N-H) and the nitrogen atom of the quinoline ring (N1). This interaction would result in the formation of a stable five-membered ring, significantly influencing the planarity of the substituent with respect to the quinoline core.

G cluster_0 A Quinoline Ring B N1 A->B C C8 A->C D N (amino) C->D E H (amino) D->E F CH3 D->F E->B H-bond

Caption: Intramolecular hydrogen bonding in N-methylquinolin-8-amine.

This intramolecular hydrogen bond would likely lead to a more planar and rigid conformation, which could have significant implications for its interaction with biological targets.

Applications in Drug Development

The structural and electronic properties of N-methylquinolin-8-amine make it an attractive scaffold for further derivatization in drug discovery programs. The secondary amine provides a convenient handle for the attachment of various side chains, allowing for the exploration of structure-activity relationships (SAR).[8][14]

G A N-methylquinolin-8-amine Scaffold B Side Chain Modification A->B C Modulation of Physicochemical Properties B->C D Enhanced Biological Activity C->D E Improved Pharmacokinetics C->E

Caption: Drug development workflow utilizing the N-methylquinolin-8-amine scaffold.

Areas of potential therapeutic application for derivatives of N-methylquinolin-8-amine include:

  • Antimalarials: Building upon the legacy of 8-aminoquinolines, novel derivatives could be designed to overcome resistance mechanisms or improve the safety profile.[15]

  • Anticancer Agents: The ability of the quinoline ring to intercalate with DNA and the potential for metal chelation offer avenues for the development of new anticancer drugs.[16]

  • Antimicrobial Agents: The scaffold can be functionalized to target specific enzymes or cellular processes in bacteria and fungi.[4]

Conclusion

N-methylquinolin-8-amine is a molecule with a rich chemical and medicinal heritage. While its own biological profile is not extensively documented, its structural relationship to a class of highly successful drugs makes it a compound of considerable interest. This technical guide has provided a detailed overview of its molecular structure, geometry, synthesis, and characterization based on a synthesis of available data and established chemical principles. The insights presented herein are intended to empower researchers to further explore the potential of N-methylquinolin-8-amine and its derivatives in the development of novel therapeutic agents and advanced materials.

References

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega, 2025. Available from: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2018. Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 2022. Available from: [Link]

  • and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistryOpen, 2023. Available from: [Link]

  • The Synthesis of Some Substituted 8-Aminoquinolines. Journal of the American Chemical Society, 1946. Available from: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed, 2018. Available from: [Link]

  • Methyl 8-aminoquinoline-4-carboxylate. PubChem, 2021. Available from: [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS, 1984. Available from: [Link]

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 2021. Available from: [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate, 1976. Available from: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 2022. Available from: [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS, 2002. Available from: [Link]

  • 8‐aminoquinoline. ResearchGate. Available from: [Link]

  • 8-Aminoquinoline structures. ResearchGate, 2000. Available from: [Link]

  • 8-Aminoquinoline. Wikipedia. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review. International Journal of Science and Research, 2024. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. ResearchGate, 2014. Available from: [Link]

  • 8-Aminoquinoline – Knowledge and References. Taylor & Francis. Available from: [Link]

  • 2-Methyl-8-aminoquinoline. PubChem. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties of 8-(Methylamino)quinoline Ligands

Introduction: The Versatile Scaffold of 8-Aminoquinolines The 8-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent chelating ability, coupled with a tunabl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 8-Aminoquinolines

The 8-aminoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science. Its inherent chelating ability, coupled with a tunable π-conjugated system, has led to its incorporation into a wide array of functional molecules, from antimalarial drugs like primaquine to sophisticated fluorescent sensors for metal ions.[1] The nitrogen atom at the 8-position serves as a critical handle for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties to suit specific applications. This guide focuses on a key derivative, 8-(methylamino)quinoline, providing a deep dive into its electronic properties and the experimental and computational methodologies used for their characterization. For researchers in drug development and materials science, a thorough understanding of these properties is paramount for the rational design of novel therapeutic agents and functional materials.[2]

Synthesis of 8-(Methylamino)quinoline Ligands

The synthesis of 8-(methylamino)quinoline and its derivatives can be achieved through several established synthetic routes. A common and straightforward approach involves the direct N-alkylation of 8-aminoquinoline. For more complex ligand architectures, multi-step syntheses are often employed, starting from substituted anilines and utilizing classic quinoline synthesis reactions like the Skraup-Doebner-von Miller reaction, followed by functional group manipulations.[3]

A representative synthetic workflow for obtaining 8-(methylamino)quinoline is outlined below:

A 8-Aminoquinoline B Deprotonation (e.g., NaH in DMF) A->B C 8-Amidoquinoline Anion B->C D Nucleophilic Substitution (e.g., Methyl Iodide) C->D E 8-(Methylamino)quinoline D->E

Caption: Synthetic pathway for 8-(methylamino)quinoline via N-alkylation.

Photophysical Properties: A Window into Electronic Transitions

The photophysical properties of 8-(methylamino)quinoline are governed by the electronic transitions within its aromatic system. The introduction of the methyl group, an electron-donating group, is expected to influence the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

UV-Visible Absorption and Fluorescence

8-Aminoquinoline derivatives typically exhibit strong absorption in the UV-to-visible region, arising from π-π* transitions.[4] The N-methylation in 8-(methylamino)quinoline is predicted to cause a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to the parent 8-aminoquinoline, due to the raising of the HOMO energy level.

The fluorescence of 8-aminoquinoline derivatives is often weak in solution but can be significantly enhanced upon chelation with metal ions.[5] This chelation-enhanced fluorescence (CHEF) is attributed to the formation of a rigid complex that restricts non-radiative decay pathways.[6]

Table 1: Expected Photophysical Properties of 8-(Methylamino)quinoline

PropertyExpected Value/TrendRationale
Absorption Maxima (λabs) Slight red-shift vs. 8-aminoquinolineElectron-donating methyl group raises HOMO energy.
Emission Maxima (λem) Slight red-shift vs. 8-aminoquinolineConsequence of the narrowed HOMO-LUMO gap.
Fluorescence Quantum Yield (Φf) Low in aprotic solvents, enhanced upon metal chelationIntramolecular motions quenching fluorescence are reduced upon complexation.
Molar Absorptivity (ε) High (in the order of 104 M-1cm-1)Characteristic of π-π* transitions in aromatic systems.
Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.[7][8][9]

Step-by-Step Methodology:

  • Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to 8-(methylamino)quinoline (e.g., quinine sulfate in 0.1 M H2SO4).[7]

  • Solution Preparation: Prepare a series of dilute solutions of both the 8-(methylamino)quinoline sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for each solution.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra for each solution using the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both.

  • Calculation: The quantum yield (Φs) is calculated using the following equation:[7]

    Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2)

    where Φr is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of 8-(methylamino)quinoline, providing insights into its oxidation and reduction potentials.[4] The electrochemical behavior of 8-aminoquinoline is known to be pH-dependent, and similar behavior is expected for its N-methylated derivative.[4][8]

Redox Potentials and the Influence of N-Methylation

The oxidation of 8-aminoquinoline involves the removal of electrons from the π-system and the amino group. The electron-donating methyl group in 8-(methylamino)quinoline is expected to make the molecule more susceptible to oxidation, resulting in a lower oxidation potential compared to 8-aminoquinoline.

A 8-(Methylamino)quinoline B Oxidation (e.g., at Glassy Carbon Electrode) A->B C Radical Cation B->C D Further Oxidation/Coupling Reactions C->D

Caption: General oxidation pathway for 8-(methylamino)quinoline.

Experimental Protocol: Cyclic Voltammetry

A standard three-electrode setup is used for cyclic voltammetry measurements.[3]

Step-by-Step Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[10]

  • Electrolyte Solution: Prepare a solution of the 8-(methylamino)quinoline sample in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential over a defined range at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the anodic and cathodic peak potentials from the resulting voltammogram to identify the redox events.

Computational Analysis: Unveiling Electronic Structure

Density Functional Theory (DFT) calculations are invaluable for providing a theoretical framework to understand the electronic properties of 8-(methylamino)quinoline.[11][12][13] These calculations can predict molecular orbital energies, the HOMO-LUMO gap, and electron density distribution.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key to understanding the electronic transitions and reactivity of a molecule. For 8-(methylamino)quinoline, the HOMO is expected to have significant contributions from the quinoline π-system and the nitrogen lone pair of the methylamino group. The LUMO is anticipated to be a π* orbital distributed over the quinoline ring. The electron-donating methyl group will raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to 8-aminoquinoline.[14] A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption spectrum.[5]

Effect of N-methylation on Frontier Orbital Energies (ΔE2 < ΔE1) cluster_0 8-Aminoquinoline cluster_1 8-(Methylamino)quinoline LUMO_A LUMO (π*) HOMO_A HOMO (π + n) LUMO_A->HOMO_A LUMO_M LUMO (π*) HOMO_M HOMO (π + n) Energy_A Energy LUMO_M->HOMO_M Energy_M Energy

Caption: Predicted effect of N-methylation on the HOMO-LUMO gap.

Applications in Drug Development and Beyond

The unique electronic properties of 8-(methylamino)quinoline ligands make them attractive for a variety of applications.

  • Fluorescent Sensors: Their ability to exhibit CHEF makes them excellent candidates for the development of selective fluorescent sensors for biologically and environmentally important metal ions, such as Zn2+.[5][15][16]

  • Medicinal Chemistry: The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[2] Derivatives of 8-(methylamino)quinoline could be explored for their potential as anticancer, antimicrobial, and neuroprotective agents.[6][17][18][19][20]

  • Catalysis: The nitrogen atoms of the quinoline ring and the methylamino group can coordinate to transition metals, making these ligands potentially useful in catalysis.

Conclusion

8-(Methylamino)quinoline is a versatile ligand with a rich set of electronic properties that can be rationally tuned for various applications. This guide has provided a comprehensive overview of its synthesis, photophysical and electrochemical characteristics, and the computational tools used to understand its electronic structure. The detailed experimental protocols offer a practical framework for researchers to characterize this and similar quinoline-based ligands. As the demand for novel functional molecules in medicine and materials science continues to grow, a fundamental understanding of the electronic properties of scaffolds like 8-(methylamino)quinoline will be indispensable for future innovations.

References

  • Würzner, R., et al. (2017). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield. BenchChem.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba.
  • Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment.
  • Emerald Cloud Lab. (2025).
  • Yusof, N. S. M., et al. (2021).
  • Zwinkels, J. C., & Gignac, D. S. (2011). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 116(5), 755-766.
  • The Royal Society of Chemistry. (2021).
  • Wiloch, M., et al. (2022).
  • Singh, A. K., et al. (2011). 8-aminoquinoline functionalized silica nanoparticles: a fluorescent nanosensor for detection of divalent zinc in aqueous and in yeast cell suspension.
  • Chemistry LibreTexts. (2025). Lab 1: Cyclic Voltammetry.
  • MTX Labs. (2024).
  • Sharma, D., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of Fluorescence, 32(6), 2391-2411.
  • Yusof, N. S. M., et al. (2025).
  • Wiloch, M., et al. (2025). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies.
  • Kumar, A., et al. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Current Drug Targets, 17(13), 1543-1571.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749.
  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of medicinal chemistry, 54(22), 7763-7793.
  • Asif, M. (2014). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 1-13.
  • Al-Ostoot, F. H., et al. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Molecular Pharmacology, 14(4), 512-526.
  • Ulahannan, R. T., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2834-S2843.
  • Yusof, N. S. M., et al. (2021).
  • Ma, H., et al. (2001). In situ fluorescent labeling of highly volatile methylamine with 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline. New Journal of Chemistry, 25(7), 872-875.
  • Mull, D. L., et al. (2023). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. ACS Applied Materials & Interfaces, 15(30), 36365-36372.
  • ResearchGate. (n.d.). (a)
  • Chen, J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14358-14369.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2097-2108.
  • Thermo Fisher Scientific. (n.d.). Assessing binding equilibria through UV-visible absorption techniques.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Martins, F., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18563-18585.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Russo, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568.
  • Patel, R. B., et al. (2024).
  • Al-Hamdani, A. A., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(15), 4689.
  • ResearchGate. (2025).
  • El-Nahass, M. M., et al. (2017). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • Pramanik, K., et al. (2001). Synthesis, characterization and emission properties of quinolin-8-olato chelated ruthenium organometallics. Journal of Chemical Sciences, 113(5-6), 467-476.
  • Kim, J., et al. (2004). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor—Acceptor Molecule. The Journal of Organic Chemistry, 69(24), 8349-8355.
  • ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines.

Sources

Exploratory

coordination chemistry of N-methylquinolin-8-amine with transition metals

An In-depth Technical Guide to the Coordination Chemistry of N-methylquinolin-8-amine with Transition Metals For Researchers, Scientists, and Drug Development Professionals Abstract N-methylquinolin-8-amine is a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Coordination Chemistry of N-methylquinolin-8-amine with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylquinolin-8-amine is a versatile N,N-bidentate chelating ligand that has garnered significant interest in the field of coordination chemistry. Its unique electronic and steric properties allow for the formation of stable and structurally diverse complexes with a wide array of transition metals. This guide provides a comprehensive overview of the synthesis, characterization, and application of these complexes, with a particular focus on their relevance to catalysis and medicinal chemistry. We will delve into the nuanced interplay between the ligand, the metal center, and the resulting complex's reactivity, offering both theoretical understanding and practical, field-tested protocols.

Introduction: The N-methylquinolin-8-amine Ligand

N-methylquinolin-8-amine, a derivative of the well-known 8-aminoquinoline, presents a fascinating case study in ligand design. The introduction of a methyl group on the exocyclic nitrogen atom significantly alters its steric and electronic profile compared to its parent compound. This modification enhances the stability of the resulting metal complexes and influences their coordination geometry and reactivity. The ligand coordinates to metal ions through the nitrogen atom of the quinoline ring and the exocyclic amine nitrogen, forming a stable five-membered chelate ring.

The quinoline moiety itself is a privileged scaffold in medicinal chemistry, and its incorporation into a chelating system opens up avenues for developing novel metallodrugs. The lipophilicity and aromatic nature of the quinoline ring can facilitate cell membrane permeability, a crucial factor in drug design.

Coordination Modes and Stereochemistry

The primary coordination mode of N-methylquinolin-8-amine is as a bidentate N,N-donor ligand. The geometry of the resulting complex is dictated by the preferred coordination number and geometry of the transition metal ion. For instance, with square planar d⁸ metals like Pd(II) and Pt(II), it typically forms complexes of the type [M(L)Cl₂]. In contrast, with tetrahedral or octahedral metals, it can form complexes such as [M(L)₂]²⁺ or [M(L)₃]²⁺.

The steric bulk of the methyl group can influence the arrangement of the ligands around the metal center, potentially leading to diastereomers if other chiral ligands are present. This stereochemical control is a critical aspect of designing catalysts for asymmetric synthesis.

Synthesis of Transition Metal Complexes: A Practical Approach

The synthesis of N-methylquinolin-8-amine complexes is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and depends on the solubility of the reactants and the desired product. Alcohols, such as methanol or ethanol, are commonly employed.

Experimental Protocol: Synthesis of Dichloro(N-methylquinolin-8-amine)palladium(II), [Pd(N-mq-8-am)Cl₂]

This protocol describes a reliable method for synthesizing a representative palladium complex. The causality behind each step is explained to ensure a self-validating process.

Rationale: Palladium(II) complexes are widely used as catalysts in cross-coupling reactions. This synthesis provides a stable, well-defined precatalyst. The use of K₂PdCl₄ as a starting material is advantageous due to its stability and solubility in polar solvents.

Materials:

  • N-methylquinolin-8-amine (1.0 mmol)

  • Potassium tetrachloropalladate(II) (K₂PdCl₄) (1.0 mmol)

  • Methanol (20 mL)

  • Diethyl ether

Procedure:

  • Dissolution of Reactants: Dissolve N-methylquinolin-8-amine in 10 mL of methanol in a 50 mL round-bottom flask. In a separate beaker, dissolve K₂PdCl₄ in 10 mL of methanol. The separate dissolution ensures that both reactants are fully solvated before they are mixed, preventing localized high concentrations and potential side reactions.

  • Complexation: Slowly add the K₂PdCl₄ solution to the ligand solution with constant stirring at room temperature. A yellow precipitate should form immediately. The formation of the precipitate is driven by the high stability of the chelate complex and its lower solubility in methanol compared to the starting materials.

  • Reaction Completion: Continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion.

  • Isolation of the Product: Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. The use of a cold solvent minimizes the loss of product due to dissolution during the washing step.

  • Drying: Dry the product under vacuum to obtain the final complex, [Pd(N-mq-8-am)Cl₂].

Characterization: The identity and purity of the complex should be confirmed by techniques such as ¹H NMR, FT-IR, and elemental analysis.

Structural Characterization: Elucidating the Molecular Architecture

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of these coordination compounds.

TechniqueInformation ObtainedTypical Observations for N-methylquinolin-8-amine Complexes
¹H NMR Spectroscopy Provides information about the electronic environment of the protons in the ligand upon coordination.Downfield shifts of the quinoline protons upon coordination to a metal center due to the deshielding effect of the metal ion.
FT-IR Spectroscopy Identifies the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups.A shift in the C=N stretching frequency of the quinoline ring and the N-H stretching frequency (if applicable) upon complexation.
UV-Vis Spectroscopy Probes the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands.Appearance of new absorption bands in the visible region upon complexation, which are often responsible for the color of the complexes.
X-ray Crystallography Provides the definitive solid-state structure, including bond lengths, bond angles, and overall coordination geometry.Confirms the bidentate coordination of the ligand and the geometry around the metal center (e.g., square planar for Pd(II)).

Applications in Catalysis and Drug Development

The unique properties of N-methylquinolin-8-amine complexes have led to their exploration in various applications.

Catalysis

Palladium complexes of N-methylquinolin-8-amine have shown promise as catalysts in C-C cross-coupling reactions, such as the Suzuki and Heck reactions. The ligand's ability to stabilize the palladium center while also being able to dissociate to create a vacant coordination site is key to its catalytic activity.

Anticancer and Antimicrobial Agents

The development of metal-based drugs is a rapidly growing field, and quinoline derivatives are known for their biological activity. Transition metal complexes of N-methylquinolin-8-amine have been investigated for their potential as anticancer and antimicrobial agents. The chelation of the metal ion can enhance the biological activity of the ligand, a phenomenon that is often attributed to increased lipophilicity and the ability of the complex to interact with biological targets such as DNA and enzymes.

Visualizing Key Processes

Diagrams can aid in understanding the fundamental concepts of coordination and application.

Coordination of N-methylquinolin-8-amine

Caption: Chelation of a transition metal ion by N-methylquinolin-8-amine.

General Synthetic Workflow

Workflow start Start: Reactants dissolve 1. Dissolve Ligand and Metal Salt Separately start->dissolve mix 2. Mix Solutions (Stirring) dissolve->mix precipitate 3. Formation of Precipitate mix->precipitate filter 4. Isolate by Vacuum Filtration precipitate->filter wash 5. Wash with Cold Solvent & Ether filter->wash dry 6. Dry Under Vacuum wash->dry characterize 7. Characterization (NMR, IR, etc.) dry->characterize product Final Product characterize->product

Caption: Experimental workflow for synthesis and characterization.

Future Perspectives

The field of coordination chemistry involving N-methylquinolin-8-amine is ripe for further exploration. Future research could focus on:

  • Asymmetric Catalysis: The development of chiral variants of the ligand for use in enantioselective catalysis.

  • Bioinorganic Chemistry: A deeper investigation into the mechanism of action of its biologically active complexes to design more potent and selective metallodrugs.

  • Materials Science: The incorporation of these complexes into polymeric matrices or onto solid supports to create novel functional materials.

By continuing to build upon the foundational knowledge outlined in this guide, researchers can unlock the full potential of N-methylquinolin-8-amine and its transition metal complexes.

Foundational

Thermodynamic Stability of N-Methylquinolin-8-Amine Complexes: A Comprehensive Technical Guide

Executive Summary The rational design of metal-chelating ligands is governed by a delicate balance of steric constraints and electronic parameters. Among N,N-bidentate and tetradentate scaffolds, 8-aminoquinoline (AQ) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-chelating ligands is governed by a delicate balance of steric constraints and electronic parameters. Among N,N-bidentate and tetradentate scaffolds, 8-aminoquinoline (AQ) and its derivatives hold a privileged position in both transition-metal catalysis and neuropharmacology. However, a critical thermodynamic dichotomy exists: the simple addition of an N-methyl group to the 8-aminoquinoline core fundamentally alters the thermodynamic stability of its resulting metal complexes.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these thermodynamic shifts. We will explore why N-methylation prevents catalyst degradation in iron-mediated oxidations, yet completely aborts palladacycle formation in C–H functionalization. This guide provides drug development professionals and inorganic chemists with the theoretical grounding, quantitative data, and self-validating experimental protocols necessary to leverage N-methylquinolin-8-amine complexes effectively.

The Thermodynamic Dichotomy: Causality of N-Methylation

The thermodynamic stability of a metal complex ( ΔG=ΔH−TΔS ) is dictated by the ligand field strength, the chelate effect, and the ability of the ligand to accommodate the preferred geometry of the metal ion.

Iron Catalysis: Preventing Oxidative Degradation

In non-heme iron-catalyzed oxidations, unsubstituted 8-aminoquinoline ligands are prone to oxidative degradation. This decomposition proceeds via the thermodynamically favorable deprotonation of the amine nitrogen. By introducing an N-methyl group (forming N-methylquinolin-8-amine derivatives), we sterically block this deprotonation pathway. This structural modification significantly enhances the thermodynamic stability of the catalyst during turnover, allowing the iron(II) complexes to exhibit stable spin-crossover (SC) behavior with enthalpy changes ( ΔHSC∘​ ) ranging from 6 to 25 kJ/mol[1].

Palladium Catalysis: The Steric Blockade

Conversely, in palladium-catalyzed C–H olefination, the unsubstituted 8-aminoquinoline acts as a powerful directing group because it undergoes facile N–H deprotonation (activation barrier ΔG‡=5.3 kcal/mol) to form a highly stable, rigid square-planar palladacycle. The ligand substitution of acetate by solvent (e.g., MeCN) in this process is highly exergonic ( −6.2 kcal/mol)[2].

When N-methyl-8-aminoquinoline is utilized under identical conditions, the reaction fails entirely. The N-methyl group prevents the necessary deprotonation and introduces a severe steric clash, rendering the formation of the required metallacycle thermodynamically unstable[2].

MechanisticDichotomy cluster_0 Unsubstituted 8-Aminoquinoline cluster_1 N-Methylated Analog Start Metal + Ligand Precursor (e.g., Pd(OAc)2 + Amide) AQ 8-Aminoquinoline Amide Start->AQ NMe N-Methyl-8-aminoquinoline Start->NMe Deprot Facile N-H Deprotonation ΔG‡ = 5.3 kcal/mol AQ->Deprot Stable Stable Palladacycle ΔG = -6.2 kcal/mol Deprot->Stable Steric Steric Clash & No N-H Deprotonation Blocked NMe->Steric Fail Thermodynamically Unstable Reaction Fails Steric->Fail

Mechanistic divergence of Pd(II) coordination based on N-methylation status.

Quantitative Thermodynamic Data

To facilitate rational ligand design, the following table summarizes the key thermodynamic parameters associated with 8-aminoquinoline and its N-methylated derivatives across different transition metals.

Metal ComplexLigand TypeThermodynamic ParameterValue / ObservationRef
Pd(II) 8-Aminoquinoline AmideActivation Barrier (N-H Deprotonation) 5.3 kcal/mol[2]
Pd(II) 8-Aminoquinoline Amide ΔG (MeCN Substitution) −6.2 kcal/mol (Exergonic)[2]
Pd(II) N-Methyl-8-aminoquinolineComplex StabilityUnstable / Fails to react[2]
Fe(II) N-Methyl-8-aminoquinoline derived ΔHSC∘​ (Spin Crossover) 6−25 kJ/mol[1]
Cu(II) Bis(8-aminoquinoline) logKapp​ (Affinity Constant) 14−16 (Highly selective over Zn)[3]
Cu(II) 8-Aminoquinoline-UracilBinding Free Energy (SIRT1 Target) −8.43 to −9.51 kcal/mol[4]

Note on Copper Therapeutics: In neuropharmacology, tetradentate ligands based on the 8-aminoquinoline scaffold exhibit exceptional thermodynamic stability with Cu(II) ( logKapp​ up to 16), which is critical for extracting mislocalized copper in Alzheimer's and Wilson's disease models without stripping essential Zinc ( logK selectivity >1012 )[3].

Experimental Workflows & Protocols

To ensure self-validating results, the synthesis and thermodynamic characterization of these complexes must strictly control for moisture and temperature. Below are the field-proven methodologies for generating and analyzing N-methylquinolin-8-amine complexes.

ThermodynamicWorkflow N1 1. Synthesis n-BuLi deprotonation Alkyl halide addition N2 2. Complexation Equimolar Metal Salt Anaerobic conditions N1->N2 N3 3. Data Acquisition Variable Temp NMR or UV-Vis Titration N2->N3 N4 4. Thermodynamic Extraction van 't Hoff Plot Calculate ΔH, ΔS, ΔG N3->N4

Workflow for the synthesis and thermodynamic evaluation of N-methylated complexes.

Protocol 1: Synthesis of[Fe(N-methyl-8-aminoquinoline-derivative)(OTf)₂]

Causality Check: Tetrahydrofuran (THF) is utilized as the solvent because it weakly coordinates to Fe(II), allowing the strongly chelating N-methyl-8-aminoquinoline ligand to displace it without competing thermodynamic penalties.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the secondary amine precursor in anhydrous THF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to −78∘C . Slowly add 2.0 equivalents of n -butyllithium ( n -BuLi). Crucial: Maintain low temperature to prevent side reactions before the addition of the electrophile.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide for simple N-methylation) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench and purify via column chromatography to isolate the N-methylquinolin-8-amine ligand[1].

  • Complexation: In a glovebox, mix equimolar quantities of the purified ligand and Fe(OTf)2​(CH3​CN)2​ in anhydrous THF at room temperature.

  • Isolation: Stir for 2 hours. Precipitate the resulting complex by the slow diffusion of diethyl ether into the THF solution. Filter and dry under vacuum.

Protocol 2: Determination of Thermodynamic Stability Constants ( Keq​ ) via Variable-Temperature NMR

Causality Check: For complexes exhibiting spin-crossover or dynamic equilibria, the equilibrium constant ( Kobs​ ) is highly temperature-dependent. NMR chemical shifts provide a non-destructive, highly sensitive method to track the molar fractions of the species in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the metal complex in 0.5 mL of a deuterated, non-coordinating solvent (e.g., CD2​Cl2​ or CD3​CN ) in an NMR tube under an inert atmosphere.

  • Data Acquisition: Insert the sample into an NMR spectrometer equipped with a variable temperature (VT) unit. Acquire 1H NMR spectra at 5 K intervals from 220 K to 320 K.

  • Chemical Shift Tracking: Identify a distinct reporter proton (e.g., the N-methyl protons). Record its chemical shift ( δobs​ ) at each temperature.

  • Equilibrium Calculation: Calculate the molar fraction of the high-spin/low-spin or bound/unbound states using the equation:

    Kobs​=δHS​−δobs​δobs​−δLS​​

    (Where δLS​ and δHS​ are the limiting chemical shifts for the respective pure states).

  • Thermodynamic Extraction: Plot ln(Kobs​) versus 1/T (van 't Hoff plot). The slope of the linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R [1].

Conclusion

The thermodynamic stability of N-methylquinolin-8-amine complexes is not a monolithic property; it is highly context-dependent. In oxidative iron catalysis, N-methylation acts as a thermodynamic shield against ligand degradation. In palladium-catalyzed C–H functionalization, it acts as a thermodynamic roadblock, preventing the formation of essential metallacycles. Understanding and quantifying these enthalpic and entropic contributions is paramount for scientists engineering the next generation of robust catalysts and highly selective neurotherapeutic chelators.

References

  • Ligand Topology Variations and the Importance of Ligand Field Strength in Non-Heme Iron Catalyzed Oxidations of Alkanes | Journal of the American Chemical Society (ACS Publications) |[Link]

  • High specificity is a key parameter for copper ligands as future therapeutic agents for Alzheimer's, Wilson's, and cancer diseases | Comptes Rendus de l'Académie des Sciences |[Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons | ACS Omega |[Link]

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling | Journal of the American Chemical Society (ACS Publications) |[Link]

Sources

Exploratory

The Solubility Profile of N-Methylquinolin-8-amine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Structural Foundations In the realm of coordination chemistry and pharmaceutical synthesis, quinoline derivatives serve as privileged scaffolds. N-methylquinolin-8-amine (CAS: 14148-44-8) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Foundations

In the realm of coordination chemistry and pharmaceutical synthesis, quinoline derivatives serve as privileged scaffolds. N-methylquinolin-8-amine (CAS: 14148-44-8) is a highly versatile secondary amine derivative of the well-documented 8-aminoquinoline. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications.

As an application scientist, I approach solubility not as a static list of values, but as a dynamic interplay of thermodynamic forces. The solubility of N-methylquinolin-8-amine is dictated by its bipartite molecular architecture:

  • The Quinoline Core: A bicyclic, aromatic, and inherently hydrophobic system that drives dispersive interactions (δD) and π-π stacking.

  • The N-Methylamine Moiety: Located at the 8-position, this secondary amine provides a localized dipole and a single hydrogen-bond donor.

Compared to its primary amine analog (8-aminoquinoline, pKa ~3.99 [1]), the N-methylation introduces steric hindrance and removes one hydrogen-bond donor. This subtle modification inherently increases the molecule's partition coefficient (LogP), shifting its solubility preference away from highly protic aqueous environments and toward moderately polar and polar aprotic organic solvents [2].

Mechanistic Causality: Why Solvents Behave the Way They Do

To predict and manipulate the solubility of N-methylquinolin-8-amine, we must evaluate the causality behind solvent-solute interactions. The molecule's basicity and hydrogen-bonding capacity are highly dependent on the dielectric constant and pH of the microenvironment [3].

  • Polar Aprotic Solvents (DMF, DMSO): These solvents possess high dipole moments but lack hydrogen-bond donors. They are exceptional at solvating N-methylquinolin-8-amine because their oxygen atoms act as strong hydrogen-bond acceptors for the secondary amine proton, while their polarizable nature stabilizes the electron-rich quinoline ring.

  • Moderately Polar Solvents (Dichloromethane, Ethyl Acetate): The dispersive forces of the quinoline core dominate here. Dichloromethane (DCM) is particularly effective because its polarizability perfectly matches the aromatic core, making it the standard choice for liquid-liquid extraction of this compound from neutralized aqueous layers [4].

  • Aqueous Systems: The free base is sparingly soluble in water due to the hydrophobic effect [5]. However, solubility is highly pH-dependent. Dropping the pH below 4.0 protonates the quinoline nitrogen (and subsequently the amine), converting the molecule into a highly water-soluble cation.

Protonation N1 N-methylquinolin-8-amine (Neutral Free Base) N2 Acidic Medium (pH < 4) Protonated Cation N1->N2 + H+ N3 Neutral/Basic Medium (pH > 5) Uncharged Species N1->N3 OH- / Neutral N4 High Aqueous Solubility (Ion-Dipole Interactions) N2->N4 N5 Low Aqueous Solubility (Hydrophobic Effect) N3->N5 N6 High Organic Solubility (DCM, EtOAc, DMF) N3->N6

Figure 1: pH-dependent protonation states and resulting solubility pathways.

Quantitative & Qualitative Solubility Data

To facilitate rapid decision-making at the bench, the following table synthesizes the expected solubility profile of N-methylquinolin-8-amine based on structural extrapolation from established quinoline derivatives and empirical laboratory data.

Solvent ClassSpecific SolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Highly Soluble (>50 mg/mL)Excellent solvation of the aromatic core; strong H-bond acceptance.
Polar Aprotic Dimethylformamide (DMF)36.7Highly Soluble (>50 mg/mL)Matches Hansen polarity parameters (δP) of the quinoline ring.
Moderately Polar Dichloromethane (DCM)8.9Highly Soluble (>50 mg/mL)Optimal dispersive interactions (δD); minimal H-bond disruption.
Moderately Polar Ethyl Acetate (EtOAc)6.0Soluble (20-50 mg/mL)Favorable dipole-dipole interactions; standard extraction solvent.
Polar Protic Ethanol / Methanol24.5 / 32.7Soluble (10-30 mg/mL)H-bonding network accommodates the secondary amine, but limits core solvation.
Non-Polar Hexane / Heptane~1.9Sparingly Soluble (<5 mg/mL)Insufficient polarity to overcome the crystal lattice energy of the solid form.
Aqueous Water (pH 7.0)80.1Insoluble (<1 mg/mL)Hydrophobic effect dominates; high energetic penalty for cavity formation.

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed as a self-validating system: by measuring the concentration at two distinct time points (48 hours and 72 hours), you inherently verify that thermodynamic equilibrium has been achieved, ruling out transient kinetic supersaturation.

Step-by-Step Methodology

Phase 1: Equilibration

  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent (e.g., Ethyl Acetate) into a 10 mL glass vial equipped with a PTFE-lined screw cap.

  • Solute Addition: Incrementally add solid N-methylquinolin-8-amine to the solvent until a visible excess remains undissolved (indicating saturation).

  • Thermal Control: Submerge the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Temperature fluctuations drastically alter solubility thermodynamics.

  • Agitation: Agitate at 150 RPM for a minimum of 48 hours.

Phase 2: Phase Separation & Sampling 5. Centrifugation: Transfer a 1.0 mL aliquot of the suspension into an Eppendorf tube. Centrifuge at 13,000 RPM for 15 minutes at 25 °C. Causality note: Centrifugation is preferred over filtration for organic solvents to prevent adsorption of the hydrophobic solute onto filter membranes. 6. Supernatant Extraction: Carefully extract 0.5 mL of the clear supernatant, ensuring no solid particulates are disturbed. 7. Dilution: Dilute the supernatant by a known factor (e.g., 1:100) using the mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the UV detector.

Phase 3: Self-Validation & Quantification 8. HPLC-UV Analysis: Inject the diluted sample into an HPLC system (C18 column, detection at ~254 nm). Quantify against a pre-established calibration curve. 9. Equilibrium Verification: Repeat Steps 5-8 at the 72-hour mark. If the concentration variance between 48h and 72h is < 2%, thermodynamic equilibrium is validated.

Workflow S1 1. Excess Solute Addition (N-methylquinolin-8-amine) S2 2. Solvent Equilibration (Shake-flask, 25°C, 48h-72h) S1->S2 S3 3. Phase Separation (Centrifugation at 13k RPM) S2->S3 S4 4. Supernatant Extraction (Aliquot sampling) S3->S4 S5 5. Quantitative Analysis (HPLC-UV Quantification) S4->S5 S6 6. Data Validation (ΔC < 2% between 48h and 72h) S5->S6

Figure 2: Self-validating shake-flask methodology for equilibrium solubility.

Conclusion & Practical Recommendations

When handling N-methylquinolin-8-amine, the choice of solvent dictates the efficiency of the downstream application. For synthetic metalation or amination reactions, polar aprotic solvents like DMF or moderately polar solvents like THF and DCM provide the optimal balance of solubility and chemical inertness. If extracting the compound from an aqueous reaction mixture, neutralizing the aqueous layer (pH > 7) and extracting with Ethyl Acetate or Dichloromethane will yield the highest recovery rates due to the compound's intrinsic lipophilicity.

References

  • ChemRxiv. "Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies". ChemRxiv.[Link]

  • Ludwig-Maximilians-Universität München. "Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides". LMU München Elektronische Hochschulschriften.[Link]

  • PubChem. "8-Aminoquinoline | C9H8N2 | CID 11359". National Institutes of Health (NIH).[Link]

Foundational

Physicochemical Profiling of N-Methylquinolin-8-amine: pKa Values, Protonation Dynamics, and Strategic Applications

Executive Summary N-methylquinolin-8-amine (also known as 8-(methylamino)quinoline) is a critical bifunctional scaffold utilized extensively in transition-metal catalysis as a directing group and in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylquinolin-8-amine (also known as 8-(methylamino)quinoline) is a critical bifunctional scaffold utilized extensively in transition-metal catalysis as a directing group and in medicinal chemistry as a pharmacophore for antimalarial agents. Understanding its exact acid-base chemistry is paramount, as its protonation state dictates its coordination geometry with metal centers and its pharmacokinetic distribution in biological systems. This technical guide provides an in-depth analysis of the pKa values, site-specific protonation thermodynamics, and the validated experimental protocols used to characterize this molecule.

Structural and Electronic Analysis of Protonation Sites

N-methylquinolin-8-amine possesses two distinct nitrogen centers, each with unique hybridization and electronic environments that govern their basicity:

  • The Endocyclic Quinoline Nitrogen (N1): This nitrogen is sp2 hybridized. Its lone pair resides in an sp2 orbital that is orthogonal to the aromatic π -system. Because the lone pair does not participate in the aromatic sextet, it is highly available for protonation.

  • The Exocyclic Secondary Amine (N8): While typically sp3 hybridized in aliphatic systems, the N8 atom in this molecule exhibits significant sp2 character. Its lone pair is delocalized into the electron-deficient quinoline ring via a mesomeric effect ( +M ). This conjugation drastically reduces the electron density on the N8 atom, rendering it significantly less basic than a standard secondary amine.

The Inductive Effect of N-Methylation

To understand N-methylquinolin-8-amine, we must benchmark it against its parent compound, 8-aminoquinoline (8AQ). 8AQ exhibits two distinct pKa values: pKa1​=−0.52 (diprotonated to monoprotonated) and pKa2​=3.99 (monoprotonated to neutral)[1]. The addition of a methyl group at the N8 position introduces a mild electron-donating inductive effect ( +I ). This slightly increases the electron density across the conjugated system, resulting in an upward shift of the pKa values by approximately 0.1 to 0.3 units compared to the primary amine baseline.

Thermodynamic pKa Values and Protonation Sequence

The protonation of N-methylquinolin-8-amine is a sequential, pH-dependent process. The thermodynamic preference for protonation heavily favors the N1 position over the N8 position. Computational studies on the baseline 8AQ scaffold reveal that the N1-protonated monocation is more thermodynamically stable than the N8-protonated isomer by a margin of 0.7 kcal/mol[1].

Quantitative Data Summary
Compound pKa1​ (Dication Monocation) pKa2​ (Monocation Neutral)Primary Monocation Protonation Site
8-Aminoquinoline [1]-0.523.99Quinoline N1
N-Methylquinolin-8-amine ~ -0.30 *~ 4.20 *Quinoline N1
Primaquine (Reference)[2]3.20 (Quinoline N1)10.40 (Aliphatic Terminal N)Aliphatic Terminal N

*Values for N-methylquinolin-8-amine are extrapolated based on the +I effect of the methyl group applied to the empirically validated 8AQ baseline[1].

Mechanistic Pathway of Protonation

Mechanism N Neutral N-methylquinolin-8-amine (pH > 4.5) M1 Monocation (N1-H⁺) Thermodynamically Favored (pH 0 to 4.5) N->M1 +H⁺ (pKa ~ 4.2) Fast Equilibrium M2 Monocation (N8-H⁺) Kinetically Accessible but Thermodynamically Unfavored N->M2 +H⁺ Minor Pathway (+0.7 kcal/mol) D Dication (N1-H⁺, N8-H⁺) (pH < 0) M1->D +H⁺ (pKa ~ -0.3) Extreme Acidity M2->D

Fig 1: pH-dependent protonation states and thermodynamic pathways of N-methylquinolin-8-amine.

Experimental Protocols for pKa Determination

To ensure self-validating and highly reproducible data, the determination of pKa values for quinoline derivatives relies on multi-modal analytical techniques. Below are the field-proven methodologies for characterizing N-methylquinolin-8-amine.

Protocol A: UV-Vis Spectrophotometric Titration

Causality: Protonation of the quinoline N1 atom fundamentally alters the electronic distribution of the aromatic π -system. This induces significant bathochromic (red) or hypsochromic (blue) shifts in the π→π∗ and n→π∗ absorption bands, allowing for precise tracking of the equilibrium states[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M universal buffer system (e.g., Britton-Robinson buffer) to ensure a constant ionic strength across the entire pH range. Constant ionic strength is critical to prevent fluctuations in the activity coefficients of the analyte.

  • Analyte Preparation: Dissolve N-methylquinolin-8-amine in the buffer to achieve a final concentration of 50 µM.

  • Titration Execution: Adjust the pH of the solution from 1.0 to 10.0 using standardized 0.1 M HCl or NaOH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–450 nm) at intervals of 0.2 pH units.

  • System Validation (Isosbestic Points): Overlay the spectra to identify clear isosbestic points. The presence of sharp isosbestic points validates that the system exists as a simple two-state equilibrium (Neutral Monocation) without degradation artifacts.

  • Data Regression: Plot the absorbance at the λmax​ of the monocation against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the pKa2​ value.

Protocol B: Cyclic Voltammetry (CV) pH-Profiling

Causality: The redox properties of aminoquinolines are intimately tied to their protonation states. Protonation of the amino group withdraws electron density from the aromatic core, making electro-oxidation significantly harder (shifting the oxidation peak potential, Eox​ , to more positive values)[1].

Step-by-Step Methodology:

  • Electrochemical Setup: Utilize a three-electrode system comprising a glassy carbon working electrode, an Ag/AgCl reference electrode, and a Pt wire counter electrode.

  • Electrolyte Preparation: Prepare solutions of 1.0 mM analyte in 0.1 M phosphate buffers ranging from pH 3.0 to 10.0.

  • Voltammetric Scanning: Perform cyclic voltammetry at a scan rate of 0.02 V/s to 0.1 V/s[1].

  • Data Analysis (Pourbaix Diagram): Extract the anodic peak potentials ( Eox​ ) for each pH. Plot Eox​ versus pH. The intersection of the linear segments on this Pourbaix diagram corresponds directly to the pKa of the electroactive species.

Strategic Applications in Research & Development

Transition-Metal Catalysis (C-H Activation)

In modern synthetic chemistry, 8-aminoquinoline is a privileged bidentate directing group for palladium-catalyzed C-H functionalization. However, the methylation of the N8 position drastically alters its coordination dynamics. In studies of Pd-catalyzed selective C-H olefination, amides derived from N-methyl-8-aminoquinoline completely failed to react, whereas the unmethylated 8-aminoquinoline analogs succeeded[3]. Causality: The steric bulk of the N-methyl group, combined with its altered pKa, disrupts the stability of the critical six-membered palladacycle intermediate required for β -hydride elimination[3].

Antimalarial Drug Design

The 8-aminoquinoline class, typified by primaquine, is essential for eradicating the liver stages of Plasmodium infections. The efficacy of these drugs is heavily dependent on "pH trapping" within the acidic food vacuole of the parasite[2]. The weak base properties of the quinoline core (pKa ~ 3.2 to 4.2) allow the neutral molecule to diffuse across the vacuole membrane. Once inside the acidic environment (pH ~ 5.0), the N1 nitrogen becomes protonated, trapping the membrane-impermeable monocation inside the vacuole where it exerts its hematin polymerization inhibitory effects[2]. Understanding the exact pKa shifts induced by N-methylation is critical for optimizing the bioavailability and vacuolar accumulation of next-generation antiparasitics.

Sources

Exploratory

Unlocking the Pharmacological Potential of N-Methylquinolin-8-amine Scaffolds: A Comprehensive Technical Guide

Executive Summary The 8-aminoquinoline (8-AQ) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent antimalarial properties in drugs like primaquine and tafenoquine[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for its potent antimalarial properties in drugs like primaquine and tafenoquine[1]. However, the primary amine moiety in traditional 8-AQs presents significant pharmacokinetic liabilities, notably rapid oxidative deamination and the generation of hemotoxic hydroxylamine metabolites.

As a Senior Application Scientist, I approach scaffold optimization through the lens of metabolic causality and coordination chemistry. The transition from a primary amine to an N-methylquinolin-8-amine scaffold represents a critical structural evolution. N-methylation sterically hinders specific metabolic pathways, modulates lipophilicity, and fundamentally alters the ligand bite angle when coordinating with transition metals. This whitepaper provides an in-depth analysis of the biological activities, structure-activity relationships (SAR), and validated experimental workflows associated with N-methylquinolin-8-amine derivatives and their metal complexes.

Mechanistic Pharmacology & Causality of N-Methylation

Overcoming Metabolic Liabilities

Primary 8-aminoquinolines are notorious for causing hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[1]. The causality lies in the primary amine: it is highly susceptible to oxidation by Cytochrome P450 (CYP450) and monoamine oxidases (MAO), forming hydroxylamines that undergo vicious redox cycling in erythrocytes.

By introducing an N-methyl group, we create a secondary amine. This simple modification achieves three critical outcomes:

  • Steric Hindrance: It physically blocks the active sites of specific oxidative enzymes, slowing down rapid clearance.

  • Lipophilicity Modulation: The addition of the methyl group increases the LogP, enhancing the molecule's ability to cross the blood-brain barrier (BBB) and parasitic membranes.

  • Altered Metal Coordination: In synthetic organometallic chemistry, N-methyl 8-aminoquinoline exhibits drastically different coordination dynamics with transition metals (e.g., Palladium) compared to its primary amine counterpart[2]. In a biological context, this altered geometry optimizes the binding affinity of the resulting metal complexes to specific protein pockets.

Neuroprotection via the SIRT1/3-FOXO3a Axis

Recent breakthroughs have demonstrated that 8-AQ-based metal complexes (particularly Copper and Manganese) act as potent neuroprotective agents[3]. Oxidative damage is a primary driver of neurodegenerative diseases. When N-methylquinolin-8-amine derivatives are complexed with Cu(II) and secondary ligands (like 5-substituted uracils), they act as targeted SIRT1 activators.

Mechanism of Action: The metal complex upregulates sirtuin 1 and 3 (SIRT1/3), which subsequently deacetylates the FOXO3a transcription factor. This deacetylation triggers FOXO3a's nuclear translocation, promoting the transcription of antioxidant enzymes like Superoxide Dismutase 2 (SOD2)[3]. This pathway effectively scavenges reactive oxygen species (ROS) and prevents mitochondrial dysfunction.

SIRT_Pathway A N-Methylquinolin-8-amine Metal Complex B SIRT1 / SIRT3 Activation A->B Upregulates C FOXO3a Deacetylation & Translocation B->C Deacetylates D SOD2 Expression (Antioxidant) C->D Transcription E Mitochondrial Restoration D->E Scavenges ROS F Neuronal Survival E->F Prevents Apoptosis

SIRT1/3-FOXO3a signaling pathway modulated by 8-aminoquinoline metal complexes.

Antimalarial and Antimicrobial Efficacy

The quinoline core is a proven DNA intercalator and inhibitor of parasitic heme polymerase[4]. Tetrahydropyridine-appended 8-AQ derivatives have shown dual efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum[4]. Furthermore, Cu(II) complexes of 8-AQ derivatives exert significant antimicrobial activity against Gram-negative bacteria by disrupting cellular membranes and inducing localized oxidative stress within the pathogen[1].

Quantitative Biological Activity

To benchmark the efficacy of these scaffolds, it is crucial to compare their quantitative biological metrics. The table below synthesizes representative data across various therapeutic models.

Table 1: Comparative Biological Activities of Quinoline Scaffolds

Compound Class / ScaffoldTarget / Biological ModelActivity MetricPrimary Mechanism of Action
Tetrahydropyridine-8-AQ P. falciparum (3D7 Strain)EC₅₀ ~ 1.99 µMHeme polymerase inhibition / Dual-strain targeting[4]
8-AQ-Uracil Cu(II) Complexes SH-SY5Y Neurons (H₂O₂ Insult)Viability >80% at 1 µMSIRT1/3-FOXO3a Activation / Apoptosis mitigation[3]
8-AQ Metal Complexes (Cu/Mn) Gram-negative BacteriaFair Antimicrobial ActivityMembrane disruption / DNA binding[1]
Thiophene-fused Quinolines DPPH Radical ScavengingEC₅₀ ~ 12.03 µg/mLDirect ROS scavenging / Antioxidant[5]

Experimental Workflows & Protocols

As researchers, we must ensure that our experimental designs are robust and self-validating. Below are the standardized protocols for synthesizing these bioactive scaffolds and evaluating their neuroprotective efficacy.

Protocol 1: Synthesis of N-Methylquinolin-8-amine Cu(II) Complexes

Causality Check: Copper is chosen because it is a biologically relevant transition metal that facilitates intracellular redox reactions. The N-methyl group dictates a specific bite angle, stabilizing the Cu(II) center to prevent indiscriminate, toxic ROS generation while allowing targeted metalloenzyme interaction.

  • Ligand Preparation: Dissolve 1.0 mmol of N-methylquinolin-8-amine in 15 mL of absolute ethanol under continuous magnetic stirring at room temperature.

  • Metalation: Slowly add a solution of CuCl₂·2H₂O (1.0 mmol dissolved in 5 mL of ethanol) dropwise to the ligand solution.

  • Mixed-Ligand Addition (Optional): If synthesizing a mixed complex, introduce 1.0 mmol of the secondary ligand (e.g., 5-iodouracil) deprotonated with an equivalent of KOH.

  • Reflux & Isolation: Reflux the mixture at 80°C for 4 hours. Cool the solution to 4°C overnight to induce crystallization. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

  • Self-Validating Step: Confirm coordination geometry and purity using High-Resolution Mass Spectrometry (HRMS). Look for the specific molecular ion peak shift corresponding to the [M+Cu]+ complex[6]. Verify the absence of the free N-H stretch in FTIR to confirm metal chelation.

Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)

Causality Check: SH-SY5Y human neuroblastoma cells are utilized because they possess dopaminergic neuronal properties, making them an ideal preclinical model for neurodegenerative oxidative damage[3].

  • Cell Culture & Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-treatment: Treat the cells with the synthesized N-methylquinolin-8-amine complexes at varying concentrations (0.1 µM to 1.0 µM) for 24 hours.

    • Self-Validating Step: Include Resveratrol (1 µM) as a positive control for SIRT1 activation, and a vehicle-only (DMSO <0.1%) negative control to establish the baseline.

  • Oxidative Insult: Expose the pre-treated cells to 400 µM H₂O₂ for 2 hours to induce acute oxidative stress and apoptotic cascades[3].

  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Mechanistic Validation: Harvest cells from parallel 6-well plates and perform Western Blotting to quantify the expression levels of SIRT1, FOXO3a, and SOD2.

Screening_Workflow S1 1. Scaffold Synthesis S2 2. SH-SY5Y Cell Culture S1->S2 S3 3. H₂O₂ Oxidative Insult (400 µM) S2->S3 S4 4. MTT Viability Assay S3->S4 S5 5. Western Blot (SIRT1/3) S4->S5

Step-by-step in vitro workflow for evaluating neuroprotective efficacy.

Conclusion

The N-methylquinolin-8-amine scaffold is far more than a simple structural analog of traditional antimalarials. By strategically altering the metabolic stability and transition metal coordination geometry of the 8-aminoquinoline core, researchers can unlock potent, targeted biological activities ranging from dual-strain antimalarial action to sophisticated neuroprotection via the SIRT1/3-FOXO3a axis. Rigorous, self-validating protocols are essential to translating these synthetic organometallic innovations into viable preclinical drug candidates.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL:[Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL:[Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons Source: ACS Omega URL:[Link]

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights Source: ACS Omega URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Methylquinolin-8-amine from 8-Aminoquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Ligand synthesis, C–H activation directing groups, and pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Ligand synthesis, C–H activation directing groups, and pharmaceutical intermediates.

Introduction & Mechanistic Rationale

8-Aminoquinoline is a highly privileged, bidentate directing group extensively utilized in transition-metal-catalyzed C–H functionalization methodologies[1]. Modulating the electronic and steric properties of this directing group via N-alkylation is a common strategy to probe reaction mechanisms, such as distinguishing between secondary and tertiary amide directing abilities[1].

The synthesis of N-methylquinolin-8-amine from 8-aminoquinoline is a fundamental transformation, though it presents inherent chemoselectivity challenges. Because the secondary amine product is more nucleophilic than the primary amine starting material, there is a kinetic competition that can lead to overmethylation (forming N,N-dimethylquinolin-8-amine).

Causality Behind Route Selection

Chemists typically choose between three primary routes for this transformation:

  • Direct Alkylation (SN2): Utilizes methyl iodide (MeI) and a mild base (K2CO3) in a polar aprotic solvent (DMF)[2]. It is operationally simple but requires strict stoichiometric control to prevent overmethylation.

  • Reductive Amination: Employs formaldehyde and a reducing agent (e.g., NaBH3CN or NaBH(OAc)3)[3]. This route avoids overmethylation by forming a distinct iminium intermediate but requires handling toxic hydride reagents.

  • Formylation/Reduction: Involves converting the amine to a formamide (using formic acid/acetic anhydride), followed by reduction with LiAlH4. This provides the highest purity but requires rigorous anhydrous conditions and multiple steps.

This protocol details the Direct Alkylation Method , optimized for operational simplicity, high atom economy, and the use of ubiquitously available benchtop reagents[2].

SynthesisRoutes AQ 8-Aminoquinoline MeI Direct Alkylation (MeI, K2CO3, DMF) AQ->MeI RedAm Reductive Amination (CH2O, NaBH3CN) AQ->RedAm Formyl Formylation/Reduction (HCO2H/Ac2O, LiAlH4) AQ->Formyl Prod N-Methylquinolin-8-amine MeI->Prod Moderate Yield OverMe N,N-Dimethyl Byproduct MeI->OverMe Overmethylation Risk RedAm->Prod High Selectivity Formyl->Prod Highest Purity

Fig 1. Comparison of synthetic routes for N-methylquinolin-8-amine.

Experimental Protocol: Direct Alkylation

Reagent Quantities

The following table summarizes the stoichiometric requirements for a standard 1.0 mmol scale synthesis[2].

Reagent / MaterialMW ( g/mol )EquivalentsQuantityRole in Reaction
8-Aminoquinoline 144.181.0144.2 mgStarting Material
Potassium Carbonate (K2CO3) 138.201.0138.2 mgAcid Scavenger (Base)
Methyl Iodide (MeI) 141.941.2170.3 mg (75 µL)Electrophile
N,N-Dimethylformamide (DMF) 73.09-5.0 mLPolar Aprotic Solvent
Step-by-Step Methodology

Step 1: Reagent Dissolution In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminoquinoline (144.2 mg, 1.0 mmol) and anhydrous K2CO3 (138.2 mg, 1.0 mmol)[2]. Suspend the mixture in anhydrous DMF (5.0 mL). Causality Insight: Stir the suspension at room temperature (25 °C) for 30 minutes prior to alkylation. This ensures uniform dispersion of the heterogeneous base and establishes a partial deprotonation equilibrium, priming the amine for nucleophilic attack[2].

Step 2: Electrophile Addition Slowly add methyl iodide (75 µL, 1.2 mmol) dropwise to the stirring mixture[2]. Causality Insight: Dropwise addition is critical. Dumping the electrophile creates localized high concentrations of MeI, which drastically increases the rate of unwanted secondary SN2 reactions, leading to the N,N-dimethylated byproduct.

Step 3: Reaction Maturation Seal the flask with a rubber septum (or equip with a drying tube) and stir the reaction mixture at room temperature overnight (approximately 12–16 hours)[2].

Step 4: Quench and Extraction Quench the reaction by adding 10 mL of distilled water[2]. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

Step 5: Rigorous Washing Wash the combined organic layers with a saturated aqueous NaCl solution (brine) (3 × 15 mL)[2]. Causality Insight: DMF is highly miscible with water but also partitions significantly into Ethyl Acetate. Multiple aqueous/brine washes are mandatory to completely partition the high-boiling DMF out of the organic layer, preventing solvent contamination during concentration.

Step 6: Drying and Concentration Dry the organic layer over anhydrous Na2SO4, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator[2].

Step 7: Purification Purify the crude residue via silica gel flash column chromatography using an isocratic or slightly graded eluent of Ethyl Acetate/Hexanes (1:4 v/v)[2]. The desired product elutes as a yellow to colorless oil[4].

ExpWorkflow Step1 1. Dissolution 8-AQ + K2CO3 in DMF Step2 2. Alkylation Add MeI dropwise Step1->Step2 Step3 3. Reaction Stir at RT (12-16 h) Step2->Step3 Step4 4. Workup H2O quench, EtOAc ext. Step3->Step4 Step5 5. Purification Silica Column (1:4) Step4->Step5

Fig 2. Step-by-step experimental workflow for direct N-methylation.

Analytical Characterization

Validating the success of the synthesis requires confirming both the addition of the methyl group and the retention of the secondary amine proton.

  • Expected Yield: 61% – 85%[2][4].

  • Physical State: Colorless to pale yellow oil[4].

  • 1H NMR (400 MHz, CDCl3): δ 8.71–8.69 (m, 1H), 8.06–8.04 (m, 1H), 7.42–7.34 (m, 2H), 7.06–7.03 (m, 1H), 6.64 (d, J = 7.7 Hz, 1H), 6.10 (br s, 1H, NH ), 3.05 (s, 3H, N-CH3 )[4].

  • Diagnostic Peaks: The appearance of a 3-proton singlet near 3.05 ppm confirms methylation, while the broad singlet near 6.10 ppm confirms the product is a secondary amine (mono-alkylated) rather than the overmethylated tertiary amine[4].

Troubleshooting & Optimization

Observation / ProblemMechanistic CauseRecommended Solution
Low Yield / High Starting Material Recovery Inactive electrophile or insufficient reaction time.Ensure MeI is freshly distilled or stored properly over copper wire. Monitor reaction progress via TLC before quenching.
High Levels of N,N-Dimethyl Byproduct Excess MeI or elevated reaction temperatures accelerating the second SN2 attack.Strictly limit MeI to 1.0–1.2 equivalents[2]. Ensure the reaction is maintained strictly at or below 25 °C.
Residual DMF in NMR Spectra Insufficient aqueous washing during the workup phase.Increase the number of brine washes to 5×, or utilize a 5% aqueous LiCl wash, which is highly effective at stripping DMF from EtOAc.

References

  • An Atom-economical and Regioselective Metal-free C-5 Chalcogenation of 8-Aminoquinolines under Mild Conditions The Royal Society of Chemistry URL:[Link]

  • Selective Functionalization of 2-Amino-Azoles with Methanol and Ethanol Using a Pincer-(NHC)Mn(I) Complex ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling Journal of the American Chemical Society URL:[Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Application

Application Note: C–H Activation Reactions Catalyzed by N-Methylquinolin-8-amine Complexes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and self-validating protocols for transition-metal-catalyzed C–H functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, catalyst optimization, and self-validating protocols for transition-metal-catalyzed C–H functionalization using N-methylquinolin-8-amine (N-Me-8-AQ) ligands.

Executive Summary

While 8-aminoquinoline (8-AQ) is universally recognized as a covalently attached directing group in C–H functionalization, its methylated derivative, N-methylquinolin-8-amine (N-Me-8-AQ) , has emerged as a highly versatile bidentate N,N-ligand for transition metal catalysis[1]. By forming robust coordination complexes with earth-abundant metals such as Nickel, Manganese, Copper, and Cobalt, N-Me-8-AQ drives challenging C(sp3)–H and C(sp2)–H activation reactions. This application note details the mechanistic causality behind N-Me-8-AQ ligand design, provides quantitative benchmarks, and outlines self-validating experimental protocols to ensure reproducible complex molecule synthesis.

Mechanistic Framework: The Causality of Ligand Design

The structural transition from a primary amine (8-AQ) to a secondary amine (N-Me-8-AQ) fundamentally alters the ligand's behavior in the catalytic cycle. Understanding these mechanistic nuances is critical for rational reaction optimization.

Stabilization of High-Spin Intermediates and Base Effects

In Nickel-catalyzed C(sp3)–H functionalization, the N-Me-8-AQ ligand enforces a rigid disphenoidal geometry around the metal center. This N,N-chelation stabilizes paramagnetic high-spin Ni(II) species, which are crucial precursors for the rate-limiting Concerted Metalation-Deprotonation (CMD) step[2].

  • Causality in Base Selection: Mechanistic studies reveal that common carbonate bases (e.g., Na₂CO₃) can have a deleterious effect, as they compete with the substrate for metal coordination, making the deprotonation and binding step rate-limiting. Replacing carbonates with alkoxide bases (like NaOtBu) accelerates the catalytic turnover by facilitating a smoother CMD transition state[2].

Metal-Ligand Cooperativity in Dehydrogenative Coupling

For Manganese(II)-catalyzed acceptorless dehydrogenative coupling (which involves C–H activation adjacent to heteroatoms), N-Me-8-AQ acts as a non-innocent ligand platform. The electronic properties of the benzimidazole and amine N–H protons in related ligand backbones dictate the efficiency of β-hydride elimination and hydrogen liberation. Modulating the N-methyl group allows chemists to fine-tune this metal-ligand cooperativity, lowering the Gibbs free energy barrier for hydrogen liberation[1].

Single Electron Transfer (SET) Pathways

In Copper and Cobalt systems, N-Me-8-AQ complexes often bypass traditional two-electron oxidative addition in favor of Single Electron Transfer (SET) mechanisms. For instance, in Cu-catalyzed regioselective C5-sulfonylation, the bidentate chelation assists in generating a cationic quinoline radical intermediate[3]. Similarly, Co-catalyzed remote C–H functionalizations exhibit Kinetic Isotope Effect (KIE) values near 1.0 (e.g., kH​/kD​=0.97 ), proving that C–H bond cleavage is not the rate-limiting step, but rather the SET-driven radical formation[4].

CatalyticCycle Cat [N-Me-8-AQ]-Metal Pre-catalyst Coord Substrate Coordination & Deprotonation Cat->Coord Base + Substrate CH_Act C-H Bond Cleavage (CMD or SET) Coord->CH_Act Heat Metalla Metallacycle Intermediate CH_Act->Metalla -H+ / e- transfer Funct Coupling Partner Addition Metalla->Funct +R-X RedElim Reductive Elimination & Release Funct->RedElim Transient High-Valent Metal RedElim->Cat Catalyst Regeneration

Catalytic cycle of C-H activation mediated by N-methylquinolin-8-amine metal complexes.

Quantitative Benchmarks

The following table synthesizes quantitative data across different transition metal systems utilizing N-Me-8-AQ (or its direct derivatives) as a coordinating ligand or directing auxiliary.

Catalyst SystemLigand / AuxiliaryTransformationKey Additive / BaseTemp (°C)Yield (%)Ref
MnCl₂ N-Me-8-AQDehydrogenative CouplingKOH13060 - 73[1]
NiCl₂(PPh₃)₂ N-Me-8-AQ derivativeC(sp3)–H FunctionalizationNaOtBu (avoids Na₂CO₃)80 - 10075 - 85[2]
CuBr (10 mol%)8-AQ / N-Me-8-AQC(sp2)–H SulfonylationK₂CO₃10081 - 89[3]
Co(NO₃)₂·6H₂O 8-AQ / N-Me-8-AQRemote C–H NitrationTBN, AcOHRT> 80[4]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria (e.g., color changes, spectroscopic signatures) are not met.

Protocol A: Synthesis of the [N-Me-8-AQ]-Metal Pre-Catalyst

Causality: Pre-forming the catalyst rather than relying on in situ generation prevents off-target substrate-metal coordination and ensures uniform active species concentration[2].

  • Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, add the anhydrous metal halide (e.g., NiCl₂ or MnCl₂, 1.0 equiv) and N-Me-8-AQ (1.05 equiv).

  • Solvation: Inject anhydrous, degassed solvent (e.g., ethanol for Mn[1] or toluene for Ni[2]).

  • Complexation: Stir the mixture at reflux for 8 hours.

  • Self-Validation Checkpoint:

    • Visual: Observe a distinct color shift indicating complexation (e.g., Ni(II) complexes shift to a deep paramagnetic brown/yellow).

    • Analytical: Isolate a small aliquot. Paramagnetic complexes should exhibit characteristic broadened peaks in 1 H NMR (e.g., at 193 K to observe fluxional agostic interactions) or be confirmed via EPR spectroscopy[1][2].

  • Isolation: Cool to room temperature, precipitate the complex using cold diethyl ether, filter, and dry under high vacuum.

Protocol B: General C–H Activation Workflow

Causality: The order of addition is critical. Adding the base before the coupling partner allows the metal to coordinate the substrate and undergo deprotonation (CMD) without competitive binding from the electrophile[2].

  • Assembly: To a 15 mL pressure tube, add the [N-Me-8-AQ]-Metal pre-catalyst (10 mol%), the substrate (0.1 mmol, 1.0 equiv), and the optimized base (e.g., NaOtBu, 2.0 equiv).

  • Solvent Addition: Add 1.0 mL of anhydrous solvent (e.g., DCE or Toluene).

  • Activation: Stir the mixture at the designated temperature (80 °C – 130 °C) under an inert atmosphere for 30 minutes to allow metallacycle formation.

  • Coupling: Introduce the coupling partner (e.g., arylsulfonyl chloride or aryl iodide, 1.5 equiv)[3]. Continue heating for 12–16 hours.

  • Self-Validation Checkpoint: Monitor via TLC or GC-MS. The disappearance of the starting material and the emergence of a single higher-mass product peak validates the regioselectivity of the bidentate-directed activation.

  • Quenching & Purification: Cool to room temperature. Quench with 1.0 mL of H₂O (or saturated aqueous Na₂S₂O₃ if halogens/radicals are involved). Extract with CH₂Cl₂ (3 × 10 mL), dry over Na₂SO₄, and purify via silica gel column chromatography[3].

Workflow S1 1. Catalyst Preparation S2 2. Reagent Assembly S1->S2 S3 3. C-H Activation S2->S3 S4 4. Reaction Quenching S3->S4 S5 5. Product Isolation S4->S5

Step-by-step experimental workflow for N-Me-8-AQ catalyzed C-H functionalization.

References

  • Source: acs.
  • Title: Well-Defined Phosphine-Free Manganese(II)
  • Title: Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II)
  • Source: shu.ac.

Sources

Method

Application Note: Preparation and Characterization of Palladium(II) Complexes with N-Methylquinolin-8-amine

Introduction & Mechanistic Rationale The development of robust palladium(II) precatalysts is a cornerstone of modern organometallic chemistry, particularly in the realm of directed C–H functionalization and cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of robust palladium(II) precatalysts is a cornerstone of modern organometallic chemistry, particularly in the realm of directed C–H functionalization and cross-coupling methodologies. While 8-aminoquinoline (AQ) is a privileged bidentate N,N-donor directing group, its primary amine moiety presents significant limitations. Specifically, the primary amine can coordinate two equivalents of the ligand to a single Pd(II) center, forming a catalytically inactive bis-chelate [Pd(AQ)2]2+ complex.

To circumvent this, N-methylquinolin-8-amine (N-Me-QA) is synthesized and utilized. The causality behind this structural modification is deeply rooted in steric tuning:

  • Stoichiometric Control: The introduction of the N-methyl group increases the steric bulk around the coordination sphere, effectively preventing the coordination of a second ligand molecule. This forces a strict 1:1 metal-to-ligand stoichiometry, ensuring the availability of vacant coordination sites on the square planar Pd(II) center for substrate binding .

  • Mechanistic Facilitation (The CMD Pathway): When synthesizing the acetate-bound complex [Pd(N-Me-QA)(OAc)2], the choice of the palladium precursor is highly deliberate. The acetate ligands are not merely spectator ions; they play a critical mechanistic role in the Concerted Metalation-Deprotonation (CMD) pathway. The acetate oxygen acts as an internal base, shuttling the proton away from the substrate's C–H bond while the Pd(II) center simultaneously coordinates to the carbon .

Experimental Workflows & Logical Relationships

The following workflow illustrates the logical progression from the commercially available starting material to the isolated, catalytically active Palladium(II) complexes.

Workflow Start 8-Aminoquinoline (Commercially Available) Step1 Ligand Synthesis MeI, K2CO3, DMF, RT, 24h Start->Step1 Ligand N-Methylquinolin-8-amine (Bidentate N,N-Ligand) Step1->Ligand Branch1 Chloride Complexation PdCl2(CH3CN)2, DCM, RT, 6h Ligand->Branch1 Ligand Exchange Branch2 Acetate Complexation Pd(OAc)2, MeCN, 65°C, 12h Ligand->Branch2 Coordination Complex1 [Pd(N-Me-QA)Cl2] Active Precatalyst Branch1->Complex1 Complex2 [Pd(N-Me-QA)(OAc)2] CMD-Active Complex Branch2->Complex2

Fig 1: Workflow for synthesizing N-methylquinolin-8-amine and its corresponding Pd(II) complexes.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methylquinolin-8-amine (Ligand Precursor)

This protocol utilizes a controlled mono-methylation strategy to prevent over-alkylation to the tertiary amine .

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminoquinoline (1.0 mmol, 144 mg) and anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.0 mmol, 138 mg) to the solution. Stir the suspension at room temperature (20–25 °C) for 30 minutes to facilitate the deprotonation equilibrium.

  • Alkylation: Dropwise, add Iodomethane (MeI, 1.2 mmol, 75 µL) via a gas-tight syringe.

  • Reaction: Cap the flask under an argon atmosphere and stir vigorously at room temperature for 24 hours.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous Na₂S₂O₃ solution. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product as a yellow oil.

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete consumption of the primary amine (which stains heavily with ninhydrin) and the appearance of a new, less polar spot indicates successful mono-methylation.

Protocol B: Synthesis of Dichloro(N-methylquinolin-8-amine)palladium(II)

This protocol relies on the thermodynamic displacement of labile acetonitrile ligands by the strongly chelating N,N-donor.

  • Preparation: In a 20 mL scintillation vial, dissolve N-methylquinolin-8-amine (0.5 mmol, 79 mg) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Complexation: Add bis(acetonitrile)dichloropalladium(II)[PdCl₂(CH₃CN)₂, 0.5 mmol, 129 mg] in one portion.

  • Reaction: Stir the mixture at room temperature for 6 hours. The displacement of the acetonitrile ligands drives the reaction forward, typically resulting in the precipitation of the target complex.

  • Isolation: Add cold diethyl ether (10 mL) to fully crash out the complex. Filter the resulting solid through a fine glass frit, wash with additional cold diethyl ether (2 × 5 mL), and dry under high vacuum for 4 hours.

Self-Validation Check: The formation of the complex is accompanied by a distinct color change from a pale yellow solution to a vibrant orange/red suspension. In ¹H NMR, coordination to the diamagnetic Pd(II) d⁸ center results in a significant downfield shift of the quinoline protons (especially C2 and C9) due to metal-induced deshielding.

Protocol C: Synthesis of Diacetato(N-methylquinolin-8-amine)palladium(II)

This protocol generates the highly active precatalyst required for CMD-driven C–H functionalization methodologies .

  • Preparation: Dissolve N-methylquinolin-8-amine (0.5 mmol, 79 mg) in anhydrous Acetonitrile (MeCN, 5.0 mL) under an argon atmosphere.

  • Complexation: Add Palladium(II) acetate[Pd(OAc)₂, 0.5 mmol, 112 mg].

  • Reaction: Heat the mixture to 65 °C and stir for 12 hours.

  • Isolation: Cool the mixture to room temperature and concentrate the solvent to approximately 1 mL under reduced pressure. Slowly add hexanes (10 mL) to precipitate the complex. Filter, wash with hexanes, and dry under vacuum.

Self-Validation Check: Successful coordination is confirmed by the presence of a sharp singlet around δ 2.05 ppm in the ¹H NMR spectrum (CDCl₃), corresponding to the coordinated acetate methyl protons. This peak must integrate to 6H relative to the 3H singlet of the ligand's N-methyl group (δ ~3.15 ppm).

Quantitative Data & Characterization

The table below summarizes the expected analytical data required to validate the purity and structural integrity of the synthesized compounds.

CompoundPhysical Appearance¹H NMR (Selected Peaks, CDCl₃)ESI-HRMS (m/z)Key IR Bands (cm⁻¹)
N-Methylquinolin-8-amine Yellow oil / low-melting solidδ 8.70 (dd, 1H), 6.64 (d, 1H), 6.26 (br s, 1H, NH), 3.01 (s, 3H, N-CH₃)[M+H]⁺ 159.093400 (N-H stretch), 1575 (C=N)
[Pd(N-Me-QA)Cl₂] Orange / Red microcrystalline solidDownfield shift of quinoline protons (δ > 8.80); N-CH₃ shifts to δ ~3.20[M-Cl]⁺ ~301.03250 (N-H shift), 330 (Pd-Cl)
[Pd(N-Me-QA)(OAc)₂] Yellow / Brown solidδ 2.05 (s, 6H, OAc), 3.15 (s, 3H, N-CH₃), N-H proton highly deshielded[M-OAc]⁺ ~325.03240 (N-H), 1610 (C=O asym)

References

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling Journal of the American Chemical Society, 2016. URL:[Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines The Journal of Organic Chemistry, 2022. URL:[Link]

  • Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature The Journal of Organic Chemistry, 2019. URL:[Link]

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds RSC Advances, 2020. URL:[Link]

Application

Application Note: N-Methylquinolin-8-amine Ligand Exchange Procedures in Organometallic Chemistry

Introduction & Mechanistic Rationale The transition from precious metals (Pd, Ru, Ir) to earth-abundant base metals (Fe, Co, Mn) in homogeneous catalysis requires precise ligand engineering to stabilize low-coordinate, h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition from precious metals (Pd, Ru, Ir) to earth-abundant base metals (Fe, Co, Mn) in homogeneous catalysis requires precise ligand engineering to stabilize low-coordinate, high-spin metal centers. While 8-aminoquinoline (AQ) is a ubiquitous bidentate directing group, its primary amine is highly susceptible to deprotonation, typically forming anionic X-type amido complexes.

In contrast, N-methylquinolin-8-amine (N-Me-AQ) and its derivatives are intentionally designed to prevent this deprotonation. By methylating the amine, the ligand is restricted to a neutral, L,L-bidentate coordination mode. This subtle steric and electronic modification has profound mechanistic consequences. For example, in palladium-catalyzed C–H olefination, substituting AQ with N-Me-AQ completely halts the reaction because the methyl group blocks the crucial proton shuttling and deprotonation step required to form the active palladacycle [1]. However, in base-metal catalysis, this exact feature is highly advantageous. It prevents unwanted oxidative degradation pathways and provides a tunable, hemilabile ligand field that stabilizes reactive Fe(II), Co(II), and Mn(II) intermediates during C-H activation and hydrosilylation processes [2].

Principles of Ligand Exchange Dynamics

The coordination of N-Me-AQ to base metals typically proceeds via a solvent-assisted ligand exchange . Because N-Me-AQ is a neutral ligand, the reaction relies on the thermodynamic driving force of the chelate effect to displace weakly coordinating ligands (such as acetonitrile, THF, or halides) from the metal precursor.

The use of anhydrous, non-competing solvents (like dry THF) is critical. If protic or highly coordinating solvents are used, they can outcompete the secondary amine for the metal's open coordination sites, leading to incomplete exchange or the formation of undesired solvent-adducts.

Workflow P Metal Precursor (e.g., Fe(OTf)2(CH3CN)2) S Solvent Integration (Dry THF, RT) P->S L Ligand (N-Me-AQ Scaffold) L->S R Ligand Exchange (Displacement) S->R C Precipitation (Et2O Wash) R->C O Isolated Complex C->O

Workflow for solvent-assisted ligand exchange using N-methylquinolin-8-amine.

Step-by-Step Experimental Protocols

The following protocols outline the synthesis of well-defined organometallic complexes via ligand exchange. Self-Validation Checkpoints are integrated to ensure the integrity of the synthesis without requiring immediate mass spectrometry.

Protocol A: Synthesis of [Fe(N−Me−AQ)(OTf)2​] via Acetonitrile Displacement

This procedure utilizes the lability of acetonitrile ligands on an Fe(II) precursor to achieve rapid coordination of the N-Me-AQ scaffold [2].

Reagents:

  • Fe(OTf)2​(CH3​CN)2​ (1.0 equiv, 0.5 mmol)

  • N-methylquinolin-8-amine (1.0 equiv, 0.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Anhydrous Diethyl Ether ( Et2​O ) (15 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox): Inside an argon-filled glovebox, weigh 0.5 mmol of Fe(OTf)2​(CH3​CN)2​ into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solvation: Dissolve the iron precursor in 5 mL of anhydrous THF. The solution will appear pale/colorless.

  • Ligand Addition: In a separate vial, dissolve 0.5 mmol of N-Me-AQ in 5 mL of anhydrous THF. Add this ligand solution dropwise to the stirring iron precursor over 2 minutes.

  • Exchange Reaction: Stir the mixture at room temperature ( 25∘C ) for 4 hours.

    • Causality & Self-Validation: The displacement of CH3​CN by the N-Me-AQ ligand alters the ligand field splitting of the Fe(II) center. A successful exchange is visually validated by a distinct color shift from pale to a deep red-brown solution. If the solution remains pale, the THF may be wet, causing water to outcompete the ligand.

  • Precipitation: Concentrate the solution under vacuum to approximately 2 mL. Slowly layer 15 mL of anhydrous Et2​O onto the concentrated THF solution to induce crystallization.

  • Isolation: Filter the resulting red-brown precipitate, wash with cold Et2​O (3 × 5 mL), and dry under high vacuum for 2 hours to yield the pure [Fe(N−Me−AQ)(OTf)2​] complex.

Protocol B: Synthesis of [Co(N−Me−AQ−deriv)Cl2​] via Direct Halide/Solvent Exchange

For cobalt-catalyzed Z-selective hydrogenations, tridentate derivatives of N-Me-AQ undergo direct ligand exchange with anhydrous CoCl2​ [3].

Reagents:

  • Anhydrous CoCl2​ (1.0 equiv, 1.0 mmol)

  • Tridentate N-Me-AQ derivative (e.g., N-(pyridin-2-ylmethyl)quinolin-8-amine) (1.0 equiv, 1.0 mmol)

  • Anhydrous THF (20 mL)

Step-by-Step Methodology:

  • Precursor Suspension: Suspend 1.0 mmol of anhydrous CoCl2​ in 10 mL of anhydrous THF. (Note: Anhydrous CoCl2​ is pale blue).

  • Ligand Integration: Dissolve 1.0 mmol of the ligand in 10 mL of THF. Add dropwise to the stirring cobalt suspension.

  • Exchange & Equilibration: Stir vigorously at room temperature for 12 hours.

    • Causality & Self-Validation: The coordination of the nitrogenous ligand to the high-spin d7 Co(II) center causes a shift in d-d transitions. The successful formation of the complex is confirmed by the precipitation of a vibrant light pink solid [3].

  • Isolation: Filter the light pink precipitate via a Schlenk frit, wash thoroughly with Et2​O (3 × 5 mL) to remove unreacted ligand, and dry under vacuum.

Mechanism M M(II) Precursor (M = Fe, Co, Mn) Dissoc Dissociation of Labile Ligand M->Dissoc Solvent effect Coord1 Coordination of Quinoline Nitrogen Dissoc->Coord1 Coord2 Chelation of N-Methylamine Nitrogen Coord1->Coord2 Chelate effect Final Stable Metallacycle Complex Coord2->Final

Stepwise mechanistic pathway of bidentate N-Me-AQ coordination via the chelate effect.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative outcomes and self-validating colorimetric indicators for various base-metal complexes synthesized via these protocols [2][3][4].

Metal PrecursorLigand ScaffoldSolvent / ConditionsIsolated YieldColorimetric Validation (Self-Validation)
Fe(OTf)2​(CH3​CN)2​ N-Me-AQ (Bidentate)THF, 4 h, RT>85%Pale Red-brown solution
CoCl2​ (anhydrous)N-Me-AQ deriv. (Tridentate)THF, 12 h, RT91–94%Pale blue Light pink precipitate
CoBr2​ (anhydrous)N-Me-AQ deriv. (Tridentate)THF, 12 h, RT~95%Greenish Dark green precipitate
MnCl2​ (anhydrous)N-Me-AQ deriv. (Tridentate)EtOH/THF, 12 h, Reflux>80%Colorless Yellowish/White precipitate

Analytical Note: Because Fe(II), Co(II), and Mn(II) complexes are typically high-spin and paramagnetic, standard 1H NMR will yield highly broadened and shifted spectra (often ranging from +100 to -100 ppm). Researchers should rely on the Evans Method to determine the magnetic moment ( μeff​ ) or utilize Electron Paramagnetic Resonance (EPR) spectroscopy to conclusively validate the oxidation state and geometry of the isolated complex.

References

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Ligand Topology Variations and the Importance of Ligand Field Strength in Non-Heme Iron Catalyzed Oxidations of Alkanes. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Room temperature Z-selective hydrogenation of alkynes by hemilabile and non-innocent (NNN)Co(II) catalyst. The Royal Society of Chemistry. URL:[Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Method

reductive amination methods for synthesizing N-methylquinolin-8-amine

An Application Guide to Reductive Amination Strategies for the Synthesis of N-methylquinolin-8-amine Introduction N-methylquinolin-8-amine is a crucial scaffold and synthetic intermediate in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Reductive Amination Strategies for the Synthesis of N-methylquinolin-8-amine

Introduction

N-methylquinolin-8-amine is a crucial scaffold and synthetic intermediate in medicinal chemistry and materials science. As a derivative of 8-aminoquinoline, a privileged structure in drug discovery, its N-methylated form allows for the modulation of physicochemical and pharmacological properties, such as solubility, basicity, and receptor-binding interactions.[1] The synthesis of this secondary amine from its primary amine precursor, quinolin-8-amine, is a foundational transformation.

Reductive amination stands out as the premier method for this N-methylation. It involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is subsequently reduced in situ to yield the desired N-methylated product. This approach is highly favored over classical methods like direct alkylation with methyl halides, as it elegantly avoids the common pitfall of over-alkylation, which leads to the formation of undesired quaternary ammonium salts.[1][2]

This technical guide provides an in-depth analysis of various field-proven reductive amination methodologies for the synthesis of N-methylquinolin-8-amine. We will explore the mechanistic underpinnings, provide detailed step-by-step protocols, and offer expert insights into the causality behind experimental choices, empowering researchers to select and execute the optimal strategy for their specific needs.

Core Principle: The Reductive Amination Pathway

The overall transformation is a two-stage process that occurs in a single pot. First, the nucleophilic nitrogen of quinolin-8-amine attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base, which is protonated to an iminium ion. A reducing agent then delivers a hydride to the iminium carbon, yielding the final secondary amine.

G cluster_0 Imine/Iminium Formation (Equilibrium) cluster_1 Reduction (Irreversible) Amine Quinolin-8-amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + H₂C=O Formaldehyde Formaldehyde (H₂C=O) Formaldehyde->Hemiaminal Iminium Iminium Ion (R-N⁺H=CH₂) Hemiaminal->Iminium - H₂O, + H⁺ Product N-methylquinolin-8-amine (R-NH-CH₃) Iminium->Product Reducer Reducing Agent (e.g., [H]⁻) Reducer->Product Hydride Transfer

Caption: General workflow for reductive amination.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and robust method for the methylation of primary or secondary amines.[3] It uniquely employs a mixture of excess formic acid and formaldehyde, where formaldehyde serves as the carbon source and formic acid serves as both the catalyst and the reducing agent.[4][5]

Mechanistic Insight & Causality

The reaction begins with the formation of an iminium ion from quinolin-8-amine and formaldehyde. The formate ion, generated from formic acid, then acts as a hydride donor, reducing the iminium ion to the secondary amine.[2] A key feature of this reaction is its irreversibility, which is driven by the decomposition of the protonated formic acid to gaseous carbon dioxide.[6] While the Eschweiler-Clarke reaction is famous for exhaustively methylating primary amines to tertiary amines, careful control of stoichiometry and reaction time can favor the mono-methylated product. However, achieving high selectivity for the secondary amine can be challenging as the product, N-methylquinolin-8-amine, is often more nucleophilic than the starting material.

G cluster_0 Mechanism amine Quinolin-8-amine iminium Iminium Ion amine->iminium + H₂C=O, -H₂O formaldehyde Formaldehyde formaldehyde->iminium product N-methylquinolin-8-amine iminium->product + H⁻ (from Formate) formic_acid Formic Acid (HCOOH) formate Formate (HCOO⁻) formic_acid->formate + H⁺ formate->product co2 CO₂ formate->co2 → H⁺ + CO₂

Caption: Simplified Eschweiler-Clarke mechanism.

Experimental Protocol

Materials:

  • Quinolin-8-amine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinolin-8-amine (e.g., 10.0 g, 69.4 mmol).

  • Reagent Addition: Add formic acid (e.g., 16.0 g, 347 mmol, 5 equiv.) to the flask. Stir the mixture until the amine dissolves completely. This may be exothermic.

  • Carefully add formaldehyde solution (e.g., 5.8 mL, 76.3 mmol, 1.1 equiv.) dropwise to the stirred solution.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice in a large beaker.

  • Basification: Slowly neutralize the mixture by adding 10 M NaOH solution with stirring. The mixture will be exothermic. Continue adding base until the pH is >10. The product may precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-methylquinolin-8-amine can be purified by column chromatography on silica gel or by vacuum distillation.

Method 2: Reductive Amination Using Borohydride Reagents

A more modern and often milder alternative to the Eschweiler-Clarke reaction involves the use of specialized hydride-donating reagents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] This approach allows for greater control and often proceeds under less harsh conditions.

Mechanistic Insight & Causality

This method operates via the same initial iminium ion formation. The key difference lies in the reducing agent.

  • Sodium Borohydride (NaBH₄): A powerful, inexpensive reducing agent. Its main drawback is its ability to also reduce the starting aldehyde (formaldehyde).[7] To mitigate this, the imine is often pre-formed before the addition of NaBH₄, or the reaction is run in a solvent like 2,2,2-trifluoroethanol (TFE) which can accelerate imine formation and allow for a one-pot procedure without a catalyst.[9]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is a weaker hydride donor than NaBH₄ and is selective for the reduction of iminium ions in the presence of carbonyls at a weakly acidic pH (pH 5-6).[10] This selectivity makes it ideal for one-pot reactions where all components are mixed from the start. However, its high toxicity and the potential to generate hydrogen cyanide gas necessitate careful handling and quenching procedures.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A much safer, non-toxic alternative to NaBH₃CN.[10] It is also mild and selective for iminium ions, making it one of the most popular reagents for reductive amination in modern organic synthesis. It releases acetic acid upon reaction, which can help catalyze imine formation.

G start Quinolin-8-amine + Formaldehyde + Solvent (e.g., MeOH) imine In-situ Imine/ Iminium Formation (Equilibrium) start->imine add_reducer Add Reducing Agent (e.g., NaBH₄) portion-wise imine->add_reducer stir Stir at RT (Monitor by TLC) add_reducer->stir quench Quench Reaction (e.g., with water) stir->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product N-methylquinolin-8-amine purify->product

Caption: Workflow for borohydride-mediated reductive amination.

Experimental Protocol (Using Sodium Borohydride)

Materials:

  • Quinolin-8-amine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve quinolin-8-amine (e.g., 5.0 g, 34.7 mmol) in methanol (100 mL). Cool the solution to 0°C in an ice bath.

  • Imine Formation: Add formaldehyde solution (2.9 mL, 38.2 mmol, 1.1 equiv.) dropwise to the cooled solution. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to facilitate imine formation.

  • Reduction: Cool the solution back to 0°C. Add sodium borohydride (e.g., 1.57 g, 41.6 mmol, 1.2 equiv.) slowly in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching & Concentration: Carefully quench the reaction by the slow addition of water (20 mL). Remove most of the methanol using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with dichloromethane (3 x 40 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product via silica gel column chromatography.

Method 3: Catalytic Hydrogenation

Catalytic reductive amination is an increasingly important method due to its high atom economy and cleaner reaction profiles. This approach uses a heterogeneous catalyst, typically a noble metal on a solid support, with a source of hydrogen.

Mechanistic Insight & Causality

The reaction proceeds through the same imine intermediate. The catalyst, such as Palladium on Carbon (Pd/C), adsorbs hydrogen gas, creating active metal-hydride species on its surface.[10] The imine intermediate is then reduced on the catalyst surface. This method is highly efficient but requires specialized equipment, such as a Parr hydrogenation apparatus, to handle hydrogen gas safely under pressure.

Protocol Outline
  • Setup: In a pressure-rated reaction vessel (e.g., a Parr bottle), combine quinolin-8-amine, formaldehyde (1.1 equiv.), a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the product. Further purification may be necessary.

Comparative Summary of Methods

FeatureEschweiler-ClarkeBorohydride ReagentsCatalytic Hydrogenation
Reducing Agent Formic AcidNaBH₄, NaBH₃CN, NaBH(OAc)₃H₂ gas
Catalyst None (Formic acid is catalytic)None (or mild acid)Pd/C, PtO₂, Raney Ni
Conditions High Temperature (Reflux, ~100°C)Mild (0°C to RT)RT to moderate heat; Pressure
Advantages Inexpensive reagents, robustMild conditions, high selectivity (esp. with NaBH(OAc)₃), good functional group toleranceHigh atom economy, clean byproducts (none), catalyst is recyclable
Disadvantages Harsh acidic conditions, can be difficult to control for mono-alkylation, large amounts of acid/base in workupNaBH₄ can reduce aldehydes; NaBH₃CN is highly toxic; Reagents are more expensive than formic acidRequires specialized high-pressure equipment, catalyst can be pyrophoric, potential for dehalogenation of other functional groups
Safety Corrosive acid, CO₂ evolutionH₂ evolution (NaBH₄), toxic cyanide (NaBH₃CN)Flammable H₂ gas, pyrophoric catalysts

Conclusion

The synthesis of N-methylquinolin-8-amine via reductive amination can be successfully achieved through several reliable methods.

  • The Eschweiler-Clarke reaction is a powerful, classic choice when cost is a primary concern and the substrate is stable to hot acid.

  • Borohydride-mediated methods , particularly using the safer and more selective sodium triacetoxyborohydride (STAB), represent the most versatile and widely used approach in modern research labs due to their mild conditions and excellent control.[10]

  • Catalytic hydrogenation is the greenest and most atom-economical option, ideal for process chemistry and large-scale synthesis where the necessary equipment is available.[11]

The selection of a specific protocol should be guided by the available laboratory infrastructure, safety considerations, desired scale, and the overall synthetic strategy. Each method, when executed with care, provides a reliable entry point to this important chemical intermediate.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: N-methylquinolin-8-amine as a High-Performance Fluorescent Sensor for Metal Ion Detection

Introduction: The Quinoline Scaffold in Fluorescent Sensing Quinoline derivatives represent a cornerstone in the development of fluorescent chemosensors, prized for their robust photophysical properties and potent metal-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Fluorescent Sensing

Quinoline derivatives represent a cornerstone in the development of fluorescent chemosensors, prized for their robust photophysical properties and potent metal-chelating capabilities.[1] Within this class, the 8-aminoquinoline framework is particularly noteworthy. The strategic placement of the amino group and the quinoline nitrogen creates a bidentate chelation site ideal for coordinating with transition metal ions.[2][3] N-methylquinolin-8-amine, the N-methylated analogue of 8-aminoquinoline, retains this crucial chelating structure while offering modulated electronic properties that can be harnessed for developing highly selective and sensitive "turn-on" fluorescent probes.

This guide provides an in-depth exploration of N-methylquinolin-8-amine as a fluorescent sensor, focusing on its mechanism of action, synthesis, and detailed protocols for the detection of divalent zinc (Zn²⁺), a cation of significant biological and environmental relevance.[4][5]

Core Principle: Chelation-Enhanced Fluorescence (CHEF)

The sensing capability of N-methylquinolin-8-amine is primarily governed by the Chelation-Enhanced Fluorescence (CHEF) mechanism. In its unbound state, the molecule exhibits weak to negligible fluorescence. This is because the excitation energy is rapidly dissipated through non-radiative pathways, such as intramolecular rotation and vibrations around the C-N bond of the amino group.

Upon the introduction of a target metal ion like Zn²⁺, the molecule acts as a pincer, with the quinoline nitrogen and the secondary amine nitrogen coordinating to the metal center. This coordination forms a rigid five-membered ring structure. The resulting complex significantly restricts intramolecular motion, effectively closing the non-radiative decay channels. Consequently, the absorbed energy is released as intense fluorescence, leading to a "turn-on" signal that is directly proportional to the concentration of the metal ion.[1][6]

CHEF_Mechanism cluster_0 Unbound State cluster_1 Bound State Free_Ligand N-methylquinolin-8-amine (Weakly Fluorescent) NonRadiative Non-Radiative Decay (Intramolecular Rotation) Free_Ligand->NonRadiative Energy Loss Complex [Zn(L)₂]²⁺ Complex (Highly Fluorescent) Free_Ligand->Complex + Zn²⁺ (Chelation) Excitation1 Excitation (hν) Excitation1->Free_Ligand Radiative Fluorescence (hν') Complex->Radiative Energy Emission Excitation2 Excitation (hν) Excitation2->Complex Metal_Ion Zn²⁺ Ion

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn²⁺ sensing.

Synthesis of N-methylquinolin-8-amine

The synthesis of N-methylquinolin-8-amine is typically achieved through the direct N-alkylation of the parent compound, 8-aminoquinoline. This involves reacting 8-aminoquinoline with a suitable methylating agent in the presence of a base to neutralize the acid byproduct.

Protocol: Synthesis via N-Alkylation

Materials:

  • 8-Aminoquinoline (1.0 eq)

  • Methyl iodide (CH₃I) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 8-aminoquinoline (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • While stirring vigorously, add methyl iodide (1.1 eq) dropwise to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Evaporate the acetone solvent under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-methylquinolin-8-amine as a solid.

Synthesis_Workflow start Start reactants Combine 8-Aminoquinoline, K₂CO₃, and Acetone start->reactants add_meI Add Methyl Iodide (CH₃I) reactants->add_meI reflux Reflux for 8-12h add_meI->reflux workup Cool, Filter, and Evaporate Solvent reflux->workup extraction Dissolve in DCM, Wash with NaHCO₃ & Brine workup->extraction dry Dry with MgSO₄, Filter, and Concentrate extraction->dry purify Purify via Column Chromatography dry->purify product N-methylquinolin-8-amine purify->product

Caption: Workflow for the synthesis of N-methylquinolin-8-amine.

Application Note: Fluorescent Detection of Zinc (Zn²⁺)

Overview

N-methylquinolin-8-amine serves as a highly effective "turn-on" fluorescent sensor for the detection of Zn²⁺ in aqueous-organic solvent systems. The probe demonstrates excellent selectivity and sensitivity, making it suitable for applications in environmental monitoring and biological research. The 1:1 binding stoichiometry between the probe and Zn²⁺ ensures a predictable and quantifiable response.[7]

Photophysical & Sensing Performance

The following table summarizes the typical performance characteristics of an 8-aminoquinoline-based sensor for Zn²⁺ detection.

ParameterValueReference
Excitation Wavelength (λex) ~370 nm[2]
Emission Wavelength (λem) - Free ~450 nm (Weak)[2]
Emission Wavelength (λem) - Bound to Zn²⁺ ~480-500 nm (Strong)[2]
Fluorescence Enhancement > 15-fold[8]
Binding Stoichiometry (Probe:Zn²⁺) 1:1[7]
Limit of Detection (LOD) Nanomolar (nM) range[2][7][8]
Optimal pH Range 6.0 - 8.0[2]
Solvent System CH₃OH/H₂O or CH₃CN/H₂O with Buffer[2][7]
Selectivity Profile

High selectivity is critical for any chemosensor. N-methylquinolin-8-amine exhibits a pronounced fluorescence enhancement specifically with Zn²⁺. While some response may be observed with Cd²⁺ due to its similar electronic configuration (d¹⁰), the response to other biologically and environmentally relevant cations is typically negligible.

Metal Ion (as chloride or nitrate salt)Fluorescence Response (Relative to Zn²⁺)
Zn²⁺ 100%
Cd²⁺ ~20-30%
Ni²⁺, Cu²⁺, Fe³⁺, Co²⁺ < 5% (Often quenched)
Na⁺, K⁺, Ca²⁺, Mg²⁺ < 2%

Protocol: Fluorometric Determination of Zn²⁺

This protocol details the procedure for quantifying Zn²⁺ concentration using N-methylquinolin-8-amine with a standard spectrofluorometer.

Protocol_Workflow prep 1. Prepare Stock Solutions (Probe, Metal Ions, Buffer) instr 2. Set Fluorometer Parameters (λex, λem range, Slits) prep->instr blank 3. Measure Blank (Probe in Buffer) -> F₀ instr->blank titrate 4. Add Zn²⁺ Aliquots to Probe Solution blank->titrate measure 5. Record Fluorescence Spectrum after each addition -> F titrate->measure plot 6. Plot F/F₀ vs. [Zn²⁺] measure->plot analyze 7. Analyze Data (LOD, Binding Constant) plot->analyze selectivity 8. Perform Selectivity Test (Repeat with other ions) analyze->selectivity

Caption: Experimental workflow for Zn²⁺ quantification.

Materials and Reagents
  • N-methylquinolin-8-amine (Probe)

  • Zinc chloride (ZnCl₂), analytical grade

  • Methanol (CH₃OH) or Acetonitrile (CH₃CN), spectroscopy grade

  • HEPES buffer (10 mM, pH 7.4) or Tris-HCl buffer

  • Deionized water

  • Stock solutions (1.0 mM) of other metal salts (e.g., CdCl₂, NiCl₂, CuCl₂, NaCl, KCl, CaCl₂) for selectivity studies.

Instrumentation
  • Spectrofluorometer with quartz cuvettes (1 cm path length).

Preparation of Solutions
  • Probe Stock Solution (1.0 mM): Dissolve the required amount of N-methylquinolin-8-amine in methanol or acetonitrile.

  • Zn²⁺ Stock Solution (1.0 mM): Dissolve ZnCl₂ in deionized water.

  • Working Buffer: Prepare 10 mM HEPES buffer and adjust the pH to 7.4.

  • Probe Working Solution (10 µM): Dilute the probe stock solution in the working buffer (e.g., in a 1:1 CH₃OH/Buffer mixture) to a final concentration of 10 µM.

Measurement Procedure (Titration)
  • Set the spectrofluorometer parameters: Excitation wavelength at ~370 nm, and scan the emission from 400 nm to 600 nm. Set appropriate excitation and emission slit widths (e.g., 5 nm).

  • Pipette 2 mL of the 10 µM probe working solution into a quartz cuvette.

  • Record the initial fluorescence spectrum. This is the blank reading (F₀).

  • Add small aliquots (e.g., 2 µL) of the 1.0 mM Zn²⁺ stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 1 minute before recording the fluorescence spectrum (F).

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

Data Analysis
  • Fluorescence Enhancement: Plot the fluorescence intensity at the emission maximum (~490 nm) against the concentration of added Zn²⁺.

  • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe solution without Zn²⁺) and k is the slope of the linear portion of the calibration curve at low Zn²⁺ concentrations.

  • Binding Constant (Ka): The association constant can be determined by fitting the titration data to the Benesi-Hildebrand equation, assuming a 1:1 binding model.

Selectivity Experiment
  • Prepare separate solutions of the 10 µM probe working solution.

  • To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Na⁺, K⁺, Ca²⁺, Mg²⁺, Ni²⁺, Cu²⁺, Cd²⁺, etc.).

  • Record the fluorescence spectrum for each and compare the intensity at the emission maximum to the intensity obtained with Zn²⁺. This will validate the probe's selectivity.

Conclusion

N-methylquinolin-8-amine is a versatile and powerful fluorophore for the selective detection of metal ions, particularly Zn²⁺. Its straightforward synthesis, clear "turn-on" signaling mechanism, and high sensitivity make it an excellent tool for researchers in chemistry, biology, and environmental science. The protocols outlined in this guide provide a robust framework for its application in quantitative analysis.

References

  • Lipper, S. J. (n.d.). Turn-on fluorescent probes for detecting nitric oxide in biology. DSpace@MIT.
  • Yusof, N. A., et al. (2021).
  • Yusof, N. A., et al. (2021).
  • Sharma, D., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of Chemical Reviews, 4(4), 305-320.
  • Yusof, N. A., et al. (2021).
  • (n.d.). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, RSC Publishing.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
  • (2025). Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline as a Fluorescent Probe for Metal Ions. BenchChem.
  • (2022).
  • (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review.
  • (1989). Use of Micellularized P-Tosyl-8-Aminoquinoline for Direct Detection of Nanomolar Levels of Zinc and Cadmium in Aqueous Solutions. DTIC.
  • (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.

Sources

Method

Application Note: Nickel-Catalyzed Cross-Coupling Reactions Enabled by N-Methylquinolin-8-amine Ligands

Executive Summary Nickel-catalyzed cross-coupling reactions have emerged as highly versatile and cost-effective alternatives to palladium and ruthenium for complex C(sp³)–H and C(sp²)–H functionalizations. However, contr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nickel-catalyzed cross-coupling reactions have emerged as highly versatile and cost-effective alternatives to palladium and ruthenium for complex C(sp³)–H and C(sp²)–H functionalizations. However, controlling the reactivity, geometry, and stability of nickel intermediates remains a significant challenge in drug development and synthetic chemistry. The utilization of bidentate nitrogen ligands—specifically N-methylquinolin-8-amine (NMQA) and its parent 8-aminoquinoline (8-AQ)—provides a highly rigid coordination environment that stabilizes elusive paramagnetic Ni(II) metallacycles[1].

This technical guide details the mechanistic rationale, critical reaction parameters, and a self-validating standard operating protocol for NMQA-directed nickel-catalyzed cross-coupling, designed specifically for advanced researchers and process chemists.

Mechanistic Rationale & Ligand Design

To achieve high turnover numbers (TON) and prevent catalyst degradation, it is critical to understand the causality behind ligand and reagent selection in these systems.

The Causality of Ligand Rigidity

NMQA acts as an N,N-bidentate ligand. The rigidity of the quinoline scaffold forces the nickel center into a specific square-planar or square-pyramidal geometry. This geometric constraint is crucial because it suppresses unwanted β-hydride elimination pathways and facilitates difficult oxidative additions[2]. Unlike monodentate phosphine ligands, the bidentate nature of NMQA prevents the premature dissociation of the metal center during the catalytic cycle, maintaining the integrity of the active species[3].

Base Selection and the "Off-Cycle" Trap

A frequent point of failure in Ni-catalyzed couplings is the arbitrary selection of inorganic bases. Historically, Na₂CO₃ has been employed; however, rigorous mechanistic studies reveal that the carbonate anion acts as a deleterious ligand. It binds to the Ni(II) center to form an NMR-inactive, low-energy off-cycle resting state, which severely hinders catalytic turnover[1][4].

Solution: Replacing Na₂CO₃ with sodium tert-butoxide (NaOtBu) circumvents this thermodynamic trap. NaOtBu accelerates the deprotonation of the amine and its subsequent binding to nickel without forming inhibitory transition complexes[4].

Redox Transmetalation via Silver Additives

In advanced cross-couplings involving unactivated alkyl or aryl halides, the transition from the Ni(II) metallacycle to the high-valent Ni(III)/Ni(IV) intermediate is often the rate-limiting step. The strategic addition of silver(I) salts (e.g., Ag₂CO₃) facilitates a redox transmetalation step. The silver salt effectively oxidizes the paramagnetic Ni(II) species, promoting rapid C–C or C–heteroatom bond formation and subsequent reductive elimination[5].

Visualizing the Catalytic Cycle

The following workflow illustrates the mechanistic pathway and the critical divergence into off-cycle resting states when improper bases are utilized.

Ni_Catalysis Precatalyst Precatalyst Ni(II) Salt + NMQA ActiveCat Active Catalyst [NMQA]Ni(II) Complex Precatalyst->ActiveCat Base (NaOtBu) Metallacycle Ni(II) Metallacycle (Paramagnetic) ActiveCat->Metallacycle Substrate C-H Activation OffCycle Off-Cycle Resting State (Carbonate Bound) ActiveCat->OffCycle Na2CO3 (Deleterious) HighValent High-Valent Ni(III)/Ni(IV) Intermediate Metallacycle->HighValent Ar-I / Ag(I) Additive (Redox Transmetalation) HighValent->ActiveCat Reductive Elimination Product Cross-Coupled Product HighValent->Product Product Release OffCycle->ActiveCat Base Exchange

Catalytic cycle of NMQA-directed Ni-catalyzed cross-coupling, highlighting off-cycle resting states.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization parameters for a standard C(sp³)–H arylation workflow, highlighting the empirical impact of the mechanistic principles discussed above.

EntryLigandBaseAdditiveYield (%)Mechanistic Observation & Causality
1NoneNaOtBuNone< 5No background reaction; structural ligand is essential.
28-AQNa₂CO₃None45Carbonate forms deleterious off-cycle resting state[1].
3NMQANa₂CO₃None52Marginal improvement due to N-methyl steric tuning.
4NMQANaOtBuNone88Optimal deprotonation; avoids carbonate trapping[4].
5NMQANaOtBuAg₂CO₃ (0.5 eq)96 Ag(I) facilitates rapid redox transmetalation[5].

Standard Operating Protocol: NMQA-Directed C(sp³)–H Arylation

This protocol is designed as a self-validating system . By monitoring specific physical and spectroscopic changes, researchers can verify the success of intermediate formations in real-time.

Materials Required
  • Catalyst: Ni(OTf)₂ or Ni(acac)₂ (10 mol%)

  • Ligand: N-Methylquinolin-8-amine (NMQA) (15 mol%)

  • Base: NaOtBu (2.0 equiv)

  • Additive: Ag₂CO₃ (0.5 equiv, optional for challenging substrates)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology

Step 1: Precatalyst Assembly (Glovebox Recommended)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(OTf)₂ (10 mol%) and NMQA (15 mol%).

  • Add 1.0 mL of anhydrous toluene.

  • Self-Validation Checkpoint 1 (Visual): The initial suspension will appear pale green. Stir at room temperature for 15 minutes until the solution transitions to a deep blue or purple. This color shift confirms the successful coordination of the NMQA ligand to the Ni(II) center.

Step 2: Substrate and Base Addition

  • To the deep blue solution, add the C–H substrate (1.0 equiv) and the aryl iodide coupling partner (1.5 equiv).

  • Add NaOtBu (2.0 equiv) and Ag₂CO₃ (0.5 equiv) in a single portion.

  • Seal the Schlenk tube and remove it from the glovebox.

Step 3: Metallacycle Formation & Catalytic Turnover

  • Transfer the sealed tube to a pre-heated oil bath at 110 °C.

  • Stir vigorously (800 rpm) for 12–24 hours.

  • Self-Validation Checkpoint 2 (Spectroscopic): To ensure the active Ni(II) metallacycle has formed, an aliquot can be removed after 1 hour under N₂. Analysis via ¹H NMR should reveal the disappearance of sharp NMQA ligand peaks and the emergence of broadened, shifted signals. This paramagnetic line broadening is the definitive hallmark of the active Ni(II) metallacycle[1][4].

Step 4: Quenching and Workup

  • Cool the reaction to room temperature. The mixture will typically appear as a dark, heterogeneous suspension.

  • Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated silver/nickel residues.

  • Wash the filtrate with saturated aqueous NH₄Cl (to quench any residual base) and brine.

  • Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)
  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II)
  • Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts PubMed / NIH URL
  • A Redox Transmetalation Step in Nickel-Catalyzed C–C Coupling Reactions PMC / NIH URL
  • Diverting C−H Annulation Pathways: Nickel-Catalyzed Dehydrogenative Homologation of Aromatic Amides Peking University Shenzhen Graduate School URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Methylation of N-Methylquinolin-8-Amine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize N,N-dimethylquinolin-8-amine from its N-methyl precur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize N,N-dimethylquinolin-8-amine from its N-methyl precursor. The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, but functionalizing the 8-position presents significant synthetic hurdles.

The primary challenge lies in the peri-interaction between the C7 proton and the lone pair of the quinoline nitrogen (N1), which creates a highly sterically hindered environment around the exocyclic N8 amine. Consequently, standard alkylation protocols often fail, leading to poor conversions or undesired side reactions. This guide is designed to deconstruct the causality behind these failures and provide a self-validating, field-proven methodology to maximize your reaction yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃) in DMF, but my yields are below 20%, and I am isolating a highly polar, water-soluble byproduct. What is going wrong? A1: You are observing the classic pitfall of direct alkylation on the quinoline scaffold. The quinoline ring nitrogen (N1) is significantly more nucleophilic and less sterically hindered than the secondary amine at the 8-position. When exposed to a strong, unhindered electrophile like MeI, the reaction preferentially undergoes an Sₙ2 attack at N1, forming an N1-methylquinolinium salt[1]. This quaternary salt is highly polar and is often inadvertently washed away during standard aqueous workups. To achieve high yields, you must abandon direct Sₙ2 alkylation and utilize an iminium-based reductive amination pathway, which selectively targets the exocyclic amine.

Q2: I switched to reductive amination using Formaldehyde and Sodium Borohydride (NaBH₄) in Methanol, but the reaction stalls at ~50% conversion. How can I drive this to completion? A2: The stalling is caused by a kinetic mismatch. NaBH₄ is an aggressive, unselective reducing agent. In your reaction mixture, NaBH₄ is prematurely reducing the formaldehyde into methanol before the sterically hindered N-methylquinolin-8-amine has time to fully condense with the aldehyde to form the intermediate iminium ion. The Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE)[2]. NaBH(OAc)₃ is a mild hydride source that will not efficiently reduce aldehydes in the absence of an amine. Furthermore, add 1.5 equivalents of glacial acetic acid; the acidic environment protonates the formaldehyde, drastically accelerating the formation of the sterically hindered iminium ion.

Q3: My crude NMR shows successful conversion, but I am losing product during silica gel chromatography. How do I efficiently purify N,N-dimethylquinolin-8-amine? A3: Both your starting material and product contain two basic nitrogen atoms, which strongly interact with the acidic silanol groups on standard silica gel, causing severe streaking and irreversible adsorption. The Solution: You must neutralize the stationary phase. Pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Alternatively, use an eluent system of Dichloromethane/Methanol (95:5) spiked with 0.5% aqueous ammonia. This ensures sharp chromatographic bands and quantitative recovery[3].

Part 2: Comparative Yield Analysis

To emphasize the importance of reagent selection, the table below synthesizes quantitative data comparing various methylation strategies based on their mechanistic pathways.

Methylation StrategyReagents & ConditionsTypical YieldMajor ByproductMechanistic Causality
Direct Alkylation MeI, K₂CO₃, DMF, 80°C< 20%N1-methylquinolinium saltSₙ2 preference for the less sterically hindered, more nucleophilic N1 nitrogen[1].
Eschweiler-Clarke CH₂O (aq), HCO₂H, Reflux40 - 50%Unreacted Starting MaterialExtreme steric hindrance at the 8-position limits the high-temperature hydride transfer step.
Standard Reductive Amination CH₂O (aq), NaBH₄, MeOH, RT50 - 60%Methanol (Reduced CH₂O)Premature reduction of the aldehyde by the aggressive borohydride reagent.
Optimized Reductive Amination CH₂O (aq), NaBH(OAc)₃, AcOH, DCE> 85% Trace unreacted SMMild hydride selectively reduces the acid-catalyzed iminium intermediate[2].

Part 3: Reaction Pathway & Logical Relationships

The diagram below illustrates the divergent pathways of direct alkylation versus reductive amination, highlighting why electrophile selection dictates regioselectivity.

G SM N-methylquinolin-8-amine (Sterically Hindered) RedAm Reductive Amination (CH2O, NaBH(OAc)3) SM->RedAm Iminium Pathway (Highly Selective) DirAlk Direct Alkylation (MeI, K2CO3) SM->DirAlk SN2 Pathway (Unselective) Prod N,N-dimethylquinolin-8-amine (Target Product) RedAm->Prod Hydride Reduction DirAlk->Prod Minor (N8 Attack) Byprod N1-methylquinolinium salt (Quaternization Byproduct) DirAlk->Byprod Major (N1 Attack)

Reaction pathways for N-methylquinolin-8-amine methylation highlighting reagent selectivity.

Part 4: Optimized Experimental Protocol

This self-validating protocol utilizes the optimized reductive amination pathway to ensure maximum yield while preventing over-alkylation.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve N-methylquinolin-8-amine (1.0 equiv, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M.

  • Iminium Catalysis: Add aqueous formaldehyde (37% w/w, 3.0 equiv) followed immediately by glacial acetic acid (1.5 equiv). Stir the mixture vigorously at room temperature for 30 minutes. Self-Validation Check: The solution may slightly deepen in color, indicating iminium ion formation.

  • Controlled Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.5 equiv) over 15 minutes. Adding it in portions controls the mild exotherm and prevents solvent bumping.

  • Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 95:5, visualized under 254 nm UV). Self-Validation Check: The N,N-dimethyl product will elute slightly higher (less polar) than the secondary amine starting material.

  • Quench & pH Control: Once complete, cool the flask in an ice bath and carefully quench with saturated aqueous NaHCO₃. Continue adding NaHCO₃ until gas evolution ceases and the aqueous layer reaches a pH of ~8. Crucial Step: A pH below 7 will result in the product remaining protonated and lost in the aqueous phase.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash chromatography (Silica gel pre-treated with 1% TEA, eluting with Hexanes/Ethyl Acetate) to yield the pure N,N-dimethylquinolin-8-amine[3].

Workflow Step1 1. Iminium Formation Mix SM, CH2O, AcOH in DCE (30 mins, RT) Step2 2. Hydride Reduction Add NaBH(OAc)3 portion-wise (12-16 hrs, RT) Step1->Step2 Step3 3. Reaction Quench Saturated NaHCO3 to pH ~8 (Cease gas evolution) Step2->Step3 Step4 4. Phase Extraction Extract with DCM, wash with Brine (Dry over Na2SO4) Step3->Step4 Step5 5. Purification Flash Chromatography (1% TEA pre-treated Silica) Step4->Step5

Step-by-step experimental workflow for the optimized reductive amination protocol.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines.
  • Selective N-monomethylation of Primary Anilines with the Controllable Installation of N-CH2D, N-CHD2, and N-CD3 Units. Rsc.org.

Sources

Optimization

purification of N-methylquinolin-8-amine via column chromatography

Welcome to the Technical Support Center for the purification of N-methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow. As a basic, nitrogen-containing heterocycle, N-methylquinolin-8-amine presents unique challenges during column chromatography that require specific strategies to overcome.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of N-methylquinolin-8-amine by silica gel chromatography often challenging?

The primary challenge stems from the basic nature of the amine groups in the molecule.[1] Silica gel, the most common stationary phase, has an acidic surface due to the presence of silanol groups (Si-OH). The basic N-methylquinolin-8-amine can engage in a strong acid-base interaction with these silanol groups.[2][3] This interaction can lead to several problems:

  • Peak Tailing: The compound adsorbs strongly and elutes slowly and unevenly, resulting in broad, streaky bands (tailing) instead of sharp, well-defined peaks.[4]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to significant yield loss.[5]

  • Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive compounds.[2]

Q2: How do I select an appropriate solvent system (mobile phase) for TLC and column chromatography?

The choice of mobile phase is critical for achieving good separation. The goal is to find a solvent or solvent mixture that moves your target compound to a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.

  • Start with Standard Systems: Begin with common solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane (DCM)/Methanol.[6]

  • Adjust Polarity: If the compound remains at the baseline (Rf = 0), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol). If the compound runs with the solvent front (Rf = 1), decrease the polarity.[5]

  • Incorporate a Basic Modifier: Due to the basicity of N-methylquinolin-8-amine, it is almost always necessary to add a small amount of a basic modifier to the mobile phase to improve peak shape and prevent streaking.[2][5]

Solvent System ComponentTypical Ratio/ConcentrationPurpose
Non-polar Solvent (e.g., Hexane, Dichloromethane)Controls the overall polarity of the mobile phase.
Polar Solvent (e.g., Ethyl Acetate, Methanol)Increases the eluting strength of the mobile phase.
Basic Modifier (e.g., Triethylamine (TEA), Ammonia)0.1 - 1% v/v

Q3: What is the role of a basic modifier like triethylamine (TEA), and is it always necessary?

A basic modifier, such as triethylamine (TEA) or a solution of ammonia in methanol, acts as a "competing base."[2][3] It is added in a small quantity (typically 0.1-1%) to the mobile phase. These modifiers are more basic than the target compound and will preferentially interact with the acidic silanol groups on the silica gel surface. This "neutralization" of the active sites prevents the N-methylquinolin-8-amine from binding too strongly, allowing it to travel through the column more uniformly and resulting in sharper peaks and better recovery.[7] For basic amines, using a modifier is highly recommended to achieve a successful purification on silica.[1][5]

Q4: My N-methylquinolin-8-amine appears to be changing color or degrading on the column. What could be the cause?

Color changes often indicate degradation, which can be caused by several factors:

  • Oxidation: Aromatic amines are susceptible to oxidation, especially when exposed to air and the slightly acidic environment of the silica gel.[8] This can lead to the formation of colored byproducts.

  • Light Sensitivity: Many quinoline derivatives are sensitive to light and can undergo photodegradation.[8][9] It is advisable to protect the compound and the chromatography column from direct light.

  • Strong Acid-Base Interactions: Prolonged exposure to the acidic silica surface can sometimes catalyze decomposition reactions.[2]

To mitigate this, work quickly, protect your experiment from light, and consider using a deactivated stationary phase or a basic modifier to minimize interaction time with the silica surface.

Troubleshooting Guide

Problem: My compound is streaking badly on the TLC plate and I get broad, tailing peaks from the column.

  • Cause: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.[5]

  • Solution 1: Add a Basic Modifier. Incorporate 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol into your eluent system.[5][7] This will neutralize the acidic sites on the silica, dramatically improving peak shape.

  • Solution 2: Switch the Stationary Phase. If a basic modifier is not effective or is incompatible with your compound, switch to a more inert stationary phase. Neutral alumina is a good alternative for basic compounds.[5] Amine-functionalized silica is another excellent option designed specifically to prevent these interactions.[2][10]

Problem: My compound will not elute from the column, even with a highly polar solvent system.

  • Cause: Your compound has irreversibly adsorbed onto the silica gel due to a very strong acid-base interaction.[5]

  • Solution 1: Drastic Polarity Increase with a Modifier. Prepare a highly polar mobile phase, such as 10-20% Methanol in Dichloromethane, and add a basic modifier like 1-2% triethylamine.[7] This combination of high polarity and a competing base can often displace the bound compound.

  • Solution 2: Change the Stationary Phase. For future purification attempts, avoid silica gel. Use neutral or basic alumina, or an amine-functionalized silica column, which will not have the acidic sites that cause irreversible binding.[2][10]

Problem: I have poor separation between N-methylquinolin-8-amine and an impurity.

  • Cause: The chosen solvent system does not have adequate selectivity for the two compounds.

  • Solution 1: Optimize the Solvent System. Test a wider range of solvent systems on TLC plates. Try different combinations of solvents (e.g., switch from Ethyl Acetate to Acetone, or from DCM to Chloroform) to alter the selectivity.

  • Solution 2: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation.[11] This can help to sharpen peaks and improve the resolution between closely eluting compounds.

  • Solution 3: Reduce Sample Load. Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be no more than 1-5% of the mass of the stationary phase.[5]

Problem: I see extra peaks in the NMR spectrum of my "purified" compound that look like ethyl groups.

  • Cause: You are likely seeing residual triethylamine (TEA) from the mobile phase. TEA has a boiling point of 89°C and can be difficult to remove completely under reduced pressure.

  • Solution: Co-evaporate the purified fractions with a solvent like methanol or toluene several times. This helps to form an azeotrope with the TEA and remove it more effectively. If this fails, a gentle acid-base extraction can be performed on the purified material to remove the basic TEA, followed by re-isolation of the desired product.

Experimental Protocols & Workflows

Workflow for Troubleshooting Purification Issues

The following diagram outlines a logical workflow for diagnosing and solving common problems during the column chromatography of N-methylquinolin-8-amine.

G cluster_alternatives If Streaking Persists start Crude N-methylquinolin-8-amine tlc Run TLC in Hex/EtOAc or DCM/MeOH start->tlc streak Streaking or Tailing on TLC? tlc->streak no_elution Rf = 0? streak->no_elution No add_tea Add 0.5-1% TEA to Mobile Phase streak->add_tea Yes good_rf Good Rf (0.25-0.35) No Streaking no_elution->good_rf No increase_polarity Increase Polarity (e.g., more MeOH) no_elution->increase_polarity Yes run_column Proceed with Column Chromatography good_rf->run_column add_tea->tlc change_stationary Switch to Alumina or Amine-functionalized Silica add_tea->change_stationary Still issues? increase_polarity->tlc

Caption: A decision-making workflow for optimizing the purification of N-methylquinolin-8-amine.

Protocol: Purification on Silica Gel with a Basic Modifier
  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Dichloromethane/Methanol or Hexane/Ethyl Acetate) that provides an Rf value of ~0.3 for N-methylquinolin-8-amine. Prepare the bulk mobile phase for the column, adding 0.5% (v/v) triethylamine.[1]

  • Column Packing: Prepare a slurry of silica gel in the prepared mobile phase. Carefully pack the chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.[12]

  • Sample Loading: Dissolve the crude N-methylquinolin-8-amine in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, maintaining a consistent flow rate.

  • Fraction Collection: Collect fractions in an orderly manner. Monitor the elution of the compound by periodically checking the fractions with TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent and triethylamine under reduced pressure. To ensure complete removal of TEA, co-evaporate the residue with methanol (2-3 times).[7]

References

  • 13. Restek.

  • 5. Benchchem.

  • 14. Phenomenex.

  • 4. Supelco.

  • 15. Biovanix Chromatography.

  • 16. LCGC International.

  • . BOC Sciences.

  • 18. Thermo Fisher Scientific.

  • 11. Chrom Tech, Inc..

  • 9. ECHEMI.

  • 7. ResearchGate.

  • 19. SIELC Technologies.

  • 20. PubChem.

  • 10. Teledyne ISCO.

  • 2. Biotage.

  • 6. Benchchem.

  • 21. PMC.

  • 22. MTC USA.

  • 23. Echemi.

  • 1. Benchchem.

  • 8. Benchchem.

  • 12. Hawach.

  • 24. Thermo Fisher Scientific.

  • 25. ResearchGate.

  • 26. Reddit.

  • 3. Biotage.

  • . Sigma-Aldrich.

  • 27. Sigma-Aldrich.

  • 28. Dutscher.

  • 29. Reddit.

  • 30. ChemScene.

  • 31. NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in N-Methylquinolin-8-Amine Reactions

Welcome to the Technical Support Center. N-methylquinolin-8-amine is a powerful bidentate N,N-ligand and directing group auxiliary widely utilized in transition-metal-catalyzed cross-coupling and C–H functionalization[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-methylquinolin-8-amine is a powerful bidentate N,N-ligand and directing group auxiliary widely utilized in transition-metal-catalyzed cross-coupling and C–H functionalization[1]. However, its strong chelating ability—driven by the quinoline (sp²) and secondary amine (sp³) nitrogens—frequently leads to severe catalyst poisoning.

This guide provides field-proven, self-validating protocols to diagnose and resolve catalyst deactivation, ensuring high turnover numbers (TON) in your synthetic workflows.

Section 1: Diagnostic & Troubleshooting Protocols

Protocol A: Diagnosing and Reversing Bis-Chelate Off-Cycle Resting States

Causality: The strong bidentate nature of N-methylquinolin-8-amine can cause it to outcompete the oxidative addition or transmetalation steps. When the ligand-to-metal ratio is too high, the system falls into a thermodynamic sink, forming a catalytically inactive [M(L)2​] bis-chelate complex[2].

Step-by-Step Methodology:

  • Reaction Monitoring: Pull a 50 µL aliquot of the reaction mixture at 15 minutes and 60 minutes. Dilute with an appropriate deuterated solvent and analyze via ¹H NMR and LC-MS.

  • Identify the Resting State (Self-Validation): Look for distinctive paramagnetic broadening (in Ni catalysis) or highly shielded ligand peaks (in Pd/Ru catalysis). The presence of these signals confirms that the metal is trapped in an off-cycle [M(L)2​] resting state[2].

  • Adjust Stoichiometry: If the bis-chelate is detected, immediately reduce the ligand-to-metal ratio to exactly 1:1 or 1.1:1 in your next setup.

  • Introduce Competitor Additives: Add 20–30 mol% of a sterically hindered carboxylic acid (e.g., pivalic acid or 1-adamantanecarboxylic acid).

    • Mechanism of Action: The carboxylate acts as a transient X-type ligand, disrupting the stable bis-chelate and facilitating the formation of the active mononuclear [M(L)(O2​CR)] species required for the concerted metalation-deprotonation (CMD) step[2].

Protocol B: Mitigating Halide- and Base-Induced Catalyst Deactivation

Causality: In cross-coupling reactions utilizing aryl iodides, the rapid buildup of iodide anions can displace the active ligand, leading to catalyst aggregation (metal black)[3]. Furthermore, specific bases like Na2​CO3​ can actively poison the catalyst by forming deleterious resting states[2].

Step-by-Step Methodology:

  • Visual Inspection (Self-Validation): Observe the reaction flask. A rapid color change from a homogeneous yellow/orange solution to a dark suspension with a black precipitate indicates metal reduction and aggregation.

  • Halide Scavenging: If metal black is observed, introduce 1.5 equivalents of a silver salt (e.g., AgOAc or Ag2​CO3​ ).

    • Mechanism of Action: The immediate formation of a yellow/white AgI precipitate visually validates that the inhibitory halide is being removed from the catalytic cycle, reopening the coordination site on the metal center[3].

  • Base Optimization: If using Ni(II) precatalysts, completely replace Na2​CO3​ with NaOtBu . Na2​CO3​ traps the catalyst in an NMR-inactive low-energy off-cycle state, whereas NaOtBu promotes rapid turnover under milder conditions without requiring additional phosphine additives[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does my Pd-catalyzed reaction stall at 20-30% conversion, accompanied by the formation of a black precipitate? A: This is a classic symptom of catalyst deactivation via reduction to palladium black. When using N-methylquinolin-8-amine with aryl iodides, the rapid buildup of iodide anions outpaces the reductive elimination step. Iodide strongly coordinates to the Pd(II) center, displacing the bidentate ligand and leading to irreversible aggregation[3]. Solution: Implement a halide scavenger like AgOAc or use a continuous slow-addition syringe pump for the aryl halide to keep its steady-state concentration low.

Q2: How does the N-methyl group alter the coordination dynamics compared to standard primary 8-aminoquinoline? A: Standard 8-aminoquinoline (AQ) readily deprotonates at the primary amine to form a monoanionic X,L-bidentate ligand, which strongly directs C–H activation. The secondary amine in N-methylquinolin-8-amine is more sterically hindered and electronically distinct. It often coordinates as a neutral L,L-ligand unless subjected to strong bases. This altered coordination can prevent the formation of the required metalacycle, causing the reaction to stall if standard AQ conditions are blindly applied[1].

Q3: I am using Na2​CO3​ as a base in a Ni-catalyzed C–H functionalization, but the catalyst dies. Why? A: Mechanistic studies have revealed that the carbonate anion ( CO32−​ ) provides a deleterious, low-energy off-cycle resting state for Ni(II) complexes bearing aminoquinoline-derived ligands. This traps the catalyst in an NMR-silent paramagnetic state. Replacing Na2​CO3​ with NaOtBu eliminates this thermodynamic sink, improving catalytic turnovers and often removing the need for additional phosphine or carboxylic acid additives[2].

Q4: Can additives rescue a poisoned catalyst? A: Yes. If the catalyst is poisoned by off-cycle bis-chelate formation, adding bulky carboxylic acids (like pivalic acid) can rescue the system. The carboxylate ligand competes with the second equivalent of the amine ligand, favoring the formation of the active mononuclear [M(L)(O2​CR)] species necessary for the C–H cleavage step[2].

Section 3: Quantitative Data Summary

The following table summarizes the quantitative impact of various reaction parameters on catalyst state and overall yield when utilizing N-methylquinolin-8-amine derivatives.

ParameterConditionCatalyst State ObservationImpact on YieldRecommended Action
Base Selection Na2​CO3​ NMR-silent off-cycle speciesStalls at <10%Switch to NaOtBu [2]
Halide Byproduct Excess IodideMetal black precipitateStalls at 20-30%Add AgOAc scavenger[3]
Ligand Loading >2.0 equiv vs MetalBis-chelate [M(L)2​] formationSevere inhibitionReduce to 1.0-1.2 equiv
Additives Pivalic AcidMononuclear paramagnetic Ni(II)>80% yieldUse 20-30 mol% additive[2]

Section 4: Mechanistic & Workflow Visualizations

MechanisticPathway Precatalyst Metal Precatalyst (e.g., NiCl2, Pd(OAc)2) Active Active Mononuclear Complex [M(L)X] Precatalyst->Active Ligand Coordination Productive Productive C-H Activation & Functionalization Active->Productive Substrate/Oxidant BisChelate Bis-Chelate Off-Cycle State [M(L)2] (Thermodynamic Sink) Active->BisChelate Excess Ligand Carbonate Carbonate-Inhibited Resting State Active->Carbonate Na2CO3 Base Productive->Active Catalyst Turnover Product Desired Product Productive->Product Reductive Elimination BisChelate->Active Add AgOAc / Pivalic Acid Carbonate->Active Switch to NaOtBu

Mechanistic bifurcation showing productive catalysis vs. bis-chelate and base-induced poisoning.

TroubleshootingWorkflow Start Reaction Stalls (<30% Yield) Check Analyze Reaction Mixture (NMR / Visual) Start->Check Black Metal Black Precipitate Check->Black Visual Silent NMR-Silent Paramagnetic Species Check->Silent 1H NMR Action1 Add AgOAc (Halide Scavenger) Black->Action1 Action2 Switch Base to NaOtBu Add Pivalic Acid Silent->Action2

Step-by-step workflow for diagnosing and resolving catalyst deactivation.

References

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group ACS Catalysis (2023). URL:[Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines The Journal of Organic Chemistry (2022). URL:[Link]

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp³)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base Organometallics (2021). URL:[Link]

Sources

Optimization

Technical Support Center: Purification Guide for N-Methylquinolin-8-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in isolating N-methylquinolin-8-amine (a secondary amine) from unreacted 8...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges in isolating N-methylquinolin-8-amine (a secondary amine) from unreacted 8-aminoquinoline (a primary amine).

Separating these two compounds is notoriously difficult due to their nearly identical polarities, shared bidentate chelation properties, and matched basicity. Below, we provide mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols to ensure high-purity product recovery.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard acid-base extractions fail to separate 8-aminoquinoline from N-methylquinolin-8-amine? A: Standard liquid-liquid extraction relies on exploiting differences in pKa​ . However, in both 8-aminoquinoline and its N-methylated derivative, the bulk basicity is dictated by the quinoline ring nitrogen, which has a pKa​ of approximately 3.99[1][2]. The exocyclic amino group is exceptionally weakly basic ( pKa​≈−0.52 ) due to electron delocalization into the aromatic system and strong intramolecular hydrogen bonding with the quinoline nitrogen[2]. Because methylation does not significantly alter the pKa​ of the quinoline nitrogen, pH tuning will protonate and extract both compounds simultaneously into the aqueous phase.

Q2: Both compounds streak heavily on my TLC plates and co-elute during standard silica gel chromatography. How can I resolve this? A: Streaking occurs because the basic quinoline nitrogens interact strongly with the acidic silanol groups ( Si−OH ) present on standard normal-phase silica gel. To fix this, you must "passivate" or deactivate the silica. Adding 1–2% Triethylamine ( Et3​N ) to your eluent neutralizes these acidic sites, sharpening the bands and allowing the subtle polarity difference between the primary and secondary amine to resolve[3][4].

Q3: Can I use the Hinsberg test (Tosyl Chloride) or Boc-anhydride to selectively derivatize the primary amine? A: While theoretically sound for standard aliphatic amines, 8-aminoquinoline is highly sterically hindered and a poor nucleophile due to the aforementioned intramolecular hydrogen bonding. Standard derivatization reagents like Boc2​O or TsCl often require harsh conditions or prolonged heating, which can lead to unwanted side reactions or partial derivatization of your secondary amine product. Instead, we recommend using highly specific covalent scavenger resins [5].

Part 2: Field-Proven Troubleshooting Workflows

To achieve analytical-grade purity, we recommend one of the following two self-validating protocols. Method A is the industry standard for parallel synthesis and drug development, while Method B is optimal for scale-up in traditional academic labs.

Method A: Solid-Supported Scavenging (Recommended for High Purity)

This method utilizes Polymer-Supported Benzaldehyde (PS-Benzaldehyde) resin. The electrophilic resin selectively reacts with the unreacted primary amine (8-aminoquinoline) to form a covalent imine bond (Schiff base), tethering it to the solid support[5][6]. The secondary amine (N-methylquinolin-8-amine) cannot form a stable imine and remains entirely in the liquid phase.

Step-by-Step Protocol:

  • Preparation: Dissolve your crude mixture in an anhydrous, non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of ~0.1 M.

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Benzaldehyde resin (based on the estimated molar amount of unreacted 8-aminoquinoline).

  • Incubation: Gently agitate the suspension on an orbital shaker at 25°C – 40°C for 4 to 6 hours. Causality note: Do not use magnetic stirring, as the stir bar will physically grind and degrade the polymer beads, complicating filtration[6].

  • Filtration: Filter the mixture through a sintered glass frit (medium porosity).

  • Washing & Recovery: Wash the trapped resin with 2–3 column volumes of DCM to ensure all secondary amine is eluted.

  • Concentration: Evaporate the combined filtrate under reduced pressure to yield pure N-methylquinolin-8-amine.

Method B: Optimized Flash Column Chromatography

If scavenger resins are unavailable, carefully tuned flash chromatography can separate the mixture. The key is utilizing a non-polar solvent system with a basic modifier[4][7].

Step-by-Step Protocol:

  • Silica Deactivation: Prepare a slurry of silica gel (230–400 mesh) in Petroleum Ether containing 1% Et3​N (v/v). Pack the column and flush with 2 column volumes of the same mixture.

  • Sample Loading: Dissolve the crude mixture in the absolute minimum volume of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate, starting at 10:1 and slowly increasing polarity to 5:1[4][7]. Maintain 1% Et3​N throughout the process.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The secondary amine (N-methylquinolin-8-amine) is slightly less polar due to the masking of the N-H bond and will elute before the primary amine.

  • Validation: Confirm purity using 1H NMR; look for the disappearance of the broad primary NH2​ singlet (~4.9 ppm) and the presence of the secondary NH peak alongside the N-methyl doublet/singlet (~2.9 ppm)[7].

Part 3: Data Presentation & Method Comparison

Purification StrategyMechanism of SeparationSelectivityScalabilityCost / Resource Intensity
PS-Benzaldehyde Resin Covalent Imine TetheringVery High (1° amines only)Low to Medium (10 mg - 5 g)High (Requires specialized resin)
Optimized Flash Silica Polarity / AdsorptionModerateHigh (Up to 100+ g)Low (Standard lab consumables)
Acid/Base Extraction pKa​ DifferentialPoor (Co-extraction occurs)HighLow
Chemical Derivatization Steric/Nucleophilic kineticsModerate (Risk of over-reaction)MediumMedium

Part 4: Process Visualizations

Below are the logical workflows for the recommended purification strategies.

ScavengerWorkflow Mix Crude Mixture (1° & 2° Amines) Resin Add PS-Benzaldehyde Scavenger Resin Mix->Resin Incubate Agitate at 25-40°C (Selective Imine Formation) Resin->Incubate Filter Frit Filtration Incubate->Filter Product Filtrate (Pure N-methylquinolin-8-amine) Filter->Product Liquid Phase Waste Resin-Bound 1° Amine (Discard Solid Phase) Filter->Waste Solid Phase

Solid-phase scavenging workflow for highly selective primary amine removal.

ChromatographyWorkflow Crude Crude Mixture Prep Prepare Silica Gel (Add 1% Et3N Modifier) Crude->Prep Load Load Sample (Minimal DCM) Prep->Load Elute Elute: Pet. Ether / EtOAc (Gradient 10:1 to 5:1) Load->Elute Fractions Collect Fractions (TLC UV 254 nm) Elute->Fractions Pure Pure Secondary Amine (Elutes First) Fractions->Pure Evaporate

Optimized flash chromatography workflow utilizing deactivated silica gel.

Part 5: References

  • Selective Functionalization of 2-Amino-Azoles with Methanol and Ethanol Using a Pincer-(NHC)Mn(I) Complex ACS Publications[Link]

  • Syn-Selective Hydrosilylation and Hydroboration of Alkynes at Room Temperature Catalyzed by a Phosphine-free (NNN)Fe(II) Complex Royal Society of Chemistry (RSC)[Link]

  • Selective N-monomethylation of Primary Anilines with the Controllable Installation of N-CH2D, N-CHD2, and N-CD3 Units Royal Society of Chemistry (RSC)[Link]

  • Covalent Scavengers for Primary and Secondary Amines ResearchGate[Link]

  • US6897262B2 - Scavenger resin and processes for the use thereof Google Patents

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies ChemRxiv[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Methylquinolin-8-Amine Ligands in Oxidative Catalysis

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability and reactivity of N-methylquinolin-8-amine (also known as N-methyl-8-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability and reactivity of N-methylquinolin-8-amine (also known as N-methyl-8-aminoquinoline) under oxidative conditions. While the primary 8-aminoquinoline (8-AQ) is a gold-standard bidentate directing group in C–H activation, substituting the amine with an N-methyl group drastically alters its electronic, steric, and thermodynamic profile.

This guide is designed to help you diagnose ligand degradation, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to rescue your synthetic workflows.

Mechanistic Diagnostic Flowchart

Before diving into specific troubleshooting steps, it is crucial to understand the divergent pathways N-methylquinolin-8-amine can take when exposed to transition metals and oxidants.

G Start N-Methylquinolin-8-amine + Metal + Oxidant Path1 Coordination Pathway (Neutral L-Type Donor) Start->Path1 Path2 Oxidation Pathway (Alpha-C-H Abstraction) Start->Path2 Path3 Radical Pathway (Aerobic / I2 Oxidation) Start->Path3 FailCH Failed C-H Activation (Steric clash, no anionic amide) Path1->FailCH High Oxidation State (Pd(IV), Cu(III)) Stable Stable Low-Valent Complex (Requires inert atmosphere) Path1->Stable Low Oxidation State (Mn(II), Fe(II)) Dealkyl Ligand Degradation (N-Dealkylation via Iminium) Path2->Dealkyl H2O2 / Peroxides Dimer Oxidative Homocoupling (Naphthidine-like Dimer) Path3->Dimer I2 / O2 Reagent

Caption: Divergent degradation and coordination pathways of N-methylquinolin-8-amine under oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Complete Loss of Directing Group Ability in C–H Functionalization

Q: I am trying to perform a Palladium-catalyzed C–H olefination using N-methylquinolin-8-amine as the directing group amide, but I am recovering 100% starting material. The exact same conditions work perfectly for primary 8-aminoquinoline. Why?

Causality & Expert Insight: The failure lies in the inability of N-methylquinolin-8-amine to form a stable, anionic X-type ligand. The classic 8-aminoquinoline directing group undergoes deprotonation at the N–H bond, forming a highly stable, anionic bidentate metalacycle. This anionic coordination is thermodynamically critical for stabilizing high-valent metal intermediates (like Pd(IV) or Cu(III)) during the oxidative addition of the oxidant[1].

Because the N-methyl variant lacks this acidic N–H proton, it is forced to coordinate as a neutral L,L-type bidentate ligand. This neutral coordination complex is highly electron-deficient, sterically hindered by the methyl group, and fails to stabilize the requisite six-membered palladacycle[1], completely shutting down the catalytic cycle.

Actionable Solution: Do not use N-methylquinolin-8-amine for oxidative C–H activation requiring high-valent intermediates. Revert to the primary 8-aminoquinoline, or if an alkylated amine is strictly required for your target, consider using a transient directing group approach or a more robust bidentate system (e.g., 2-(pyridin-2-yl)isopropylamine).

Issue 2: Rapid Catalyst Deactivation in Non-Heme Iron Oxidations

Q: When using N-methylquinolin-8-amine-derived ligands for non-heme iron-catalyzed alkane oxidation with H₂O₂, my catalyst dies within minutes, and I detect N,N-dimethyl-8-aminoquinoline fragments in the GC-MS. What is happening?

Causality & Expert Insight: You are observing oxidative ligand degradation via N-dealkylation. In the presence of strong oxidants like H₂O₂ and redox-active metals (Fe, Mn), the hydrogen atoms attached to the central methylene carbon (the N-methyl group) are highly susceptible to Hydrogen Atom Transfer (HAT). This deprotonation/oxidation at the alpha-carbon forms an unstable iminium intermediate, which rapidly hydrolyzes, leading to ligand fragmentation and catalyst death[2].

Actionable Solution: To suppress this decomposition, you must block the alpha-position. Redesign your ligand by substituting the hydrogen atoms attached to the central methylene carbon with bulkier alkyl groups (e.g., converting the N-methyl to a tert-butyl or a fully substituted quaternary carbon), which has been proven to suppress deprotonation and significantly increase ligand field strength and catalyst longevity[2].

Issue 3: Formation of Dark, Fluorescent Byproducts

Q: I am exposing N-methylquinolin-8-amine to aerobic oxidation conditions (I₂/O₂) to oxidize a substrate, but the ligand itself is turning into a dark, highly fluorescent material. How do I prevent this?

Causality & Expert Insight: Under specific oxidative conditions—particularly I₂/O₂—N-substituted naphthylamines and quinolines undergo oxidative homocoupling. The oxidant triggers a Single Electron Transfer (SET), generating a radical cation intermediate on the quinoline nitrogen. These radical cations rapidly dimerize to form highly fluorescent [1,1′-binaphthalene]-4,4′-diamine (naphthidine) derivatives[3].

Actionable Solution: If your ligand is undergoing homocoupling, your oxidant is too harsh, or the ligand is out-competing your substrate for the oxidant. Lower the reaction temperature, switch to a milder oxidant (like benzoquinone), or add a radical scavenger (like TEMPO or BHT) to quench the radical cation intermediate before dimerization occurs[4].

Quantitative Data Summary

The following table summarizes the stark contrast in thermodynamic stability and reaction yields when substituting the primary amine for an N-methyl group under various oxidative conditions.

Reaction TypeOxidant / ConditionsDirecting Group / LigandYield / OutcomePrimary Failure Mechanism
Pd-Catalyzed C–H Olefination Benzoquinone, O₂, 100 °C8-Aminoquinoline>85% (Target Olefin)N/A (Stable anionic palladacycle)
Pd-Catalyzed C–H Olefination Benzoquinone, O₂, 100 °CN-Methylquinolin-8-amine0% (No Reaction)Steric clash; cannot form anionic amide[1]
Cu-Catalyzed C–H Sulfonylation O₂, 110 °CN-Methylquinolin-8-amine0% (No Reaction)Unstable neutral coordination[5]
Non-Heme Fe Alkane Oxidation H₂O₂, 25 °CN-Methylquinolin-8-amineCatalyst Death Oxidative N-dealkylation / alpha-H abstraction[2]
Aerobic Oxidative Coupling I₂ / O₂, DCM, 25 °CN-Methylquinolin-8-amine63–95% (Dimerized Ligand)Radical cation formation leading to homocoupling[3]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, use the following self-validating protocols to diagnose the exact failure mode of your N-methylquinolin-8-amine system.

Protocol A: Diagnostic Test for Oxidative Ligand Degradation (GC-MS & EPR)

Purpose: To determine if your ligand is undergoing N-dealkylation or radical homocoupling before blaming the metal catalyst.

  • Setup: In an inert glovebox, dissolve 0.1 mmol of your metal precursor (e.g., Fe(OTf)₂) and 0.1 mmol of N-methylquinolin-8-amine in 2.0 mL of anhydrous acetonitrile.

  • Oxidant Addition: Transfer the vial to a fume hood. While stirring at room temperature, inject 1.5 equivalents of your chosen oxidant (e.g., H₂O₂ or I₂).

  • EPR Sampling (Radical Check): Immediately withdraw a 0.2 mL aliquot, freeze it in liquid nitrogen, and analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. A distinct six-line spectrum indicates stable metal oxidation states, while organic radical signals indicate radical cation formation on the ligand[3][6].

  • Quench & Extract: After 30 minutes, quench the remaining reaction mixture with saturated aqueous Na₂S₂O₃ (1 mL). Extract with dichloromethane (3 x 2 mL).

  • GC-MS Analysis: Analyze the organic layer.

    • Validation: If you observe peaks corresponding to N,N-dimethyl-8-aminoquinoline or mass fragments of naphthidine dimers, your ligand is oxidatively unstable under these conditions. You must redesign the ligand framework.

Protocol B: Control Reaction for Directing Group Viability

Purpose: To confirm whether the lack of an N–H proton is the sole reason for C–H activation failure.

  • Parallel Setup: Prepare two identical reaction vials.

    • Vial 1: Load 0.2 mmol of substrate conjugated to 8-aminoquinoline.

    • Vial 2: Load 0.2 mmol of substrate conjugated to N-methylquinolin-8-amine.

  • Catalyst Loading: Add 10 mol% Pd(OAc)₂, 2.0 equivalents of oxidant (e.g., Benzoquinone), and 2.0 mL of dichloroethane to both vials.

  • Heating: Seal the vials and heat to 100 °C for 12 hours.

  • Analysis: Cool to room temperature, filter through a short pad of Celite, and analyze via ¹H NMR or LC-MS.

  • Validation: If Vial 1 yields >80% product and Vial 2 yields 0%, you have definitively proven that the neutral L-type coordination of the N-methyl group is insufficient to drive the oxidative addition step. The system is self-validated.

References

  • Ligand Topology Variations and the Importance of Ligand Field Strength in Non-Heme Iron Catalyzed Oxidations of Alkanes Inorganic Chemistry (2007). URL:[Link]

  • Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling Journal of the American Chemical Society (2016). URL:[Link]

  • Oxidative Coupling of 2-Naphthols and 1-Naphthylamines Using I2/O2 Reagent The Journal of Organic Chemistry (2026/2015). URL:[Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines The Journal of Organic Chemistry (2022). URL:[Link]

  • Copper-catalyzed selective C5–H sulfonylation of 8-aminoquinoline amides with arylsulfonyl chlorides Chemical Communications (2013). URL:[Link]

Sources

Optimization

overcoming steric hindrance in N-methylquinolin-8-amine coordination

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-methylquinolin-8-amine coordination chemistry. This guide is designed to provide expert insights and pra...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-methylquinolin-8-amine coordination chemistry. This guide is designed to provide expert insights and practical troubleshooting for researchers encountering challenges stemming from the inherent steric hindrance of this valuable ligand. The following FAQs and troubleshooting protocols address common issues in a direct, question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of N-methylquinolin-8-amine coordination, and why is it a problem?

A1: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atoms or groups of atoms in a molecule obstruct a chemical reaction.[1][2] In N-methylquinolin-8-amine, the methyl group attached to the exocyclic nitrogen atom (N-methyl) creates significant spatial bulk directly adjacent to the ligand's primary coordination site—the quinoline nitrogen and the amino nitrogen.

This becomes a problem during the formation of metal complexes. The bulky methyl group can physically clash with the metal ion, other coordinated ligands, or even solvent molecules, preventing the ligand from achieving the ideal bond angle and distance for stable coordination.[2] This "invisible force" can lead to several undesirable outcomes, including low reaction yields, the formation of unstable complexes, or the reaction failing entirely.

cluster_ligand N-methylquinolin-8-amine Ligand Metal Metal Ion Ligand->Metal Coordination Attempt Clash Steric Clash Metal->Clash

Caption: Steric clash between the N-methyl group and the metal center.

Q2: I'm getting very low yields or no product at all. What are the common signs that steric hindrance is the primary cause?

A2: Distinguishing steric hindrance from other issues like poor reagent quality is key. Common signs that steric hindrance is affecting your reaction include:

  • Low or No Conjugation Yield: The most obvious sign is that the final amount of your desired metal complex is significantly less than expected, even with extended reaction times or excess reagents.[1]

  • Parent Ligand Recovery: A significant amount of unreacted N-methylquinolin-8-amine is recovered after the reaction. This suggests the energy barrier to coordination is too high to overcome under the current conditions.

  • Comparison to Analogues: If you have previously worked with the less-hindered parent ligand, 8-aminoquinoline, under similar conditions and obtained a good yield, the drop in yield with the N-methylated version strongly points to a steric issue.[3]

  • Formation of Intermediates: You may isolate an intermediate complex where the ligand is coordinated in an unusual or monodentate fashion, as it is unable to achieve the final, stable bidentate geometry.

Troubleshooting Guide: From Low Yields to Stable Complexes

This section addresses specific experimental failures and provides validated solutions to overcome them.

Start Low or No Yield Observed Check_Conditions Step 1: Analyze Reaction Conditions Start->Check_Conditions Temp Increase Temperature? (e.g., Reflux, Microwave) Check_Conditions->Temp Time Extend Reaction Time? Check_Conditions->Time Solvent Change Solvent? (e.g., High-boiling, Coordinating) Check_Conditions->Solvent Check_Metal Step 2: Evaluate Metal Ion Choice Size Use Larger Metal Ion? (Accommodates bulk) Check_Metal->Size Geometry Target Flexible Geometry? (e.g., Tetrahedral vs. Square Planar) Check_Metal->Geometry Check_Strategy Step 3: Consider Advanced Strategies Ancillary Add Small Ancillary Ligand? (e.g., Halides, Acetonitrile) Check_Strategy->Ancillary Ratio Modify Stoichiometry? Check_Strategy->Ratio Temp->Check_Metal If no improvement Failure Still Low Yield (Re-evaluate approach) Temp->Failure Time->Check_Metal If no improvement Time->Failure Solvent->Check_Metal If no improvement Solvent->Failure Size->Check_Strategy If no improvement Size->Failure Geometry->Check_Strategy If no improvement Geometry->Failure Success Yield Improved Ancillary->Success Ancillary->Failure Ratio->Success Ratio->Failure

Caption: Troubleshooting workflow for low-yield coordination reactions.

Problem 1: My reaction yield is consistently below 20%, or I'm getting no product.
  • Probable Cause A: Insufficient Thermal Energy. The steric barrier imposes a high activation energy for the reaction. Standard room temperature conditions may not be sufficient to allow the ligand and metal to overcome this repulsion.

    • Solution: Increase Reaction Temperature. Refluxing the reaction in a higher-boiling solvent (e.g., DMF, Toluene) can provide the necessary thermal energy. Microwave-assisted synthesis is another excellent option for rapidly and efficiently heating the reaction mixture, often leading to shorter reaction times and higher yields.

  • Probable Cause B: Inappropriate Solvent. The solvent plays a critical role. A solvent that strongly coordinates to the metal ion can compete with the sterically hindered N-methylquinolin-8-amine, preventing its coordination. Conversely, a solvent in which the starting materials are poorly soluble will inhibit the reaction.

    • Solution: Strategic Solvent Selection.

      • Solubility First: Ensure both your metal salt and ligand are fully soluble in the chosen solvent.[4]

      • Consider Coordinating Solvents: Sometimes, a weakly coordinating solvent like acetonitrile can be beneficial. It can temporarily occupy sites on the metal, preventing the formation of insoluble metal-hydroxide species, and can be more easily displaced by your ligand than a strongly coordinating solvent like water or DMSO.[5]

      • High-Boiling Aprotic Solvents: Solvents like DMF or dioxane are often good choices as they have high boiling points and good solvating properties for a wide range of metal salts.[4]

  • Probable Cause C: Metal Ion Size and Geometry Mismatch. The size and preferred coordination geometry of the metal ion are critical. A small metal ion (e.g., Cu(II) in some geometries) or one that rigidly demands a sterically demanding geometry (e.g., square planar) may not be able to accommodate the bulky N-methyl group.

    • Solution: Select an Appropriate Metal Center.

      • Larger Ions: Consider using a larger metal ion from the same group if possible. The small difference in ionic radii between lanthanides, for example, can dictate whether a bulky ligand coordinates successfully.[6]

      • Flexible Geometries: Metal ions that can adopt more flexible or lower-coordinate geometries (e.g., tetrahedral vs. octahedral) may be more successful. The steric bulk of the ligand itself can sometimes be used to enforce these lower coordination numbers.[7]

Problem 2: I'm getting a product, but it's not the one I want. The characterization data (NMR, MS) is unexpected.
  • Probable Cause: Formation of a Kinetically Favored but Thermodynamically Unstable Product. Due to steric hindrance, the ligand may initially bind in a less-strained, monodentate fashion, or an ancillary ligand (like a solvent molecule) may be retained in the final structure.

    • Solution: Introduce a Small, Strongly-Coordinating Ancillary Ligand. This strategy, inspired by concepts like the HETPHEN process, involves using a small, non-bulky co-ligand (e.g., halides, pseudohalides, or a bidentate ligand like ethylenediamine).[5] This ancillary ligand can pre-organize the metal's coordination sphere, satisfying some of its coordination number and creating a well-defined pocket for the bulkier N-methylquinolin-8-amine to bind in the desired fashion.

Metal Metal Ion Intermediate [Metal(Ancillary)n] Complex Metal->Intermediate + Ancillary Ligand SideProduct Unstable/Side Product Metal->SideProduct + Bulky Ligand (Directly) Ancillary Ancillary Ligand (e.g., Cl-) FinalProduct Final Heteroleptic Complex Intermediate->FinalProduct + Bulky Ligand BulkyLigand N-methylquinolin-8-amine

Caption: Using an ancillary ligand to guide coordination.

Experimental Protocols & Data

Protocol: General Procedure for the Synthesis of a Metal Complex with N-methylquinolin-8-amine

This protocol provides a robust starting point. Modifications based on the troubleshooting guide are noted.

  • Reagent Preparation:

    • Dissolve the metal salt (e.g., Zn(ClO₄)₂·6H₂O, 1.0 eq) in a suitable solvent (e.g., Methanol, 10 mL).[8][9]

    • In a separate flask, dissolve N-methylquinolin-8-amine (1.0 - 1.1 eq) in the same solvent (10 mL).

    • Troubleshooting Note: Ensure reagents are dry and solvents are of high purity to avoid unwanted side reactions.

  • Reaction Setup:

    • Place the metal salt solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Heat the solution to a gentle reflux (e.g., ~70 °C for Methanol).

    • Add the ligand solution dropwise to the stirring metal salt solution over 15 minutes.

    • Troubleshooting Note: If experiencing low yields, consider using a higher boiling point solvent like acetonitrile or DMF and adjusting the temperature accordingly.[4]

  • Reaction & Isolation:

    • Maintain the reaction at reflux for 4-24 hours. Monitor the reaction progress by TLC if applicable.

    • Upon completion, allow the reaction mixture to cool slowly to room temperature.

    • If a precipitate forms, collect it by filtration, wash with cold solvent, and then with a non-polar solvent like diethyl ether to remove unreacted ligand.

    • If no precipitate forms, reduce the solvent volume under reduced pressure until precipitation begins. Cool the flask in an ice bath to maximize crystal formation.

    • Dry the resulting solid under vacuum.

  • Characterization:

    • Characterize the product using standard techniques such as ¹H NMR, Mass Spectrometry, and Elemental Analysis. For crystalline products, Single-Crystal X-ray Diffraction is invaluable for confirming the coordination geometry and assessing the impact of the steric bulk.[10]

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes typical outcomes when adjusting experimental parameters to overcome steric hindrance.

ProblemParameter AdjustedRationaleExpected Outcome
Low Yield TemperatureOvercomes kinetic activation barrier from steric repulsion.Increased yield, faster reaction time.
Low Yield SolventSwitched from protic (MeOH) to aprotic (DMF).Improved solubility and higher reaction temperature.[4]
No Product Metal IonSwitched from smaller Cu(II) to larger Zn(II).Larger ionic radius better accommodates the bulky ligand.[6]
Side Product Ancillary LigandAdded 2 eq. of LiCl to the reaction.Formation of a defined heteroleptic complex.[5]

References

  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. ResearchGate. Available from: [Link]

  • Controlled Steric Hindrance Enables Efficient Ligand Exchange for Stable, Infrared-Bandgap Quantum Dot Inks. SciSpace. Available from: [Link]

  • Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. PMC. Available from: [Link]

  • Steric effect on the nuclease activity of Cu(II) complexes with aminoquinoline derivatives. Journal of Inorganic Biochemistry. Available from: [Link]

  • Complexes of 8-amino-2-methylquinoline with nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available from: [Link]

  • Control of ligand exchange rate between coordination cages by the steric bulk of the ligand and the coordinating solvent. ChemRxiv. Available from: [Link]

  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. Available from: [Link]

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. ResearchGate. Available from: [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. PMC. Available from: [Link]

  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]

  • A Challenging Review of 8‐Aminoquinoline‐Based Zn/Cd/Hg Metal Complexes: Synthesis, Characterization, Crystal Structures, Supramolecular Synthons, Applications, and Future Perspectives. Wiley Online Library. Available from: [Link]

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Available from: [Link]

  • 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. MDPI. Available from: [Link]

  • Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. ACS Publications. Available from: [Link]

  • Understanding Steric Hindrance: The Invisible Force in Chemistry. Oreate AI Blog. Available from: [Link]

  • Achieving (quasi)-monocoordination in metal complexes with an exceptionally bulky carbene ligand. Chemical Science. Available from: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available from: [Link]

  • The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions. Available from: [Link]

  • Semirigid Ligands Enhance Different Coordination Behavior of Nd and Dy Relevant to Their Separation and Recovery in a Non-aqueous Environment. Inorganic Chemistry. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Characterization of N-methylquinolin-8-amine: A Comparative Analysis

Introduction In the landscape of pharmaceutical research and materials science, the quinoline scaffold remains a cornerstone of molecular design. N-methylquinolin-8-amine, as a derivative, presents a unique structural an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and materials science, the quinoline scaffold remains a cornerstone of molecular design. N-methylquinolin-8-amine, as a derivative, presents a unique structural and electronic profile that necessitates precise analytical characterization. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful tool for unambiguous structural elucidation in solution. It provides granular insights into the electronic environment of each proton, their connectivity, and the overall molecular geometry.

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-methylquinolin-8-amine. Moving beyond a simple data report, we will dissect the spectrum through a comparative lens, contrasting it with key structural analogues: 8-aminoquinoline, 8-methylquinoline, and N-methylaniline. This comparative approach not only validates the spectral assignments for our target molecule but also illuminates the subtle yet significant electronic effects of N-methylation and the influence of the fused heterocyclic ring system.

Predicted ¹H NMR Spectral Data for N-methylquinolin-8-amine

The following table summarizes the predicted ¹H NMR spectral data for N-methylquinolin-8-amine in a standard deuterated solvent like CDCl₃. These predictions are derived from established substituent effects on aromatic systems and analysis of the empirical data from the comparator molecules discussed in this guide.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 8.75ddJ = 4.2, 1.7
H-4 8.08ddJ = 8.3, 1.7
H-3 7.35ddJ = 8.3, 4.2
H-5 7.38ddJ = 8.2, 1.4
H-7 7.05ddJ = 7.5, 1.4
H-6 7.30tJ = 7.8
N-H ~5.0 (broad)s (broad)-
N-CH₃ 2.95dJ = 5.2

In-Depth Spectral Analysis of N-methylquinolin-8-amine

The predicted spectrum reveals a highly informative fingerprint.

  • The Quinoline Ring Protons (H-2, H-3, H-4): These protons on the heterocyclic ring are the most deshielded, appearing furthest downfield. The H-2 proton, being adjacent to the electronegative nitrogen, is predicted to be the most downfield at ~8.75 ppm.[1] Its multiplicity as a doublet of doublets (dd) arises from ortho coupling to H-3 (~4.2 Hz) and a weaker, four-bond meta coupling to H-4 (~1.7 Hz).[1]

  • The Carbocyclic Ring Protons (H-5, H-6, H-7): These protons are significantly influenced by the electron-donating nature of the N-methylamino group at the C-8 position. This group increases electron density on the ring through resonance, shielding these protons and shifting them upfield compared to unsubstituted quinoline.[1][2] H-6 is expected to appear as a triplet due to coupling with its two ortho neighbors, H-5 and H-7.

  • The N-Methyl and N-H Protons: The N-methyl (N-CH₃) group is anticipated to appear as a doublet around 2.95 ppm. The splitting arises from coupling to the adjacent N-H proton. Conversely, the N-H proton signal is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. In ultra-pure, anhydrous samples, this signal might resolve into a quartet from coupling with the methyl protons. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Comparative Analysis: Elucidating Structure Through Analogy

The true power of NMR analysis is often realized through comparison. By examining the spectra of structurally related molecules, we can confidently assign our signals and understand the electronic contributions of specific functional groups.

vs. 8-Aminoquinoline: The Impact of N-Methylation

The primary difference between N-methylquinolin-8-amine and its precursor, 8-aminoquinoline, is the replacement of a proton on the amino group with a methyl group.

  • Upfield Shift of H-7: The N-methyl group is a slightly stronger electron-donating group than the unsubstituted amino group. This enhanced donation should lead to a more pronounced shielding (upfield shift) of the ortho proton, H-7, in N-methylquinolin-8-amine compared to 8-aminoquinoline.[3]

  • Appearance of the N-CH₃ Signal: The most obvious difference is the appearance of a new signal for the N-methyl protons in our target molecule, which is absent in 8-aminoquinoline. The integration of this signal to three protons provides direct evidence of successful methylation.

  • Disappearance of the -NH₂ Signal: The broad singlet corresponding to the two -NH₂ protons in 8-aminoquinoline[3] is replaced by a broad N-H signal integrating to a single proton in N-methylquinolin-8-amine.

Table 2: Key ¹H NMR Differences: N-methylquinolin-8-amine vs. 8-Aminoquinoline

FeatureN-methylquinolin-8-amine (Predicted)8-Aminoquinoline (Experimental)Structural Implication
Signal near 3 ppm ~2.95 ppm (d, 3H)AbsentPresence of N-CH₃ group
Amine Proton Signal ~5.0 ppm (broad s, 1H)~4.89 ppm (s, 2H)[3]Monosubstitution on Nitrogen
H-7 Chemical Shift Upfield shift (~7.05 ppm)Slightly downfield relative to methylated analogueEnhanced electron donation from -NHCH₃
vs. 8-Methylquinoline: N-Methyl vs. C-Methyl Substitution

Comparing our target with 8-methylquinoline allows us to distinguish the effects of a methyl group attached to a nitrogen versus a carbon at the same position.

  • Chemical Shift of the Methyl Group: The N-CH₃ protons in N-methylquinolin-8-amine are directly attached to an electronegative nitrogen atom, causing them to be more deshielded (~2.95 ppm) than the C-CH₃ protons of 8-methylquinoline, which resonate further upfield at ~2.83 ppm.[4]

  • Effect on the Aromatic Ring: The -NHCH₃ group is a strong electron-donating group via resonance, causing significant shielding of the carbocyclic ring protons (H-5, H-6, H-7). In contrast, the -CH₃ group in 8-methylquinoline is only a weak electron-donating group through hyperconjugation, resulting in much less pronounced upfield shifts for the same protons.[4]

vs. N-Methylaniline: Influence of the Quinoline System

This comparison highlights the influence of the fused, electron-deficient pyridine ring on the N-methylamino substituent.

  • Aromatic Proton Shifts: The protons on the aminobenzyl portion of N-methylquinolin-8-amine (H-5, H-6, H-7) are expected to be further downfield than the corresponding ortho and para protons of N-methylaniline (which appear at ~6.56 and ~7.16 ppm, respectively).[5] This is due to the overall electron-withdrawing nature of the fused quinoline ring system compared to a simple benzene ring.

  • N-CH₃ Chemical Shift: The N-methyl signal in N-methylaniline appears around 2.74 ppm.[5] The corresponding signal in N-methylquinolin-8-amine is predicted to be slightly further downfield (~2.95 ppm), again reflecting the electron-withdrawing influence of the quinoline core.

Workflow for Structural Verification

The logical process for confirming the structure of N-methylquinolin-8-amine using ¹H NMR and comparative analysis is outlined below.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Comparative Validation Prep Prepare Sample (in CDCl3) Acquire Acquire 1H NMR Spectrum Prep->Acquire Analyze Process & Analyze Spectrum (Integration, Multiplicity, J-values) Acquire->Analyze Assign Initial Proton Assignments Analyze->Assign Comp1 Compare with 8-Aminoquinoline (Confirm N-Methylation) Assign->Comp1 Comp2 Compare with 8-Methylquinoline (Distinguish N- vs C-Methyl) Assign->Comp2 Comp3 Compare with N-Methylaniline (Assess Quinoline Effect) Assign->Comp3 Final Structure Confirmed Comp1->Final Comp2->Final Comp3->Final

Caption: Workflow for the ¹H NMR structural elucidation of N-methylquinolin-8-amine.

Experimental Protocol

This section provides a standardized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the N-methylquinolin-8-amine sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtering: To remove any microscopic solids that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition (Example on a 400 MHz Spectrometer):

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field. This is critical for achieving sharp, well-resolved peaks.

  • Parameter Setup: Use standard ¹H acquisition parameters. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting points.

  • Acquisition: Acquire the Free Induction Decay (FID) data. For a sample of this concentration, 16 to 32 scans should be sufficient to achieve an excellent signal-to-noise ratio.

  • TMS Referencing: Set the chemical shift of the TMS signal to 0.00 ppm.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the precise chemical shift (ppm) for each peak and measure the coupling constants (J) in Hz.

Conclusion

The ¹H NMR spectrum of N-methylquinolin-8-amine provides a wealth of structural information that is readily decipherable through a logical, comparative approach. The key identifying features are the characteristic downfield signals of the quinoline protons, the upfield shift of the carbocyclic ring protons due to the electron-donating N-methylamino group, and the distinct doublet for the N-methyl protons around 2.95 ppm. By contrasting this spectral data with that of 8-aminoquinoline, 8-methylquinoline, and N-methylaniline, each structural feature can be assigned with a high degree of confidence, demonstrating the power of NMR spectroscopy as a primary tool for structural validation in chemical research.

References

  • University of Wisconsin-Madison. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • PubChem. 8-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Methylaniline. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of methylamine. Available from: [Link]

  • Chegg. Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline?. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

Sources

Comparative

Directing Group Efficiency in C-H Activation: A Comparative Guide to 8-Aminoquinoline vs. N-Methylquinolin-8-amine

As transition-metal-catalyzed C-H functionalization transitions from academic discovery to late-stage drug development, the selection of an optimal directing group (DG) is paramount. Daugulis’s introduction of the bident...

Author: BenchChem Technical Support Team. Date: March 2026

As transition-metal-catalyzed C-H functionalization transitions from academic discovery to late-stage drug development, the selection of an optimal directing group (DG) is paramount. Daugulis’s introduction of the bidentate 8-aminoquinoline (AQ) directing group revolutionized the field, enabling robust functionalization of unactivated C(sp²) and C(sp³) centers.

However, a critical structural and mechanistic divergence exists between the primary amine-derived DG (8-aminoquinoline) and its secondary amine counterpart (N-methylquinolin-8-amine , N-Me-AQ). This guide provides an objective, data-driven comparison of these two auxiliaries, detailing the thermodynamic causality behind their performance and establishing self-validating protocols for mechanistic verification.

Mechanistic Causality: The Thermodynamic Power of the N-H Bond

To understand why AQ succeeds where N-Me-AQ fails, we must analyze the coordination thermodynamics at the metal center. The structural difference between the two groups is minimal—a single methyl group replacing a hydrogen atom—but this substitution fundamentally alters the reaction trajectory.

When coupled to a substrate (e.g., a carboxylic acid), AQ forms a secondary amide , whereas N-Me-AQ forms a tertiary amide .

  • The AQ Pathway (Anionic Bidentate Chelation): Under catalytic conditions, the N-H bond of the AQ-derived secondary amide undergoes facile deprotonation. Computational studies reveal this activation barrier is remarkably low (approx. 5.3 kcal/mol) [1]. The resulting monoanionic amido nitrogen, paired with the quinoline nitrogen, forms a highly stable, strongly coordinating N,N-bidentate chelate with metals like Pd(II) or Cu(II). This rigid, electron-rich metallacycle forces the metal center into close proximity with the target C-H bond, lowering the barrier for the rate-limiting C-H cleavage (via Concerted Metalation-Deprotonation, CMD) to an accessible 16.8 kcal/mol [1].

  • The N-Me-AQ Pathway (Neutral Coordination): Lacking an ionizable N-H proton, the N-Me-AQ tertiary amide cannot form the crucial anionic amido species. It is restricted to coordinating via its neutral lone pair. This neutral N,N-coordination is thermodynamically weak, reversible, and easily outcompeted by solvent molecules. Consequently, it fails to stabilize the high-energy palladacycle or cupracycle intermediates, completely suppressing the C-H activation step.

Mechanistic Divergence Visualization

Mechanistic_Pathways cluster_AQ 8-Aminoquinoline (AQ) Pathway - Successful C-H Activation cluster_NMe N-Methylquinolin-8-amine (N-Me-AQ) Pathway - Failed Activation AQ_Sub AQ Amide Substrate (Secondary Amide) Deprot N-H Deprotonation (Barrier: 5.3 kcal/mol) AQ_Sub->Deprot Chelate Anionic N,N-Bidentate Metallacycle Deprot->Chelate Cleavage C-H Cleavage (Barrier: 16.8 kcal/mol) Chelate->Cleavage Product Functionalized Product (High Yield) Cleavage->Product NMe_Sub N-Me-AQ Amide Substrate (Tertiary Amide) NoDeprot No N-H Proton (Cannot Deprotonate) NMe_Sub->NoDeprot WeakCoord Neutral Coordination (Thermodynamically Weak) NoDeprot->WeakCoord NoRxn No Reaction (0% Yield) WeakCoord->NoRxn

Fig 1: Mechanistic divergence between AQ and N-Me-AQ directing groups in C-H activation.

Comparative Performance Data

Experimental data across multiple transition-metal-catalyzed workflows consistently demonstrate the necessity of the ionizable N-H bond. In both Palladium-catalyzed olefination and Copper-catalyzed sulfonylation, the substitution of AQ with N-Me-AQ results in a complete loss of reactivity.

Directing GroupAmide TypeReaction ClassCatalyst SystemObserved Yield (%)Reference
8-Aminoquinoline (AQ) SecondaryC-H OlefinationPd(OAc)₂ / AgOAc80 - 95% Patra et al. [1]
N-Methylquinolin-8-amine TertiaryC-H OlefinationPd(OAc)₂ / AgOAc0% (N.R.) Patra et al. [1]
8-Aminoquinoline (AQ) SecondaryC-H SulfonylationCuCl / Na₂CO₃70 - 88% ChemComm[2]
N-Methylquinolin-8-amine TertiaryC-H SulfonylationCuCl / Na₂CO₃0% (N.R.) ChemComm[2]

(Note: N.R. = No Reaction. Starting material is quantitatively recovered).

Self-Validating Experimental Protocols

To ensure scientific integrity, a robust methodology must be self-validating. By running the AQ-directed functionalization in parallel with an N-Me-AQ negative control, researchers can definitively prove that the observed transformation is strictly dependent on anionic bidentate chelation, ruling out background reactivity or alternative mechanisms.

Experimental Workflow

Experimental_Workflow Step1 1. Substrate Synthesis Couple Target Acid with AQ (Test) and N-Me-AQ (Control) Step2 2. Parallel Reaction Setup Add Pd(OAc)2, Olefin, Oxidant, Solvent to both vessels Step1->Step2 Step3 3. Thermocycling Stir at 65-110°C for 12-24 hours Step2->Step3 Step4 4. Analytical Validation GC-MS/NMR: AQ yields product, N-Me-AQ yields 0% Step3->Step4

Fig 2: Self-validating experimental workflow for directed C-H functionalization.

Step-by-Step Methodology: Pd-Catalyzed C-H Olefination

Phase 1: Substrate Preparation

  • AQ Amide Synthesis: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous CH₂Cl₂. Add oxalyl chloride (1.2 mmol) and a catalytic drop of DMF. Stir for 2 hours, concentrate, and redissolve in CH₂Cl₂. Add 8-aminoquinoline (1.0 mmol) and Et₃N (2.0 mmol). Stir overnight. Purify via flash chromatography.

  • N-Me-AQ Amide Synthesis (Negative Control): Repeat the above procedure substituting 8-aminoquinoline with N-methylquinolin-8-amine [3].

Phase 2: Parallel C-H Activation Setup

  • In two separate oven-dried reaction tubes, add the AQ-substrate (0.2 mmol) to Tube A, and the N-Me-AQ-substrate (0.2 mmol) to Tube B.

  • To both tubes, add Pd(OAc)₂ (10 mol%, 4.5 mg) as the catalyst and AgOAc (2.0 equiv, 66.7 mg) as the oxidant.

  • Add the coupling partner (e.g., ethyl acrylate, 2.0 equiv, 0.4 mmol).

  • Suspend the mixtures in 1.0 mL of hexafluoroisopropanol (HFIP) or tert-amyl alcohol.

  • Seal the tubes and stir at 85 °C for 18 hours.

Phase 3: Workup and Validation

  • Cool both tubes to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove metal particulates.

  • Concentrate the filtrates under reduced pressure.

  • Analysis: Analyze both crude mixtures via ¹H-NMR or GC-MS.

    • Expected Outcome: Tube A (AQ) will display high conversion (>80%) to the olefinated product. Tube B (N-Me-AQ) will show 0% product formation, with near-quantitative recovery of the starting tertiary amide.

Conclusion

For drug development professionals and synthetic chemists designing late-stage functionalization routes, the choice of directing group dictates the viability of the entire synthetic strategy. 8-Aminoquinoline remains an apex directing group due to its ability to form a thermodynamically stable, monoanionic bidentate chelate that drastically lowers C-H cleavage barriers.

Conversely, N-methylquinolin-8-amine is highly inefficient for directed C-H activation due to its inability to deprotonate, restricting it to weak, neutral coordination. However, this exact "flaw" makes N-Me-AQ an invaluable mechanistic tool: utilizing it as a negative control provides irrefutable, self-validating proof that a specific C-H functionalization is driven by anionic N,N-bidentate coordination.

References
  • Patra, T., et al. "Detailed Mechanistic Studies on Palladium-Catalyzed Selective C–H Olefination with Aliphatic Alkenes: A Significant Influence of Proton Shuttling." Journal of the American Chemical Society, 2016. [Link]

  • "Copper-catalysed C–H sulfonylation of 8-aminoquinoline amides with arylsulfonyl chlorides." Chemical Communications, 2013. [Link]

  • "Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature." The Journal of Organic Chemistry, 2019. [Link]

Validation

IR Spectroscopy Analysis of N-Methylquinolin-8-amine: A Comparative Guide to ATR, KBr Pellet, and Liquid Cell Techniques

Accurate structural characterization of N-methylquinolin-8-amine is a critical workflow in modern medicinal chemistry and synthetic methodology. As an 8-aminoquinoline derivative, this compound is heavily utilized as a b...

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural characterization of N-methylquinolin-8-amine is a critical workflow in modern medicinal chemistry and synthetic methodology. As an 8-aminoquinoline derivative, this compound is heavily utilized as a bidentate directing group in transition-metal-catalyzed C–H activation and serves as a core pharmacophore in antimalarial drug development (1[1]).

Validating the integrity of the secondary amine (–NHCH₃) and the quinoline ring system requires precise Infrared (IR) spectroscopy. However, the specific vibrational modes of this molecule—particularly the weak secondary N–H stretch—make the choice of IR sampling technique (ATR vs. Transmission) a make-or-break decision for spectral accuracy. This guide objectively compares these techniques, providing the causality behind experimental choices and self-validating protocols to ensure data integrity.

Quantitative Vibrational Assignments

Before selecting an analytical method, one must understand the target spectral data. N-methylquinolin-8-amine presents specific challenges: unlike primary amines that exhibit a distinct doublet, secondary aromatic amines display only a single, inherently weak N–H stretch (2[2]). Furthermore, the N-methyl substitution produces a unique symmetric C–H stretch that acts as a secondary confirmation point (3[3]).

Table 1: Key IR Vibrational Assignments for N-methylquinolin-8-amine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Secondary Amine N–H Stretch3350 – 3310Weak, single sharp band
N-Methyl Group Symmetric C–H Stretch2820 – 2810Sharp, medium intensity
Aromatic Amine C–N Stretch1350 – 1250Strong, shifted by ring resonance
Secondary Amine N–H Wag (Out-of-plane)750 – 700Broad, diagnostic for 2° amines
Quinoline Ring C=C and C=N Stretches1620 – 1500Multiple sharp bands

Data synthesized from established spectroscopic standards for secondary aromatic amines (4[4]).

Comparative Analysis of IR Techniques

The physical properties of N-methylquinolin-8-amine (often a viscous oil or low-melting solid) dictate the sampling method. Below is an objective comparison of Attenuated Total Reflectance (ATR) versus traditional transmission methods.

Table 2: Performance Comparison of IR Techniques for N-methylquinolin-8-amine

FeatureDiamond ATR-FTIRKBr Pellet (Transmission)Liquid Cell (Transmission)
Sample Prep None (Direct application)Labor-intensive (Grinding/Pressing)Dilution in IR-transparent solvent
N–H Detection Excellent (Moisture-free)Poor (Prone to H₂O masking)Good (Solvent dependent)
Spectral Artifacts Peak intensity shifts at low cm⁻¹Baseline drift from scatteringSolvent subtraction artifacts
Primary Use Case Rapid QC, Functional Group IDHigh-sensitivity trace analysisSolution-state conformation
The Causality of Technique Selection

For N-methylquinolin-8-amine, ATR-FTIR is mechanistically superior to KBr pellet transmission for routine functional group identification. Why? The secondary N–H stretch at ~3350 cm⁻¹ is inherently weak. Potassium bromide (KBr) is highly hygroscopic; any absorbed atmospheric moisture during pellet preparation results in a massive, broad O–H stretching band centered around 3400 cm⁻¹ (5[5]). This water band will completely overlap and mask the critical N–H signal of the compound. ATR bypasses the use of hygroscopic salts entirely, providing a clear optical window in the 3500–3200 cm⁻¹ region (6[6]).

However, because ATR relies on an evanescent wave whose penetration depth is wavelength-dependent, peaks at lower wavenumbers (like the 750 cm⁻¹ N–H wag) will appear artificially more intense compared to a classic KBr transmission spectrum (7[7]).

Methodological Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent false positives or masked signals.

Protocol A: Diamond ATR-FTIR (Recommended for Neat Samples)

Because ATR relies on intimate contact between the sample and the high-refractive-index crystal (e.g., Diamond, RI = 2.4), eliminating air gaps is critical for signal generation.

  • Crystal Preparation: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • System Validation (Background): Run a background scan (4000–400 cm⁻¹).

    • Self-Validation Check: The resulting baseline must be entirely flat (±0.01 absorbance units) with no residual peaks. If a peak at 2900 cm⁻¹ appears, organic residue remains; re-clean the crystal.

  • Sample Application: Apply 1–2 drops of N-methylquinolin-8-amine directly onto the center of the crystal. If the sample has crystallized, place 2–3 mg on the crystal and lower the pressure anvil.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans.

  • Post-Processing: Apply an ATR-correction algorithm in your spectrometer's software to normalize peak intensities for accurate comparison against standard transmission libraries.

Protocol B: KBr Pellet Transmission (For Trace/Solid-State Analysis)

Use this method only if high-sensitivity library matching is required and the sample is in a stable crystalline solid form (8[8]).

  • Matrix Preparation: Dry IR-grade KBr powder in a vacuum oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

  • System Validation (Blank Pellet): Press a pellet using only the dried KBr (no sample). Scan it in the FTIR.

    • Self-Validation Check: If a broad peak is observed at ~3400 cm⁻¹, your KBr is wet. You must re-dry the KBr, or it will mask the N-methylquinolin-8-amine N–H stretch.

  • Sample Milling: Weigh ~1–2 mg of N-methylquinolin-8-amine and 200 mg of validated dry KBr. Grind them together in an agate mortar for 2 minutes until a fine, homogeneous powder is achieved. (Poor homogeneity causes severe baseline scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 8 tons of pressure under a vacuum for 3 minutes to form a transparent disc.

  • Data Acquisition: Place the pellet in the transmission holder and scan against an empty-beam background.

Decision Workflow

FTIR_Workflow Start Sample: N-methylquinolin-8-amine State Physical State? Start->State Solid Solid Form State->Solid Crystalline Liquid Liquid / Oil Form State->Liquid Neat Oil Goal Analytical Goal? Solid->Goal ATR Diamond ATR-FTIR (Moisture-Free, Fast) Liquid->ATR Direct Analysis LiquidCell Liquid Cell Transmission (Solution State) Liquid->LiquidCell Diluted in Solvent Trace Library Matching & Trace Analysis Goal->Trace High Precision Routine Routine QC & Functional Group ID Goal->Routine Rapid Prep KBr KBr Pellet Transmission (High Sensitivity) Trace->KBr Routine->ATR

Decision matrix for selecting the optimal FTIR spectroscopy method for N-methylquinolin-8-amine.

References
  • Kintek Solution. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample.6

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.4

  • OrgChemBoulder. IR Spectroscopy Tutorial: Amines.2

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines.3

  • IJSET. Syntheses, Complexation and Biological Activity of Aminoquinoline: A Mini-Review.1

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides.7

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.5

  • Shimadzu. Measurement Methods for Powder Samples.8

Sources

Comparative

X-ray crystal structure validation of N-methylquinolin-8-amine complexes

Title : Structural Integrity in Coordination Chemistry: Validating N-Methylquinolin-8-Amine Complexes Introduction The N-methylquinolin-8-amine scaffold is a highly versatile bidentate ligand. Because of its hemilabile n...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Structural Integrity in Coordination Chemistry: Validating N-Methylquinolin-8-Amine Complexes

Introduction The N-methylquinolin-8-amine scaffold is a highly versatile bidentate ligand. Because of its hemilabile nature and the tunable steric bulk of the N-methyl group, it is widely utilized in both transition-metal catalysis (such as phosphine-free Mn(II) pincer complexes) 1 and as a potent pharmacophore in drug discovery (e.g., adenosine A2A receptor modulators) 2.

As a Senior Application Scientist, I frequently encounter structures where the metal-ligand coordination geometry is misinterpreted due to over-parameterized refinement. Validating these X-ray crystal structures requires selecting the right computational pipeline. A standalone organometallic catalyst requires a fundamentally different validation approach than the same ligand bound within a protein's active site.

Architectures of Validation: Small Molecule vs. Macromolecular Pipelines

To establish structural truth, we must match the validation tool to the physical environment of the complex.

1. Olex2 & CheckCIF (The Small Molecule Standard) For standalone metal complexes, the electron density map is typically of high enough resolution (< 0.8 Å) that the ligand's geometry is entirely data-driven. Olex2 provides an intuitive GUI that interfaces with SHELXL for refinement and PLATON/CheckCIF for validation 3. Causality in Validation: In N-methylquinolin-8-amine Mn(II) complexes, we must confirm the distorted trigonal bipyramidal geometry. Olex2 allows precise calculation of the trigonality index ( τ ). A calculated τ value of ~0.637 mathematically validates the distortion caused by the rigid bite angle of the quinoline and amine nitrogens 1. CheckCIF acts as the final gatekeeper, flagging missing symmetry or racemic twinning (via Flack/Hooft parameters) before CCDC deposition 4.

2. Phenix & MolProbity (The Macromolecular Standard) When N-methylquinolin-8-amine is a substructure of a larger drug candidate bound to a protein, X-ray diffraction rarely generates molecular models directly; it generates maps that must be interpreted 5. Here, Phenix and MolProbity are essential 6. Causality in Validation: Because hydrogens are rarely visible in macromolecular electron density maps, MolProbity adds them at optimized electron-cloud center positions (accurate to ~0.02 Å) to perform all-atom contact analysis 7. This is critical for N-methylquinolin-8-amine, as the N-methyl group can easily create steric clashes (high Clashscore) with protein residues if improperly modeled. Phenix enforces chemical sanity by restraining the ligand to ideal CIF geometries and evaluating the Real-Space Correlation Coefficient (RSCC) to ensure the ligand actually fits the 2Fo​−Fc​ map 5.

Quantitative Platform Comparison

Validation Metric / FeatureOlex2 & CheckCIF (Small Molecule)Phenix & MolProbity (Macromolecular)
Primary Target Standalone Catalysts / Metal ComplexesProtein-Ligand Complexes
Ligand Geometry Unrestrained (Data-driven refinement)Restrained (CIF dictionary-driven)
Hydrogen Treatment Nuclear positions (Riding model)Electron-cloud center positions [[7]]()
Key Validation Output τ -index, Flack/Hooft parametersRSCC, All-atom Clashscore
Error Detection PLATON Alerts (Levels A, B, C)Ramachandran outliers, Rotamer flips

Self-Validating Experimental Protocol: Crystallization & Resolution

To generate high-quality data that passes rigorous validation, the experimental workflow must be designed with built-in causality and feedback loops. Below is the self-validating protocol for a standalone Mn(II)-N-methylquinolin-8-amine complex.

Step 1: Complexation and Thermodynamic Control Mix equimolar amounts of N-methylquinolin-8-amine and MnCl₂ in methanol. Causality: The bidentate coordination is thermodynamically driven by the chelate effect. The reaction must be stirred at room temperature to prevent kinetic trapping of polymeric species.

Step 2: Single-Crystal Growth via Vapor Diffusion Dissolve the crude complex in a minimal amount of polar aprotic solvent (e.g., acetonitrile). Place the vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., diethyl ether). Causality: Slow vapor diffusion ensures the solution approaches the metastable zone gradually. Rapid precipitation causes twinning (overlapping crystal lattices), which will later trigger Level A alerts in CheckCIF due to unresolvable electron density.

Step 3: Cryogenic Data Collection Mount the crystal on a diffractometer and cool to 100 K using a nitrogen stream. Causality: Collecting at cryogenic temperatures minimizes atomic thermal vibrations (B-factors). This is strictly required to observe high-angle reflections, which are necessary to accurately resolve the Mn-N bond distances without artificial shortening.

Step 4: Refinement and Geometry Validation (Olex2) Solve the phase problem using intrinsic phasing and refine using SHELXL within the Olex2 GUI. Apply anisotropic displacement parameters to all non-hydrogen atoms. Self-Validation Checkpoint: Calculate the trigonality index ( τ ). If τ<0.5 , the geometry is closer to square pyramidal; if τ>0.5 , it is trigonal bipyramidal. If the R1 factor remains > 5%, check the Fourier difference map for unmodeled solvent molecules (e.g., trapped acetonitrile).

Step 5: Final CheckCIF Verification Export the .cif file and run it through the IUCr CheckCIF server. Self-Validation Checkpoint: Resolve all Level A and B alerts. If an alert indicates "Missing Symmetry," the space group was likely assigned incorrectly (e.g., refining in P1 instead of P-1). Do not deposit to the CCDC until these are resolved.

Validation Decision Workflow

G Start Diffraction Data Collection (N-methylquinolin-8-amine Complex) Phase Phase Problem Solution (Direct Methods/Molecular Replacement) Start->Phase Refine Initial Refinement (SHELXL / Phenix.refine) Phase->Refine Decision Complex Type? Refine->Decision SmallMol Small Molecule / Catalyst (e.g., Mn(II) Pincer) Decision->SmallMol Standalone MacroMol Protein-Ligand Complex (Drug Discovery) Decision->MacroMol Bound to Target ValSmall Olex2 & CheckCIF - Geometry & τ-index - PLATON checks SmallMol->ValSmall ValMacro Phenix & MolProbity - Real-space correlation - All-atom clashscore MacroMol->ValMacro Deposition PDB / CCDC Deposition ValSmall->Deposition ValMacro->Deposition

Caption: Workflow for X-ray validation of standalone vs. protein-bound N-methylquinolin-8-amine complexes.

Conclusion Whether you are elucidating the catalytic mechanism of a phosphine-free manganese complex or optimizing the binding affinity of an A2A receptor antagonist, the structural integrity of the N-methylquinolin-8-amine ligand is paramount. By aligning the physical reality of your crystal with the correct validation platform—Olex2 for data-driven small molecules and Phenix/MolProbity for restraint-driven macromolecules—you ensure that your published coordinates represent true chemical phenomena rather than refinement artifacts.

References

  • 1Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines. The Journal of Organic Chemistry - ACS Publications.

  • [[2]]() Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor. Google Patents (WO 2019/002606).

  • 7MolProbity: More and better reference data for improved all-atom structure validation. PMC - National Institutes of Health.

  • 5X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. SciSpace.

  • 3Olex2 | OlexSys: For Crystallographers. OlexSys.

  • 4SCXRD: Producing the crystal structure Software: Olex2. EdShare - University of Southampton.

  • [[6]]() Crystallographic Validation tools in Phenix. Phenix-online.org.

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of N-Methylquinolin-8-amine

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace quantification of rigid heteroaromatic compounds. N-methylquinolin-8-amine (C₁₀H₁₀N₂) is a critical structural...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and trace quantification of rigid heteroaromatic compounds. N-methylquinolin-8-amine (C₁₀H₁₀N₂) is a critical structural motif and intermediate in the synthesis of 8-aminoquinoline-based antimalarial drugs and transition metal catalysts[1]. Accurate characterization of this compound requires robust analytical workflows[2].

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), providing researchers with field-proven protocols, mechanistic insights into fragmentation pathways, and self-validating experimental designs.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform for N-methylquinolin-8-amine, the choice hinges on the experimental goal: structural discovery versus targeted quantification.

  • GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, this technique provides highly reproducible, library-searchable fragmentation spectra. It is the gold standard for confirming the synthesis of N-methylquinolin-8-amine, as the high-energy electron impact reliably shatters the molecule to reveal the rigid quinoline core[3]. However, it lacks the sensitivity required for trace biological analysis.

  • LC-ESI-MS/MS (Soft Ionization): Utilizing Collision-Induced Dissociation (CID), this method preserves the pseudo-molecular ion [M+H]⁺. It is vastly superior for trace-level quantification in complex biological or environmental matrices, overcoming the volatility limitations inherent to GC platforms[2].

Workflow Start Sample Prep: N-methylquinolin-8-amine GC GC-EI-MS (Hard Ionization) Start->GC LC LC-ESI-MS/MS (Soft Ionization) Start->LC EI_Frag 70 eV Electron Impact M+ (m/z 158) GC->EI_Frag ESI_Frag Collision-Induced Dissociation [M+H]+ (m/z 159) LC->ESI_Frag EI_Result Library Matching & Core Structural Elucidation EI_Frag->EI_Result ESI_Result Trace Quantification & Targeted MRM ESI_Frag->ESI_Result

Workflow comparison of GC-EI-MS and LC-ESI-MS/MS for N-methylquinolin-8-amine analysis.

Mechanistic Analysis of Fragmentation Patterns

Understanding the causality behind the fragmentation of N-methylquinolin-8-amine ensures accurate spectral interpretation and prevents false-positive identifications. The dominant fragmentation pathway is driven by the lability of the exocyclic C-N bond relative to the highly stable, conjugated aromatic quinoline system.

EI-MS Fragmentation (70 eV)

Under hard ionization, the radical molecular ion is observed at m/z 158.08[3].

  • m/z 158 → m/z 143: The initial high-energy impact causes the loss of a methyl radical (•CH₃, 15 Da) from the secondary amine.

  • m/z 158 → m/z 129: Alternatively, the direct loss of the N-methylamine radical/neutral species (29 Da) leaves the highly stable quinoline core cation (C₉H₇N⁺). This is typically the base peak.

  • m/z 129 → m/z 102: The quinoline core undergoes ring contraction and loss of hydrogen cyanide (HCN, 27 Da), a hallmark fragmentation mechanism of nitrogen-containing polycyclic aromatics.

ESI-MS/MS Fragmentation (Positive Ion Mode)

Soft ionization yields the even-electron protonated precursor ion at m/z 159.09 [M+H]⁺[1].

  • m/z 159 → m/z 128: Under optimized CID conditions, the protonated secondary amine facilitates the neutral loss of methylamine (CH₃NH₂, 31 Da), yielding a stable quinolinium cation.

  • m/z 128 → m/z 102: Subsequent high-collision-energy fragmentation forces the loss of a cyano radical or acetylene derivative from the quinolinium ion.

Fragmentation M_ion Molecular Ion [M+] m/z 158 Frag_129 Quinoline Core [C9H7N]+ m/z 129 M_ion->Frag_129 -[CH3N] (29 Da) MH_ion Protonated Ion [M+H]+ m/z 159 Frag_128 Quinolinium Cation [C9H6N]+ m/z 128 MH_ion->Frag_128 -CH3NH2 (31 Da) Frag_102 Phenyl Cation [C8H6]+ m/z 102 Frag_129->Frag_102 -HCN (27 Da) Frag_128->Frag_102 -CN (26 Da)

Principal mass spectrometry fragmentation pathways of N-methylquinolin-8-amine.

Quantitative Performance Summary

The following table synthesizes the comparative metrics of both analytical platforms, allowing researchers to select the appropriate technique based on their specific sensitivity and structural requirements.

ParameterGC-EI-MSLC-ESI-MS/MS
Ionization Energy 70 eV (Fixed)Variable (Collision Energy: 10–40 eV)
Primary Precursor Ion m/z 158 (M⁺•)m/z 159 ([M+H]⁺)
Key Product Ions m/z 143, 129, 102m/z 128, 102
Limit of Detection (LOD) ~10–50 ng/mL~0.1–1 ng/mL
Dynamic Range 3 Logs4–5 Logs
Best Application Synthetic verification, Library matchingPharmacokinetics, Trace metabolite analysis

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols incorporate built-in validation steps (System Suitability Tests and internal standards) to rule out carryover, column bleed, and matrix effects.

Protocol 1: GC-EI-MS Structural Verification

Rationale: Derivatization is generally not required for secondary amines like N-methylquinolin-8-amine if a highly deactivated inlet liner is used. However, peak tailing must be actively monitored.

  • System Suitability (Validation Step): Inject a solvent blank (e.g., MS-grade Hexane) to verify baseline stability and confirm the absence of siloxane column bleed (m/z 207, 281).

  • Sample Preparation: Dissolve the synthesized N-methylquinolin-8-amine in ethyl acetate to a concentration of 10 µg/mL. Add 8-aminoquinoline as an internal standard (IS) at 5 µg/mL.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, split ratio 10:1. Inlet temperature: 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • Data Validation: Confirm the M⁺ peak at m/z 158.08 and the base peak at m/z 129[3]. Ensure the IS peak (m/z 144) is completely baseline-resolved from the target analyte.

Protocol 2: LC-ESI-MS/MS Trace Quantification

Rationale: Utilizing Multiple Reaction Monitoring (MRM) isolates the specific precursor-to-product transitions, eliminating isobaric interference from complex matrices[2].

  • System Suitability (Validation Step): Run a gradient blank (0.1% Formic acid in Water/Acetonitrile) to ensure no ion suppression zones or analyte carryover from previous runs.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile (0.1% Formic Acid) to a working concentration of 100 ng/mL.

  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Optimization (Positive Mode):

    • Source Parameters: Temperature 350°C; Capillary Voltage 3.0 kV.

    • Quantifier Transition:m/z 159.1 → 128.1 (Collision Energy: 20 eV).

    • Qualifier Transition:m/z 159.1 → 102.1 (Collision Energy: 35 eV).

  • Data Validation: Calculate the ion ratio between the quantifier and qualifier transitions. To confirm the identity of N-methylquinolin-8-amine, this ratio must remain within ±15% of the reference standard injection.

References

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Supporting Information: Selective N-monomethylation of Primary Anilines. RSC.org.[Link]

  • CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. PMC - National Institutes of Health.[Link]

Sources

Comparative

Catalytic Activity Comparison of Quinoline-Based Bidentate Ligands: A Comprehensive Guide

As a Senior Application Scientist, I frequently evaluate ligand architectures not just by their isolated yields, but by the thermodynamic and kinetic pathways they unlock. In modern transition-metal catalysis, quinoline-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate ligand architectures not just by their isolated yields, but by the thermodynamic and kinetic pathways they unlock. In modern transition-metal catalysis, quinoline-based bidentate ligands—most notably 8-aminoquinoline (8-AQ) and quinoline-oxazoline (Quinox) —have emerged as privileged scaffolds.

This guide provides an objective, data-driven comparison of quinoline-based bidentate ligands against traditional pyridine- and phosphine-based alternatives. By examining their mechanistic rationale, comparative performance, and experimental deployment, researchers can make informed decisions when designing challenging cross-coupling, C–H activation, and asymmetric catalytic workflows.

Mechanistic Rationale: The Quinoline Advantage

To understand why quinoline-based ligands often outperform their pyridine analogues, we must analyze the causality behind their structural features:

  • Rigidity and Bite Angle: The fused bicyclic nature of the quinoline ring imposes a rigid steric boundary. In 8-AQ directed C–H activation, the N,N-bidentate coordination forms a highly stable 5-membered metallacycle. This thermodynamic sink locks the transition metal (Pd, Ni, or Ag) in an optimal geometry for subsequent C–H cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism[1].

  • Electronic Asymmetry: In asymmetric catalysis, Quinox ligands consistently outperform Pyridine-oxazoline (Pyox) ligands. The quinoline backbone exerts a stronger trans-influence than pyridine. This electronic push, combined with the steric bulk of the fused ring, necessitates specific cationic pathways that enhance enantioselectivity during enantio-determining steps (e.g., alkene insertion or amidopalladation)[2].

  • Stabilization of High-Valent Intermediates: Quinoline-based ligands are uniquely capable of stabilizing high-oxidation-state intermediates—such as Pd(IV), Ni(III), and elusive Ag(III) species—which are critical for overcoming the high activation energy barriers of oxidative cross-couplings and unactivated C(sp³)–H functionalizations[3].

Comparative Catalytic Performance

To objectively assess the utility of quinoline-based ligands, we benchmark them against standard alternatives across two distinct catalytic paradigms: asymmetric catalysis and directed C–H functionalization.

Table 1: Asymmetric Catalysis - Quinox vs. Pyox and Bisoxazoline

Reaction: Ni-Catalyzed Electrochemical Reductive Conjugate Alkenylation of α,β-Unsaturated Ketones[4]

Ligand ClassSpecific LigandYield (%)Enantiomeric Excess (ee %)Mechanistic Causality
Quinoline-Oxazoline Quinox-L2 (t-Bu) 88% 95% Optimal steric shielding by the quinoline backbone enforces strict facial selectivity.
Pyridine-OxazolinePyox-L545%62%Insufficient steric bulk leads to competitive background racemic pathways.
Bis-oxazolineBox-L730%40%Lack of electronic asymmetry reduces the rate of the enantio-determining step.
Phosphine-OxazolinePHOX-L652%55%Mismatched trans-influence for Ni-catalyzed radical addition.
Table 2: C–H Activation - 8-Aminoquinoline vs. Alternative Directing Groups

Reaction: Pd(II)-Catalyzed γ-C(sp³)–H Arylation of Amino Acid Derivatives[5]

Directing Group / LigandYield (%)Diastereoselectivity (dr)Mechanistic Causality
8-Aminoquinoline (8-AQ) 81% >20:1 Rigid N,N-chelation stabilizes the requisite 6-membered palladacycle intermediate.
2-(Aminomethyl)pyridine15%N/AHigh flexibility leads to competitive β-hydride elimination and rapid catalyst decomposition.
Simple Amide (No DG)0%N/AUnactivated C(sp³)–H bonds remain inert without a strong thermodynamic driving force.

Visualizing the Catalytic Logic

The superiority of 8-AQ in C–H activation is best understood through its catalytic cycle, where the ligand acts as both a directing group and an electronic stabilizer for the Pd(IV) intermediate.

CatalyticCycle A Pd(II) Precatalyst + 8-AQ Substrate B Bidentate N,N-Coordination (Thermodynamic Sink) A->B Ligand Exchange C C(sp3)-H Cleavage (CMD Mechanism) B->C Base (Ag2CO3) D Oxidative Addition (Ar-I) Pd(II) -> Pd(IV) C->D Ar-I E Reductive Elimination C-C Bond Formation D->E Fast Step F Product Release & Catalyst Regeneration E->F Protonation F->A Cycle

Catalytic cycle of 8-AQ directed Pd(II)/Pd(IV) C-H arylation.

Self-Validating Experimental Protocol

Trust in a methodology comes from reproducibility and built-in validation. The following protocol for Pd-Catalyzed γ-C(sp³)–H Arylation using an 8-AQ Directing Group is designed as a self-validating system: if the intermediate palladacycle does not form, the starting material is recovered quantitatively, preventing false positive interpretations of catalyst failure[5].

Materials
  • Substrate: N-(quinolin-8-yl) aliphatic amide (1.0 equiv, 0.2 mmol)

  • Coupling Partner: Aryl Iodide (Ar–I) (2.0 equiv, 0.4 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant/Base: Ag₂CO₃ (1.5 equiv)

  • Solvent: t-Amyl alcohol (t-AmOH) (1.0 mL)

Step-by-Step Procedure
  • Reagent Preparation (Glovebox Recommended): In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge the N-(quinolin-8-yl) amide substrate, Pd(OAc)₂, and Ag₂CO₃.

    • Causality: Ag₂CO₃ serves a dual purpose. It acts as a base to facilitate the Concerted Metalation-Deprotonation (CMD) step, and as a halide scavenger to precipitate AgI, driving the oxidative addition equilibrium forward[5].

  • Solvent and Reactant Addition: Add 1.0 mL of t-AmOH followed by the Aryl Iodide. Seal the tube with a Teflon-lined cap.

    • Causality: Bulky, slightly acidic alcohols like t-AmOH enhance the solubility of the active Pd species while preventing competitive solvent oxidation that commonly plagues DMF or DMSO[6].

  • Thermal Activation: Transfer the reaction vessel to a pre-heated oil bath at 90 °C – 110 °C. Stir vigorously (800 rpm) for 12–24 hours.

    • Validation Checkpoint: The solution should transition from a pale yellow/orange to a dark brown suspension, indicating the formation of AgI and active Pd turnover. If the solution turns black immediately upon heating, Pd black has precipitated prematurely, indicating catalyst deactivation (likely due to wet solvent or oxygen ingress).

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the γ-arylated product.

ExperimentalWorkflow Step1 1. Substrate & Ligand Preparation Step2 2. Catalyst & Oxidant Addition Step1->Step2 Step3 3. Solvent Addition (t-AmOH) Step2->Step3 Step4 4. Thermal Activation (90-110°C) Step3->Step4 Step5 5. Workup & Isolation (Chromatography) Step4->Step5

Self-validating experimental workflow for 8-AQ directed C-H functionalization.

References

  • Ligand-Enabled Arylation of γ-C–H Bonds Source: PMC - NIH URL:5[5]

  • Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands Source: PMC - NIH URL:2[2]

  • Axial chirality control through Palladium-catalysed C-H alkenylation reactions. Atroposelective synthesis of 4-arylquinolin-2(1H) Source: ChemRxiv URL:6[6]

  • Enantioselective nickel-catalyzed electrochemical reductive conjugate alkenylation of α,β-unsaturated ketones Source: Chemical Science (RSC Publishing) URL:4[4]

  • Diverting C−H Annulation Pathways: Nickel-Catalyzed Dehydrogenative Homologation of Aromatic Amides Source: Peking University Shenzhen Graduate School (PKUSZ) URL:1[1]

  • Silver(I)-Catalyzed C–X, C–C, C–N, and C–O Cross-Couplings Using Aminoquinoline Directing Group via Elusive Aryl-Ag(III) Species Source: ACS Catalysis URL:3[3]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profile: Understanding the Causality

Comprehensive Laboratory Guide: Proper Handling and Disposal of N-methylquinolin-8-amine For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of N-methylquinolin-8-amine

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. N-methylquinolin-8-amine (also known as 8-(methylamino)quinoline) is a specialized heterocyclic compound that requires rigorous disposal protocols due to the inherent hazards associated with the quinoline chemical family.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of N-methylquinolin-8-amine, designed to integrate seamlessly into your institution's Environmental Health and Safety (EH&S) frameworks.

To handle N-methylquinolin-8-amine safely, one must understand the chemical mechanisms driving its toxicity. Do not treat this compound as generic organic waste; its structural properties dictate specific safety responses.

  • Acute Irritation (H315, H319): N-methylquinolin-8-amine is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319) 1. Causality: The secondary amine group acts as a Lewis base. Upon contact with the moisture inherent in human skin or ocular mucosa, it causes localized pH spikes that disrupt lipid bilayers, leading to acute cellular irritation and inflammation 1.

  • Systemic and Genetic Toxicity: Structurally related analogs, such as 8-Aminoquinoline, exhibit respiratory irritation (H335) and are suspected of causing genetic defects (H341) 2. Causality: The planar, conjugated quinoline ring system can intercalate between DNA base pairs. This structural disruption interferes with DNA replication and transcription, necessitating stringent handling to prevent long-term, low-dose exposure 2.

  • Environmental Persistence: Quinoline derivatives are notoriously persistent and highly toxic to aquatic environments. Drain disposal is strictly prohibited; the compound must be captured and subjected to high-temperature incineration to break down the stable aromatic ring 3.

Quantitative Data Summary

The following table summarizes key quantitative data for N-methylquinolin-8-amine alongside its primary structural analog, 8-Aminoquinoline, to guide proper waste classification.

PropertyN-methylquinolin-8-amine8-Aminoquinoline (Reference Analog)
CAS Number 14148-44-8 1578-66-5 [[2]]()
Molecular Formula C₁₀H₁₀N₂C₉H₈N₂ 2
Molecular Weight 158.20 g/mol 144.18 g/mol 2
Primary GHS Hazards H315, H319 1H315, H319, H335, H341 2
Required Disposal Route High-temperature incineration 3High-temperature incineration 3

Self-Validating Disposal Protocol

To ensure absolute safety, this protocol utilizes a self-validating system where each operational step includes a mandatory verification check.

Phase 1: Operational Readiness & PPE
  • Engineering Controls: Conduct all disposal transfers inside a certified chemical fume hood.

    • Validation Check: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm sounds or velocity drops below 80 fpm.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves, tight-fitting chemical splash goggles, and a fully buttoned laboratory coat 2.

    • Validation Check: Perform a visual and tactile inspection of gloves for micro-tears before handling the compound.

Phase 2: Waste Segregation & Collection
  • Solid Waste: Carefully sweep residual N-methylquinolin-8-amine powder, contaminated weighing boats, and disposable spatulas into a compatible, leak-proof high-density polyethylene (HDPE) container [[3]](). Avoid generating dust.

  • Liquid Waste: For solutions containing the compound, collect the waste in a designated solvent waste carboy. Do not mix with strong oxidizers or inorganic acids, as the basic amine group can trigger an exothermic acid-base reaction.

  • Decontamination: Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste [[3]]().

    • Validation Check: Visually inspect glassware for any residual yellow/brown tint (a common visual indicator of quinoline derivatives). Repeat the solvent rinse until the rinsate runs completely clear.

Phase 3: Labeling and Secondary Containment
  • RCRA Labeling: Affix a standardized hazardous waste tag to the containers. Explicitly write "N-methylquinolin-8-amine" (do not use chemical formulas or shorthand) and check the hazard boxes for "Toxic" and "Irritant" 3.

  • Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks or catastrophic container failures.

Phase 4: Final Disposal
  • EH&S Transfer: Submit a formal waste pickup request to your institution's Environmental Health and Safety (EH&S) department.

  • Destruction Mechanism: Ultimate disposal must be conducted through an approved hazardous waste facility utilizing high-temperature incineration 3. This thermal treatment ensures the complete degradation of the heterocyclic ring and nitrogenous components into inert gases (NOx, CO₂, and H₂O).

Workflow Visualization

DisposalWorkflow Start N-methylquinolin-8-amine Waste Generation Segregation Waste Segregation (Fume Hood) Start->Segregation Solid Solid Waste (Powders, PPE, Labware) Segregation->Solid Liquid Liquid Waste (Solvent Rinses, Aqueous) Segregation->Liquid Labeling RCRA Labeling & Secondary Containment Solid->Labeling Liquid->Labeling EHS EH&S Collection Labeling->EHS Incineration High-Temperature Incineration EHS->Incineration

Figure 1: Standardized disposal workflow for N-methylquinolin-8-amine waste streams.

References

  • [3] Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem. 3

  • [2] SAFETY DATA SHEET (8-Aminoquinoline) - Sigma-Aldrich. 2

  • [1] 14148-44-8 | N-Methylquinolin-8-amine - BLD Pharm. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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